molecular formula C27H52N2O10 B15542660 TCO-PEG8-amine

TCO-PEG8-amine

Numéro de catalogue: B15542660
Poids moléculaire: 564.7 g/mol
Clé InChI: MXEGVNVGOKEYSH-UPHRSURJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

TCO-PEG8-amine is a useful research compound. Its molecular formula is C27H52N2O10 and its molecular weight is 564.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H52N2O10

Poids moléculaire

564.7 g/mol

Nom IUPAC

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1-

Clé InChI

MXEGVNVGOKEYSH-UPHRSURJSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG8-amine: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG8-amine, a versatile heterobifunctional crosslinker. It details its chemical and physical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates key molecular structures and workflows. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology, particularly those engaged in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.

Core Concepts and Chemical Properties

This compound is a powerful tool in the field of bioconjugation, belonging to the class of bioorthogonal chemical reporters. Its structure features three key components: a trans-cyclooctene (B1233481) (TCO) group, a primary amine (-NH2) group, and an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique combination of functional groups allows for a two-step sequential or orthogonal labeling strategy.

The TCO moiety is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[3] The primary amine group provides a versatile handle for conjugation to various biomolecules and surfaces. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC.[2] The hydrophilic PEG8 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Identifier Value Reference
CAS Number 2353409-92-2[1]
Molecular Formula C27H52N2O10[1]
Molecular Weight 564.7 g/mol [1]
Property Value Reference
Purity ≥95% - 98%[1][5]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions -20°C, protected from light and moisture[1][4]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Two-Step Antibody Labeling via Amine Coupling and Tetrazine Ligation

This protocol describes the modification of an antibody with a TCO group using a TCO-PEG-NHS ester, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorescent dye). While this protocol uses a TCO-PEG-NHS ester, the principle can be adapted for a two-step process where this compound is first conjugated to a carboxyl-containing molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (n can be varied)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Dye)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[6]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[6]

  • TCO-PEGn-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[6]

  • Antibody-TCO Conjugation:

    • Add a 10- to 20-fold molar excess of the TCO-PEGn-NHS ester stock solution to the antibody solution.[1]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][6]

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[1][6]

    • Incubate for 5-10 minutes at room temperature.[1][6]

  • Purification of TCO-labeled Antibody:

    • Remove the excess, unreacted TCO-PEGn-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[1][6]

  • Tetrazine Ligation:

    • To the purified TCO-labeled antibody, add the tetrazine-functionalized molecule. A 1.5- to 5-fold molar excess of the tetrazine reagent over the antibody is recommended.[6]

    • Incubate the reaction for 30-60 minutes at room temperature.[6]

  • Final Purification:

    • If necessary, purify the final antibody conjugate using a desalting column to remove any unreacted tetrazine molecule.

Protocol 2: Pre-targeted Live-Cell Imaging

This protocol describes a two-step "pre-targeting" strategy for live-cell imaging. An antibody is first labeled with a TCO group and administered to cells. After unbound antibody is washed away, a tetrazine-fluorophore is added, which rapidly reacts with the TCO-labeled antibody on the cell surface.

Materials:

  • TCO-labeled antibody (prepared as in Protocol 2.1)

  • Cells of interest cultured in a suitable imaging dish

  • Live-cell imaging medium

  • Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine)

  • Anhydrous DMSO

  • Fluorescence microscope

Procedure:

  • Pre-targeting with TCO-labeled Antibody:

    • Incubate the cultured cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.[1] This allows the antibody to bind to its target on the cell surface.

  • Washing:

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.[1]

  • Tetrazine-Fluorophore Labeling and Imaging:

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).[1]

    • Dilute the stock solution in imaging medium to a final concentration of 1-5 µM.[1]

    • Add the tetrazine-fluorophore solution to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. The fluorescent signal should develop rapidly.[1]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical bioconjugation workflow.

TCO_PEG8_amine_Structure cluster_TCO trans-Cyclooctene (TCO) Moiety cluster_PEG PEG8 Spacer cluster_Amine Primary Amine Group TCO_ring TCO PEG_chain (-O-CH2-CH2-)8 TCO_ring->PEG_chain -Linker- Amine_group -NH2 PEG_chain->Amine_group

Caption: Chemical structure of this compound.

Bioconjugation_Workflow cluster_step1 Step 1: Modification of Biomolecule A cluster_step2 Step 2: Bioorthogonal Ligation A Biomolecule A (e.g., Antibody with -NH2 groups) A_TCO TCO-labeled Biomolecule A A->A_TCO Amine Coupling (pH 7-9) TCO_NHS TCO-PEG-NHS Ester TCO_NHS->A_TCO Conjugate Biomolecule A-PEG-Biomolecule B Conjugate A_TCO->Conjugate iEDDA Click Reaction (Bioorthogonal) B_Tz Biomolecule B (e.g., Tetrazine-Fluorophore) B_Tz->Conjugate

Caption: General workflow for a two-step bioconjugation.

Receptor_Internalization_Workflow cluster_pretargeting Pre-targeting Step cluster_labeling_and_imaging Labeling and Imaging Step Cell Live Cell with Surface Receptors Cell_TCO_Ab Cell with Receptor-bound TCO-Antibody Cell->Cell_TCO_Ab TCO_Ab TCO-labeled Antibody TCO_Ab->Cell_TCO_Ab Antibody Binding Cell_Labeled Fluorescently Labeled Cell Cell_TCO_Ab->Cell_Labeled iEDDA Ligation Tz_Fluor Tetrazine-Fluorophore Tz_Fluor->Cell_Labeled Internalization Receptor Internalization Cell_Labeled->Internalization Time Endosome Fluorescent Signal in Endosome Internalization->Endosome Tracking

Caption: Workflow for studying receptor internalization.

References

An In-depth Technical Guide to TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG8-amine. It details its chemical structure, physicochemical properties, and core applications in bioconjugation and drug development. This document also includes detailed experimental protocols for its use and visual representations of key reaction pathways.

Core Concepts: Introduction to this compound

This compound is a versatile chemical tool widely employed in bioconjugation and chemical biology. It features two key functional groups: a trans-cyclooctene (B1233481) (TCO) group and a primary amine. These are separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which in this case consists of eight ethylene (B1197577) glycol units.

The TCO group is a strained alkene that readily participates in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine-functionalized molecules. This reaction is exceptionally fast and proceeds with high specificity in complex biological environments without the need for a copper catalyst.[1][2]

The terminal primary amine provides a nucleophilic handle for conjugation to various electrophilic groups, most commonly activated esters (like NHS esters) or carboxylic acids activated with coupling agents such as EDC and NHS.[1] This dual functionality allows for the sequential or orthogonal labeling of biomolecules. The PEG8 spacer enhances the aqueous solubility of the molecule and reduces steric hindrance, making it an ideal linker for connecting biomolecules.[2]

Physicochemical Properties and Specifications

This compound is a well-characterized reagent. Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₂₇H₅₂N₂O₁₀[1]
Molecular Weight 564.7 g/mol [1]
CAS Number 2353409-92-2[1]
Appearance Solid Powder
Purity Typically ≥95% or ≥98%[1]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions Store at -20°C, desiccated and protected from light[1]

Note: The trans-cyclooctene group can isomerize to the less reactive cis-cyclooctene isomer over time. Therefore, long-term storage is not recommended.[1]

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies. The amine group can be conjugated to a drug, and the TCO group can then be used to attach the drug-linker construct to a tetrazine-modified antibody.

  • PROTACs: In the field of targeted protein degradation, this compound serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]

  • Fluorescent Labeling and Imaging: The bioorthogonal nature of the TCO-tetrazine ligation allows for the specific labeling of cells and biomolecules for imaging applications. A fluorescent probe can be attached to a tetrazine, which then specifically reacts with a TCO-modified target.

  • Surface Modification: The amine group can be used to immobilize the TCO functionality onto surfaces, such as nanoparticles or microarrays, for various diagnostic and research applications.

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the steps to conjugate the primary amine of this compound to a molecule containing a carboxylic acid group.

Materials:

  • Carboxylic acid-containing molecule of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS to room temperature before use.

    • Prepare a 10 mg/mL stock solution of your carboxylic acid-containing molecule in Activation Buffer.

    • Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of your carboxylic acid-containing molecule, add EDC (1.5 molar excess) and NHS (1.5 molar excess).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated carboxylic acid solution. A 1.5 to 5-fold molar excess of this compound over the carboxylic acid-containing molecule is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis. The purified TCO-functionalized molecule is now ready for the subsequent tetrazine ligation step.

Bioorthogonal Ligation with a Tetrazine-Labeled Molecule

This protocol outlines the "click" reaction between the TCO-functionalized molecule and a tetrazine-labeled partner.

Materials:

  • TCO-functionalized molecule (from protocol 4.1)

  • Tetrazine-labeled molecule (e.g., a fluorescent dye, biotin, or protein)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reactants:

    • Dissolve the TCO-functionalized molecule and the tetrazine-labeled molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-functionalized molecule and the tetrazine-labeled molecule in a 1:1 to 1:1.5 molar ratio.

    • The reaction is typically rapid and can be complete within 30-60 minutes at room temperature. For dilute solutions, the reaction time may be longer.

  • Analysis:

    • The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for proteins) to confirm the formation of the conjugate.

  • Purification (if necessary):

    • If unreacted components need to be removed, purification can be performed using size-exclusion chromatography or other appropriate chromatographic techniques.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Molecule_COOH Molecule-COOH Activated_Molecule Molecule-CO-NHS Molecule_COOH->Activated_Molecule  Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Molecule Conjugated_Product Molecule-CO-NH-PEG8-TCO Activated_Molecule->Conjugated_Product  Conjugation TCO_PEG8_Amine TCO-PEG8-NH2 TCO_PEG8_Amine->Conjugated_Product

Caption: Workflow for conjugating this compound to a carboxylic acid.

G cluster_ligation Bioorthogonal Ligation TCO_Molecule Molecule-TCO Labeled_Product Molecule-Dihydropyridazine-Probe TCO_Molecule->Labeled_Product  IEDDA Click Reaction Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Labeled_Product

Caption: TCO-tetrazine inverse-electron-demand Diels-Alder cycloaddition.

References

An In-depth Technical Guide to TCO-PEG8-amine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, applications, and experimental considerations for TCO-PEG8-amine, a heterobifunctional linker crucial for advancements in bioconjugation, diagnostics, and targeted drug delivery.

Core Physical and Chemical Properties

This compound is a versatile molecule featuring a trans-cyclooctene (B1233481) (TCO) group and a primary amine, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step conjugation strategy, making it an invaluable tool in the field of bioconjugation and drug development.[1] The TCO group participates in rapid and specific bioorthogonal click chemistry reactions with tetrazine-containing molecules, while the terminal amine group can be conjugated to various substrates through well-established amine-reactive chemistry.[1][2]

PropertyValueSource
Molecular Weight 564.7 g/mol [2]
Chemical Formula C27H52N2O10[1][2]
CAS Number 2353409-92-2[1][2]
Purity ≥95% to 98%[1][2]
Solubility Soluble in DMSO, DCM, DMF[2]
Appearance White solid to semi-solid[3]
Storage Conditions Store at -20°C, protected from light and moisture.[1][2] It is recommended to avoid long-term storage due to the potential for the TCO group to isomerize to the less reactive cis-cyclooctene (CCO).[2]

Key Features and Applications

The distinct components of the this compound molecule contribute to its broad utility in research and development:

  • TCO Group: Enables extremely fast and selective copper-free click chemistry through an inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][4] This bioorthogonal reaction is highly efficient and can be performed in aqueous environments, making it ideal for labeling biological molecules in vitro and in vivo.[1][5]

  • Amine Group: The primary amine provides a versatile handle for conjugation to a wide range of molecules, including proteins, peptides, and nanoparticles, typically through reactions with activated esters (e.g., NHS esters) or carboxylic acids activated with coupling agents like EDC.[2]

  • PEG8 Spacer: The hydrophilic 8-unit polyethylene glycol spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media.[1][6] It also provides a flexible linker that reduces steric hindrance, improving accessibility for conjugation and biological interactions.[1]

These features make this compound a valuable reagent for a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating targeted therapeutic agents.[7][8]

  • PROTACs: It serves as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[9][10]

  • Live-Cell Imaging and Diagnostics: The bioorthogonal nature of the TCO-tetrazine ligation allows for the specific labeling and visualization of cellular components in living systems.[6][]

  • Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, microarrays, and other materials to attach biomolecules for diagnostic and therapeutic purposes.[]

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general framework for the use of this compound in a typical two-step bioconjugation workflow.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the initial step of introducing the TCO moiety onto a protein by targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS ester crosslinker (e.g., a homobifunctional NHS ester)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

  • NHS Ester Activation (if necessary): If not using a pre-activated NHS ester of your molecule of interest, dissolve the crosslinker in anhydrous DMSO or DMF to create a stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C for more sensitive proteins.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.

  • Purification: Remove excess, unreacted this compound and quenching buffer using a desalting column.

  • Confirmation: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or HPLC.

Protocol 2: Bioorthogonal Ligation of a TCO-labeled Protein with a Tetrazine-functionalized Molecule

This protocol outlines the second step, where the TCO-modified protein is reacted with a molecule containing a tetrazine group.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Ligation Reaction: Add the tetrazine-functionalized molecule to the solution of the TCO-labeled protein. A slight molar excess (1.1-1.5 equivalents) of the tetrazine compound is often used to ensure complete reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification (optional): If necessary, the final conjugate can be purified from any unreacted tetrazine-functionalized molecule using size-exclusion chromatography or dialysis.

  • Analysis: Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, UV-Vis spectroscopy, mass spectrometry).

Visualizing Workflows with Graphviz

The following diagrams illustrate common experimental workflows involving this compound.

Antibody_Drug_Conjugate_Synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Ligation Antibody Antibody TCO_Antibody TCO-Antibody Conjugate Antibody->TCO_Antibody + this compound + NHS Ester TCO_PEG8_Amine This compound TCO_PEG8_Amine->TCO_Antibody NHS_Ester NHS Ester Crosslinker NHS_Ester->TCO_Antibody ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC + Tetrazine-Drug Tetrazine_Drug Tetrazine-Drug Tetrazine_Drug->ADC Live_Cell_Imaging_Workflow cluster_prelabeling Pre-labeling of Targeting Molecule cluster_cell_treatment Cell Incubation and Labeling cluster_imaging Bioorthogonal Ligation and Imaging Targeting_Molecule Targeting Molecule (e.g., Antibody, Aptamer) TCO_Target TCO-Targeting Molecule Targeting_Molecule->TCO_Target + this compound TCO_PEG8_Amine This compound TCO_PEG8_Amine->TCO_Target Incubation1 Incubate Cells with TCO-Targeting Molecule TCO_Target->Incubation1 Live_Cells Live Cells with Target of Interest Live_Cells->Incubation1 Wash Wash to Remove Unbound Conjugate Incubation1->Wash Labeled_Cells Cells with TCO-labeled Target Wash->Labeled_Cells Imaging Fluorescence Microscopy Labeled_Cells->Imaging + Tetrazine-Fluorophore Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Imaging

References

Navigating the Solubility of TCO-PEG8-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a heterobifunctional linker that has gained significant traction in bioconjugation and drug delivery research. Its architecture, featuring a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal click chemistry and an amine group for conventional bioconjugation, all connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a versatile tool. The PEG spacer is specifically incorporated to enhance solubility and reduce steric hindrance.[1] A critical parameter for the effective use of this compound in any application is its solubility in relevant organic solvents, which are often required for dissolving stock solutions, performing reactions, and purification steps.

This technical guide provides a summary of the known qualitative solubility of this compound in common organic solvents and presents a detailed experimental protocol for researchers to quantitatively determine its solubility in their specific solvent systems. This guide is intended to provide a practical framework for scientists and professionals in drug development to handle and utilize this important linker molecule effectively.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, several suppliers provide qualitative solubility information. The molecule's structure, with its polar amine and PEG components, suggests good solubility in polar aprotic solvents.

Data Presentation: Qualitative Solubility
SolventClassificationPredicted SolubilitySource
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2]
Dichloromethane (DCM)ChlorinatedSoluble[2]
N,N-Dimethylformamide (DMF)Polar AproticSoluble[2]

Note: The term "soluble" is qualitative. For precise applications, especially those requiring high concentrations, experimental determination of the quantitative solubility is highly recommended.

Experimental Protocol: Quantitative Determination of Solubility

The following is a detailed methodology for determining the quantitative solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, which is considered a reliable approach for determining equilibrium solubility.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the clear, saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (e.g., DMSO, DCM, DMF), anhydrous grade recommended

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical balance

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Accurately add a known volume of the organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

    • Report the solubility in appropriate units, such as mg/mL or molarity (mol/L), at the specified temperature.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

G prep_standards Prepare Standard Solutions hplc HPLC Analysis prep_standards->hplc prep_sample Prepare Supersaturated Sample equilibrate Equilibrate (e.g., 24h at 25°C) prep_sample->equilibrate separate Separate Solid (Centrifuge & Filter) equilibrate->separate separate->hplc calibrate Generate Calibration Curve hplc->calibrate quantify Quantify Sample Concentration hplc->quantify calibrate->quantify calculate Calculate Solubility quantify->calculate report Report Solubility (mg/mL or M) calculate->report

Caption: Workflow for the experimental determination of this compound solubility.

References

A Technical Guide to TCO-PEG8-Amine: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG8-amine is a heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and molecular imaging. Its unique structure, featuring a trans-cyclooctene (B1233481) (TCO) group, a terminal primary amine, and an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a powerful combination of rapid, bioorthogonal reactivity and enhanced physicochemical properties. This guide provides an in-depth overview of the core attributes of this compound, detailed experimental protocols for its application, and visual representations of key chemical processes and workflows.

Core Properties of this compound

This compound is a versatile tool in chemical biology and drug development, enabling the precise and efficient linkage of molecules. Its utility is derived from the distinct functionalities of its three core components: the TCO group for bioorthogonal "click chemistry," the amine group for conventional bioconjugation, and the PEG8 spacer for improved solubility and reduced steric hindrance.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential information for experimental design and execution.

PropertyValueSource(s)
Molecular Weight 564.7 g/mol [1]
Chemical Formula C27H52N2O10[1]
CAS Number 2353409-92-2[1]
Purity ≥95% - 98%[1][2]
Solubility DMSO, DCM, DMF[1]
Storage Conditions -20°C, protected from light and moisture[1][2]
Structural Components and Functionality
  • Trans-cyclooctene (TCO) Group: The TCO moiety is the cornerstone of this linker's utility in bioorthogonal chemistry. It undergoes an exceptionally fast and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules.[1] This "click" reaction is notable for its biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[3]

  • Amine (NH2) Group: The terminal primary amine provides a versatile handle for conjugation to a wide range of biomolecules and surfaces. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC, forming stable amide bonds.[1]

  • Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker confers several advantageous properties. It enhances the aqueous solubility of the molecule and any subsequent conjugates.[1] The length and flexibility of the PEG chain also mitigate steric hindrance, allowing for more efficient conjugation to bulky biomolecules. In the context of drug development, PEGylation can improve the pharmacokinetic profile of therapeutics.

Key Applications

The dual reactivity of this compound makes it a valuable reagent in a variety of applications, from fundamental research to the development of novel therapeutics and diagnostics.

  • Bioconjugation and Labeling: Its primary application is in the precise and stable linkage of biomolecules. This includes protein-protein conjugation, antibody-drug conjugation, and the attachment of fluorescent dyes or other reporter molecules for imaging and diagnostic purposes.[2][3]

  • PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker is a common component in PROTAC design, influencing the molecule's solubility and the formation of the ternary complex.

  • Live-Cell Imaging: The bioorthogonal nature of the TCO-tetrazine ligation is ideal for applications in living systems. A common strategy involves a two-step "pre-targeting" approach where a TCO-modified antibody is first administered, followed by a smaller, tetrazine-labeled imaging agent that can rapidly bind to the pre-targeted antibody.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving TCO-PEG linkers.

Protocol for Labeling Proteins with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO group using a TCO-PEG-NHS ester. This is the first step in a two-step labeling strategy.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (the length of the PEG linker can be varied)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[4]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[4]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[4]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4]

Protocol for TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

  • TCO-functionalized Protein A (prepared as in Protocol 3.1)

  • Tetrazine-functionalized Protein B

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare the TCO-containing protein and the tetrazine-containing protein in the reaction buffer.

  • Ligation Reaction: Mix the TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[5]

  • Incubation: Incubate the reaction mixture at room temperature with gentle rotation. The incubation time can range from 30 minutes to 2 hours, depending on the reactants and their concentrations.[5] The reaction can also be performed at 4°C, which may require a longer incubation period.[5]

  • Monitoring the Reaction (Optional): The progress of the ligation can be monitored by observing the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[2][5]

  • Purification: The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary.[5]

  • Storage: Store the final conjugate at 4°C until further use.[5]

Visualizing Workflows and Reactions

Diagrams generated using Graphviz (DOT language) illustrate key processes involving this compound.

This compound Functionality

TCO_PEG8_Amine_Functionality cluster_TCO_PEG8_Amine This compound TCO_PEG8_Amine TCO --- PEG8 --- Amine TCO TCO (Trans-cyclooctene) Tetrazine Tetrazine TCO->Tetrazine IEDDA Click Chemistry Amine Amine (-NH2) NHS_Ester NHS Ester or Carboxylic Acid Amine->NHS_Ester Amide Bond Formation

Caption: Dual reactivity of this compound.

Two-Step Protein Labeling and Ligation Workflow

Two_Step_Labeling_Workflow ProteinA Protein A TCO_ProteinA TCO-Protein A ProteinA->TCO_ProteinA + TCO-NHS Ester TCO_NHS TCO-PEG-NHS Ester Purification1 Purification (Desalting Column) TCO_ProteinA->Purification1 Conjugate Protein A - Protein B Conjugate TCO_ProteinA->Conjugate TCO-Tetrazine Ligation Purification1->TCO_ProteinA Purified ProteinB Protein B Tetrazine_ProteinB Tetrazine-Protein B ProteinB->Tetrazine_ProteinB + Tetrazine-NHS Ester Tetrazine_NHS Tetrazine-PEG-NHS Ester Purification2 Purification (Desalting Column) Tetrazine_ProteinB->Purification2 Purification2->Tetrazine_ProteinB Purified

Caption: Workflow for protein-protein conjugation.

PROTAC Synthesis and Mechanism of Action

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Conjugation TCO_Linker TCO-PEG-Amine Linker E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Conjugation Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) E3 E3 Ubiquitin Ligase Ubiquitination Ubiquitination Ternary->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

TCO-PEG8-amine principle of bioorthogonal reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TCO-PEG8-amine and Bioorthogonal Ligation

Introduction

In the fields of chemical biology, drug development, and molecular imaging, the ability to specifically and efficiently label biomolecules in complex biological environments is paramount. Bioorthogonal chemistry—referring to reactions that can occur in living systems without interfering with native biochemical processes—provides the toolkit for this challenge.[1][2] Among the most powerful and widely adopted bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is distinguished by its exceptionally fast kinetics, excellent selectivity, and the absence of a need for cytotoxic catalysts.[5][6]

This guide provides a comprehensive technical overview of the principles and applications of this compound, a versatile heterobifunctional linker at the forefront of this technology. We will delve into the core reaction mechanism, present quantitative kinetic data, detail experimental protocols for its use, and illustrate key workflows for researchers, scientists, and drug development professionals.

The this compound Reagent: A Multifunctional Tool

This compound is a precisely engineered molecule designed for efficient bioconjugation. It consists of three key components, each with a distinct function.[7]

  • Trans-cyclooctene (TCO): This highly strained eight-membered ring alkene serves as the reactive "warhead" or dienophile.[8] The ring strain is the driving force behind its rapid reaction with a tetrazine partner.[1]

  • PEG8 Linker: The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, imparts significant aqueous solubility to the molecule.[9] This is critical for reactions in biological buffers. Furthermore, the linker provides spatial separation between the TCO group and the conjugated biomolecule, which can prevent the TCO from being masked by hydrophobic interactions and enhance its reactivity.[10]

  • Terminal Amine (-NH₂): The primary amine group serves as a versatile handle for conjugation. It can readily react with activated esters (like NHS esters) or carboxylic acids (in the presence of activators like EDC) to form stable amide bonds with proteins, antibodies, or other biomolecules.[7]

Functional components of the this compound molecule.

Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction

The ligation between TCO and tetrazine is a [4+2] cycloaddition. In this "inverse-electron-demand" variant, the electronic properties of the typical Diels-Alder reactants are reversed. The 1,2,4,5-tetrazine (B1199680) acts as the electron-poor diene, and the strained TCO acts as the electron-rich dienophile.[1][11]

The reaction proceeds in two main steps:

  • [4+2] Cycloaddition: The tetrazine and TCO rapidly react to form a highly unstable bicyclic intermediate.[12]

  • Retro-Diels-Alder: This intermediate immediately undergoes a cycloreversion, releasing a molecule of nitrogen gas (N₂). This step is irreversible and results in the formation of a stable dihydropyridazine (B8628806) product, covalently linking the two molecules.[1][13][14]

This reaction is exceptionally bioorthogonal as neither TCO nor tetrazine moieties react with other functional groups found in biological systems, such as amines or thiols.[14]

G TCO TCO (on Biomolecule 1) Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (on Biomolecule 2) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct (Biomolecule 1 + 2) Nitrogen Nitrogen Gas (N₂) Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->Nitrogen

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Analysis of Reaction Kinetics

The defining feature of the TCO-tetrazine ligation is its speed, which is orders of magnitude faster than other bioorthogonal reactions.[5][10] This enables efficient labeling at low, physiologically relevant concentrations.[1][6] The reaction's speed is quantified by the second-order rate constant (k₂).

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions / Notes
TCO-Tetrazine (iEDDA) 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine + TCO26,000PBS, 37°C.[15]
TCO-Tetrazine (iEDDA) Highly reactive pyrimidyl-phenyl-Tz + TCO>39,000DPBS, 37°C.[15]
TCO-Tetrazine (iEDDA) 3,6-di-(2-pyridyl)-s-tetrazine + TCO2,0009:1 Methanol/Water.[1][15]
TCO-Tetrazine (iEDDA) sTCO + Tetrazineup to 10⁶"sTCO" is a conformationally strained TCO with even faster kinetics.[3][16]
TCO-Tetrazine (iEDDA) General Range800 - 30,000+The rate is highly dependent on the specific TCO and tetrazine derivatives used.[5][6]
SPAAC Cyclooctyne (e.g., DBCO) + Azide~1Strain-Promoted Azide-Alkyne Cycloaddition.[5]
CuAAC Terminal Alkyne + Azide10 - 10⁴Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Requires a cytotoxic copper catalyst.[5]

Key Application: Pre-targeting for Imaging and Therapy

One of the most powerful applications of the TCO-tetrazine reaction is in pre-targeting strategies, particularly for radioimmunotherapy (PRIT) and PET/SPECT imaging.[2][17][18] This approach decouples the targeting vector (e.g., a slow-clearing antibody) from the payload (e.g., a fast-clearing radionuclide), significantly improving the target-to-background signal ratio and reducing radiation dose to healthy tissues.[2][19]

The workflow involves four main steps:

  • Administration of Antibody-TCO: A TCO-conjugated antibody is administered to the patient.

  • Accumulation and Clearance: The antibody accumulates at the tumor site over 24-72 hours, while unbound conjugate clears from the bloodstream.[2][17]

  • Administration of Tetrazine-Payload: A small, radiolabeled tetrazine molecule is administered. It circulates rapidly, reacts quickly with the TCO-antibody at the tumor site, and any unbound tetrazine is rapidly cleared from the body through the kidneys.[17]

  • Imaging/Therapy: The localized payload allows for highly specific tumor imaging or therapeutic action.

Workflow for a pre-targeted imaging or therapy application.

Experimental Protocols

Protocol 1: Two-Step Protein/Antibody Labeling with this compound

This protocol describes the conjugation of a protein or antibody first with a TCO-NHS ester (which can be synthesized from this compound) and subsequent ligation with a tetrazine-modified molecule (e.g., a fluorescent dye).

A. Activation of Protein with TCO-NHS Ester

  • Protein Preparation: Dissolve the protein/antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[20]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve a TCO-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.[20]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.[20]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[20]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography, exchanging the buffer to a standard PBS, pH 7.4.[20] The TCO-labeled protein is now ready for ligation.

B. Ligation of TCO-Protein with a Tetrazine-Fluorophore

  • Reactant Preparation: Prepare the TCO-modified protein in PBS. Dissolve the tetrazine-labeled molecule (e.g., fluorescent dye) in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[13]

  • Ligation Reaction: Mix the TCO-protein and the tetrazine-fluorophore in a 1:1 to 1:5 molar ratio (TCO:Tetrazine). The reaction is often so efficient that near-stoichiometric amounts can be used.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light if using a fluorophore.[15] For monitoring, the reaction progress can be followed by the disappearance of the tetrazine's characteristic color and absorbance peak (~520 nm).[5][14]

  • Purification (Optional): If necessary, remove excess tetrazine-fluorophore using a desalting column.[13] The final conjugate can be analyzed by SDS-PAGE and UV-Vis spectroscopy to confirm labeling.[15]

Protocol 2: Staining of TCO-labeled Cells for Flow Cytometry

This protocol outlines the labeling of cells that have been modified to display TCO groups on their surface (e.g., through metabolic labeling or antibody pre-targeting).

  • Cell Preparation: Harvest the TCO-labeled cells and wash them once with an appropriate buffer (e.g., FACS buffer: PBS with 1% BSA). Resuspend the cells to a concentration of 1x10⁶ cells/mL.[20]

  • Staining Solution Preparation: Prepare a 1 mM stock solution of a tetrazine-fluorophore in anhydrous DMSO. Dilute this stock solution in FACS buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.[20]

  • Staining: Add the tetrazine-fluorophore staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[20]

  • Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted tetrazine-fluorophore.[20]

  • Analysis: Resuspend the final cell pellet in FACS buffer and analyze by flow cytometry. Include appropriate controls, such as unlabeled cells stained with the tetrazine-fluorophore to check for non-specific binding, and TCO-labeled cells without tetrazine to assess background fluorescence.[20]

Conclusion

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine represents the pinnacle of bioorthogonal chemistry in terms of speed and efficiency. The this compound linker is a powerful and versatile tool that harnesses this chemistry, providing researchers with a reliable method for conjugating molecules of interest with enhanced solubility and reactivity. Its applications in advanced imaging, pre-targeted therapy, and diagnostics are already making a significant impact, enabling the development of more specific and effective scientific tools and therapeutic strategies.[8][17]

References

The Pivotal Role of the PEG8 Linker in TCO-PEG8-Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic choice of a linker molecule is paramount to the efficacy, stability, and overall performance of complex biologics such as antibody-drug conjugates (ADCs). The TCO-PEG8-amine linker has emerged as a critical tool, offering a unique combination of bioorthogonal reactivity and advantageous physicochemical properties. This technical guide provides a comprehensive examination of the core functions of the PEG8 component within this heterobifunctional linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in its optimal application.

Core Principles: The Synergy of TCO, PEG8, and Amine Functionalities

This compound is a tripartite molecule designed for elegant and efficient bioconjugation. Each component plays a distinct and crucial role:

  • trans-Cyclooctene (TCO): The TCO group is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified molecule. This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]

  • Amine (NH2): The terminal primary amine provides a versatile anchor point for conjugation to a wide range of molecules. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4] This allows for the straightforward attachment of the TCO-PEG8 moiety to proteins, antibodies, and other biomolecules rich in lysine (B10760008) residues or possessing an N-terminus.[4]

  • Polyethylene Glycol (PEG8): The central PEG8 spacer is the focus of this guide. Comprising eight repeating ethylene (B1197577) glycol units, this discrete PEG (dPEG®) linker is not merely a spacer but a critical modulator of the conjugate's properties.[5]

The Multifaceted Role of the PEG8 Linker

The inclusion of a PEG8 spacer confers several significant advantages to a bioconjugate, impacting its solubility, stability, pharmacokinetics, and immunogenicity.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic drugs used in ADCs are inherently hydrophobic. This can lead to aggregation and poor solubility of the final conjugate, compromising its therapeutic potential and manufacturability. The hydrophilic nature of the PEG8 linker acts as a "solubility reservoir," mitigating the hydrophobicity of the payload and improving the overall aqueous solubility of the conjugate.[6][7] This is crucial for preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[8][9]

Improved Pharmacokinetics and Therapeutic Index

PEGylation, the attachment of PEG chains to biologics, is a well-established strategy to improve their pharmacokinetic (PK) profile.[10] The PEG8 linker, although relatively short, contributes to an increased hydrodynamic radius of the conjugate. This can reduce renal clearance, leading to a longer circulation half-life and sustained exposure of the therapeutic to its target.[10][11] Studies have shown a clear correlation between PEG linker length and ADC clearance, with a threshold effect observed around PEG8, beyond which further increases in PEG length have a diminished impact on clearance rates.[11] This improved PK profile can lead to a wider therapeutic window.

Reduced Immunogenicity and Aggregation

The flexible PEG8 chain creates a hydration shell around the conjugate, which can mask immunogenic epitopes on the protein or payload.[6][7] This "stealth" effect can reduce the likelihood of an adverse immune response. Furthermore, by preventing intermolecular hydrophobic interactions, the PEG8 spacer minimizes the propensity for aggregation, a critical quality attribute for therapeutic biologics.[9]

Optimized Spatial Separation and Minimized Steric Hindrance

The defined length of the PEG8 spacer provides optimal physical separation between the conjugated molecules. In the context of an ADC, this ensures that the antibody's antigen-binding site remains unobstructed by the cytotoxic payload, thus preserving its targeting function. This spatial separation minimizes steric hindrance, allowing for efficient binding to the target cell.[3]

Quantitative Impact of PEG Linker Length

The choice of PEG linker length is a critical optimization parameter in bioconjugate design. While longer PEG chains can offer greater solubility and extended half-life, this can sometimes come at the cost of reduced potency. The PEG8 linker often represents a balance, providing significant benefits without compromising the activity of the conjugated molecule.

PropertyPEG4PEG8PEG12/PEG24Source
ADC Clearance Rate Increased clearanceMinimized clearance (threshold)Similar clearance to PEG8[11]
ADC Tolerability Not well-tolerated at high dosesWell-toleratedWell-tolerated[11]
Non-specific Kupffer Cell Uptake 2-3 fold increaseComparable to unconjugated antibodyComparable to unconjugated antibody[12]
In Vivo Efficacy Enhanced efficacy in preclinical modelsFurther enhancement with PEG12 in some models[12]

Table 1: Comparative Impact of PEG Linker Length on ADC Properties. This table summarizes general trends observed in preclinical studies comparing ADCs with varying PEG linker lengths. The PEG8 linker consistently demonstrates a favorable balance of properties, notably in minimizing clearance and improving tolerability.

Experimental Protocols

The following protocols provide a detailed methodology for the two-step conjugation process involving this compound: first, the activation of a biomolecule with a TCO-PEG8-NHS ester, and second, the bioorthogonal ligation with a tetrazine-modified molecule.

Protocol 1: Antibody Labeling with TCO-PEG8-NHS Ester

This protocol details the conjugation of this compound (in its NHS ester-activated form) to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-5 mg/mL.[3]

    • Ensure the buffer is free of primary amines like Tris or glycine.[13]

  • TCO-PEG8-NHS Ester Stock Solution Preparation:

    • Equilibrate the vial of TCO-PEG8-NHS ester to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[3]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.[3][13] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters.[3]

    • Incubate for 5-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG8-NHS ester and quenching buffer components using a desalting column or dialysis.[3][13]

  • Characterization:

    • Determine the concentration of the TCO-labeled antibody using a protein concentration assay (e.g., BCA) or UV-Vis spectroscopy at 280 nm.

    • The degree of labeling (DOL) can be determined using mass spectrometry.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody in Amine-Free Buffer reaction Incubate at RT (30-60 min) antibody_prep->reaction tco_prep TCO-PEG8-NHS Ester in DMSO/DMF tco_prep->reaction quench Add Quenching Buffer (Tris) reaction->quench purify Desalting Column quench->purify characterize Characterization (UV-Vis, MS) purify->characterize

Workflow for Antibody Labeling with TCO-PEG8-NHS Ester.
Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal "click" reaction between the TCO-labeled antibody and a tetrazine-modified molecule.

Materials:

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-modified molecule (e.g., a cytotoxic drug or fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the TCO-labeled antibody and the tetrazine-modified molecule in the reaction buffer.

    • A slight molar excess (1.05-1.5 equivalents) of the tetrazine-modified molecule is often used to ensure complete reaction of the TCO-labeled antibody.[3]

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction is typically complete within 30-120 minutes.[3] The progress can be monitored by the disappearance of the characteristic tetrazine absorbance at ~520 nm.[1]

  • Purification:

    • Purify the final conjugate to remove any unreacted tetrazine-modified molecule using size-exclusion chromatography or dialysis.

  • Characterization:

    • HPLC Analysis: Use size-exclusion chromatography (SEC-HPLC) to assess the purity and aggregation of the final conjugate. Reversed-phase HPLC (RP-HPLC) can also be used to determine the drug-to-antibody ratio (DAR).

    • Mass Spectrometry: Use LC-MS to confirm the identity of the conjugate and determine the precise DAR.[14]

    • DAR Calculation (UV-Vis): The average DAR can be estimated using UV-Vis spectroscopy by measuring the absorbance of the antibody (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[] The following formula can be used: DAR = (A_drug / ε_drug) / (A_protein / ε_protein) Where A is the absorbance and ε is the molar extinction coefficient. Corrections for the drug's absorbance at 280 nm may be necessary.

G cluster_reactants Reactants cluster_ligation Ligation cluster_analysis Purification & Analysis tco_ab TCO-Labeled Antibody ligation Incubate at RT/37°C (30-120 min) tco_ab->ligation tz_mol Tetrazine-Modified Molecule tz_mol->ligation purification Size-Exclusion Chromatography ligation->purification characterization Characterization (HPLC, MS, DAR) purification->characterization

Workflow for TCO-Tetrazine Ligation.

Signaling Pathways and Logical Relationships

The underlying principle of using this compound in a two-step bioconjugation strategy is a logical progression of chemical reactions designed for specificity and efficiency.

G cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Bioorthogonal Ligation A Biomolecule (e.g., Antibody) with Primary Amines C TCO-PEG8-Biomolecule Conjugate A->C Stable Amide Bond Formation B This compound (NHS Ester Activated) B->C E Final Bioconjugate C->E iEDDA Click Reaction D Tetrazine-Modified Payload D->E

Logical Flow of the Two-Step Bioconjugation Strategy.

Conclusion

The PEG8 linker within the this compound construct is a critical determinant of the resulting bioconjugate's success. It offers a well-calibrated balance of hydrophilicity, spatial separation, and pharmacokinetic benefits. For researchers and drug developers, a thorough understanding of the role of the PEG8 linker, supported by quantitative data and robust experimental protocols, is essential for the rational design and synthesis of next-generation targeted therapeutics with improved efficacy and safety profiles. The strategic implementation of this compound enables the creation of more homogeneous, stable, and effective bioconjugates, paving the way for advancements in fields ranging from oncology to diagnostics.

References

TCO-PEG8-amine for Copper-Free Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of TCO-PEG8-amine as a critical reagent in copper-free click chemistry. We delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols for its application in bioconjugation, cellular imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to this compound and Copper-Free Click Chemistry

This compound is a heterobifunctional linker molecule that plays a pivotal role in the field of bioorthogonal chemistry.[1] It features a highly reactive trans-cyclooctene (B1233481) (TCO) group and a primary amine, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety is the reactive partner in the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of copper-free click chemistry, which it undergoes with a tetrazine partner.[2][3] This reaction is prized for its exceptionally fast kinetics and high specificity, allowing for the rapid and efficient formation of stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[4][5]

The primary amine functionality of this compound provides a versatile handle for conjugation to a wide array of biomolecules and surfaces. It can readily react with activated esters (like NHS esters) or with carboxylic acids in the presence of coupling agents such as EDC and NHS to form stable amide bonds.[6] The hydrophilic PEG8 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can minimize non-specific interactions.[7]

Physicochemical Properties and Reaction Kinetics

A comprehensive understanding of the physicochemical properties and reaction kinetics of this compound is essential for its effective application.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C27H52N2O10[6]
Molecular Weight 564.7 g/mol [6]
Purity Typically ≥95% or ≥98%[6]
Solubility DMSO, DMF, DCM[6]
Storage Conditions -20°C, protected from light and moisture[6]

It is important to note that TCO compounds have a finite shelf-life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.[6]

Reaction Kinetics

The IEDDA reaction between TCO and tetrazine derivatives is characterized by second-order rate constants that are among the fastest known in bioorthogonal chemistry.[8] While the exact rate constant is dependent on the specific tetrazine structure and reaction conditions, values are typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[9] For the reaction of a TCO-PEG4 linker with 3,6-diphenyl-1,2,4,5-tetrazine (B188303) in an aqueous environment, a second-order rate constant has been reported, which can serve as a valuable reference point.

ReactantsSecond-Order Rate Constant (k₂)ConditionsSource(s)
TCO-PEG4 with 3,6-diphenyl-1,2,4,5-tetrazine~2000 M⁻¹s⁻¹9:1 Methanol/Water[7][10]

The rapid kinetics of this reaction allow for efficient labeling and conjugation at low concentrations, which is a significant advantage in biological systems where reactants may be present in nanomolar to micromolar amounts.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to biomolecules containing either activated esters or carboxylic acids.

Protocol 1: Conjugation of this compound to a Protein with an Activated NHS Ester

This protocol describes the reaction of the primary amine on this compound with an N-hydroxysuccinimide (NHS) ester-functionalized protein.

Materials:

  • Protein-NHS ester conjugate in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein-NHS ester in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 2: Conjugation of this compound to a Carboxylated Biomolecule using EDC/NHS Chemistry

This protocol outlines the two-step carbodiimide-mediated coupling of the primary amine on this compound to a biomolecule containing carboxylic acid groups.[11][12]

Materials:

  • Biomolecule with carboxylic acid groups (e.g., protein, peptide, or carboxylated surface)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[13]

  • Coupling Buffer: PBS, pH 7.2-8.0[13]

  • Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Biomolecule Preparation: Dissolve the carboxylated biomolecule in Activation Buffer.

  • Activation of Carboxylic Acids:

    • Add EDC to the biomolecule solution to a final concentration of 2-10 mM.

    • Immediately add NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.

    • Incubate for 15-30 minutes at room temperature.[1]

  • Conjugation to this compound:

    • Add a 10-50 fold molar excess of this compound (dissolved in a small amount of DMSO or DMF if necessary) to the activated biomolecule solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.[14]

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

  • Purification: Purify the TCO-labeled biomolecule conjugate using a desalting column or dialysis to remove excess reagents.

Applications and Workflows

The unique properties of this compound make it a valuable tool in a variety of applications, from fundamental research to the development of novel therapeutics.

Antibody-Drug Conjugate (ADC) Development

This compound can be used to attach a TCO moiety to a monoclonal antibody (mAb) via its amine group reacting with an activated ester on the antibody or through EDC/NHS coupling to the antibody's carboxyl groups. The resulting TCO-functionalized mAb can then be conjugated to a tetrazine-modified cytotoxic drug. This site-specific conjugation approach allows for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

ADC_Development_Workflow cluster_mAb Antibody Preparation cluster_linker Linker Conjugation cluster_drug Drug-Linker Preparation cluster_final_conjugation Final ADC Assembly mAb Monoclonal Antibody (mAb) activated_mAb Activated mAb (e.g., with NHS ester) mAb->activated_mAb Activation tco_mAb TCO-functionalized mAb activated_mAb->tco_mAb Conjugation tco_peg8_amine This compound adc Antibody-Drug Conjugate (ADC) tco_mAb->adc Copper-Free Click Chemistry drug Cytotoxic Drug tz_drug Tetrazine-modified Drug drug->tz_drug Modification tz_drug->adc

ADC Development Workflow
Pretargeted Radioimmunotherapy (PRIT)

In PRIT, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site while clearing from circulation. Subsequently, a tetrazine-labeled radiopharmaceutical is administered, which rapidly "clicks" with the TCO-antibody at the tumor, delivering a high dose of radiation specifically to the cancerous tissue.[15][16] This approach minimizes off-target radiation exposure.

PRIT_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Radiopharmaceutical Administration cluster_step3 Step 3: In Vivo Click Reaction cluster_step4 Step 4: Therapeutic Effect & Clearance tco_mab TCO-modified Antibody Injection accumulation Antibody Accumulation at Tumor Site tco_mab->accumulation clearance Clearance of Unbound Antibody from Circulation accumulation->clearance tz_radio Tetrazine-labeled Radiopharmaceutical Injection click_reaction Rapid TCO-Tetrazine Click Reaction at Tumor tz_radio->click_reaction therapy Targeted Radiation Therapy of Tumor click_reaction->therapy excess_clearance Rapid Clearance of Unbound Radiopharmaceutical click_reaction->excess_clearance

Pretargeted Radioimmunotherapy Workflow
Cellular Imaging and Bioconjugation

This compound is a valuable tool for labeling cells and other biological entities for imaging and analysis. For instance, a biomolecule of interest can be functionalized with a TCO group using this compound. The TCO-labeled biomolecule can then be introduced to cells and subsequently visualized by treatment with a tetrazine-fluorophore conjugate. The rapid and specific nature of the click reaction allows for efficient labeling in living systems.

Cellular_Imaging_Workflow cluster_biomolecule Biomolecule Modification cluster_cellular_labeling Cellular Labeling & Imaging biomolecule Biomolecule of Interest (e.g., Protein, Peptide) tco_biomolecule TCO-labeled Biomolecule biomolecule->tco_biomolecule Conjugation labeled_cells Cells with TCO-labeled Biomolecule tco_biomolecule->labeled_cells tco_peg8_amine This compound cells Live Cells cells->labeled_cells imaged_cells Fluorescently Labeled Cells for Imaging labeled_cells->imaged_cells Click Reaction tz_fluorophore Tetrazine-Fluorophore Conjugate tz_fluorophore->imaged_cells

Cellular Imaging Workflow

Conclusion

This compound is a powerful and versatile reagent for copper-free click chemistry, enabling rapid and specific bioconjugation in a variety of contexts. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biology. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this compound in your research endeavors.

References

An In-depth Technical Guide to TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trans-cyclooctene (B1233481) (TCO) and tetrazine ligation, a cornerstone of bioorthogonal chemistry. It details the core mechanism, reaction kinetics, and key applications, with a focus on drug development and biological research. Detailed experimental protocols and quantitative data are presented to facilitate practical implementation.

Introduction to TCO-Tetrazine Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] Among the toolkit of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is preeminent.[3][4] This ligation is prized for its exceptionally rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently in aqueous media without the need for cytotoxic catalysts like copper.[5][6][7] These features make the TCO-tetrazine reaction an ideal tool for conjugating biomolecules in complex environments for applications ranging from antibody-drug conjugates (ADCs) and pretargeted imaging to live-cell labeling and drug delivery.[1][4][5] The only byproduct of the reaction is nitrogen gas, rendering the process irreversible and clean.[2][8]

The Core Reaction Mechanism

The TCO-tetrazine ligation is a two-step process initiated by a [4+2] cycloaddition.[9][10]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Unlike a standard Diels-Alder reaction, the TCO-tetrazine ligation involves an electron-deficient diene (the 1,2,4,5-tetrazine) reacting with an electron-rich dienophile (the TCO).[9] The rate-determining step is the interaction between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[9][10]

  • Retro-Diels-Alder Reaction: The initial cycloaddition forms an unstable intermediate which rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen (N₂) gas to form a stable dihydropyridazine (B8628806) product.[4][9][10]

The reaction's speed can be tuned by modifying the electronic properties of the reactants. Electron-donating groups on the TCO raise its HOMO energy, while electron-withdrawing groups on the tetrazine lower its LUMO energy.[2][9] Both modifications reduce the HOMO-LUMO energy gap, accelerating the reaction.[9][10]

TCO_Tetrazine_Mechanism TCO Trans-cyclooctene (TCO) (Electron-rich Dienophile) Adduct Unstable Diels-Alder Adduct TCO->Adduct [4+2] Cycloaddition (IEDDA) Tz 1,2,4,5-Tetrazine (Tz) (Electron-deficient Diene) Tz->Adduct [4+2] Cycloaddition (IEDDA) Product Stable Dihydropyridazine Adduct->Product Retro-Diels-Alder (N₂ Elimination) N2 Nitrogen Gas (N₂) Adduct->N2

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its speed, with second-order rate constants (k₂) that are among the fastest known in bioorthogonal chemistry.[11] This allows for efficient labeling at low, micromolar to nanomolar concentrations typical in biological systems.[5] The reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives used.

Reactants (TCO Derivative + Tetrazine Derivative)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions / NotesSource(s)
General TCO + General Tetrazine1 - 1,000,000Broad range covering various derivatives.[8]
General TCO + General Tetrazine> 800General value often cited for the reaction class.[5][7]
TCO-OH + Dipyridyl Tetrazine2,000 ± 400Reaction in PBS buffer.[7][12]
TCO-Antibody Conjugate + [¹¹¹In]In-labeled-Tz13,000 ± 80Reaction in PBS at 37°C.[12]
TCO + Hydrogen-substituted Tetrazinesup to 30,000H-tetrazines are highly reactive.[7][13]
Conformationally Strained sTCO + Di-2-pyridyl-s-tetrazine3,300,000One of the fastest bioorthogonal reactions reported.[14]
TCO + ATTO-tetrazinesup to 1,000Fluorescent dye conjugates.[7]

Applications in Drug Development and Research

The unique combination of speed, selectivity, and biocompatibility has led to the widespread adoption of TCO-tetrazine ligation in several high-impact areas.

  • Antibody-Drug Conjugates (ADCs): This ligation is ideal for constructing ADCs, where a potent cytotoxic drug (payload) is attached to a tumor-targeting antibody.[4][5] The stability of the resulting conjugate and the mild reaction conditions help preserve the antibody's integrity and function.[15]

  • Pretargeted Imaging and Therapy: In pretargeting, an antibody modified with TCO is first administered and allowed to accumulate at the target site (e.g., a tumor).[9] A second, small, fast-clearing molecule containing a tetrazine linked to an imaging agent (e.g., a radionuclide for PET imaging) or a therapeutic agent is administered later.[9][12] This strategy enhances the target-to-background ratio, improving imaging contrast and reducing off-target toxicity.[12]

  • Live-Cell Imaging: The reaction's speed and non-toxic nature make it perfect for labeling and tracking biomolecules on the surface of or inside live cells in real-time.[5][13] This can be used to visualize cell surface receptors, track small molecules, or image the cytoskeleton.[2][13] A fluorogenic response is often observed, where a tetrazine quenches a nearby fluorophore until the ligation event relieves the quenching, leading to a "turn-on" fluorescence signal.[3]

  • Click-to-Release Systems: TCO-tetrazine chemistry can be engineered for "click-to-release" applications, where the ligation event triggers the cleavage of a linker and the release of a therapeutic agent.[1][16] This allows for the spatially and temporally controlled activation of prodrugs at a specific site of action.[16][17]

Experimental Protocols

The following sections provide detailed methodologies for common applications of TCO-tetrazine ligation.

This protocol outlines the general steps for labeling an antibody with a TCO group and subsequently conjugating it to a tetrazine-functionalized payload.

ADC_Workflow Ab 1. Antibody Mod 2. Functionalization (e.g., with TCO-NHS Ester) Ab->Mod Purify1 3. Purification (e.g., Desalting Column) Mod->Purify1 TCO_Ab 4. TCO-Modified Antibody Purify1->TCO_Ab Ligate 5. Ligation (Add Tetrazine-Payload) TCO_Ab->Ligate Purify2 6. Purification (e.g., SEC) Ligate->Purify2 ADC 7. Final ADC Conjugate Purify2->ADC

Experimental workflow for site-specific ADC generation.

Detailed Methodology:

This two-part protocol first describes the modification of a protein (e.g., an antibody) with TCO using N-hydroxysuccinimide (NHS) ester chemistry, followed by the ligation step.

Part A: Preparation of TCO-Functionalized Antibody [3][7]

  • Protein Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL. If the stock buffer contains amines like Tris or glycine, perform a buffer exchange into PBS.

  • Reagent Preparation: Dissolve a TCO-PEGx-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). The PEG linker enhances solubility and reduces steric hindrance.[18]

  • Activation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The reaction targets primary amines, such as the side chains of lysine (B10760008) residues.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes to stop the reaction by consuming excess NHS ester.

  • Purification: Remove excess, unreacted TCO reagent and quenching buffer using a spin desalting column or dialysis, exchanging the TCO-modified antibody back into a suitable buffer like PBS, pH 7.4.

Part B: Ligation with Tetrazine-Payload [4][8]

  • Reactant Preparation: Prepare the purified TCO-modified antibody in PBS. Dissolve the tetrazine-labeled payload in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add the tetrazine-payload to the TCO-antibody solution. A 1.5 to 5-fold molar excess of the tetrazine-payload is often used to ensure complete conjugation of the antibody.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or 4°C (which may require longer incubation).[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (around 510-550 nm).[6][8]

  • Final Purification: Purify the final ADC from excess tetrazine-payload using a suitable method like size exclusion chromatography (SEC) or dialysis.

  • Storage: Store the purified ADC at 4°C or as appropriate for the specific antibody.

This protocol describes a pre-targeting strategy for labeling a specific protein on the surface of live cells.

Methodology [3][13]

  • Cell Preparation: Culture live cells on a glass-bottom dish suitable for fluorescence microscopy. Ensure cells are healthy and adherent.

  • Pre-targeting Step: Incubate the cells with a TCO-functionalized targeting molecule (e.g., an antibody or Fab fragment that binds to a cell surface receptor).

    • Incubation Solution: Prepare the TCO-antibody in a live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) at a concentration of 10-100 nM.

    • Incubation: Add the solution to the cells and incubate for 30-60 minutes at 37°C to allow for target binding.

  • Washing Step: Gently wash the cells two to three times with fresh imaging medium to remove any unbound TCO-antibody.

  • Labeling Step (Ligation):

    • Staining Solution: Prepare a tetrazine-fluorophore conjugate in imaging medium at a final concentration of 1-5 µM.

    • Incubation: Add the staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Final Wash: Wash the cells once or twice with fresh imaging medium to remove the unbound tetrazine-fluorophore.

  • Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.[3] Time-lapse imaging can be performed to monitor the labeling process or subsequent biological events.[3]

  • Controls: To ensure specificity, include appropriate controls:

    • Non-specific Binding Control: Cells not treated with the TCO-antibody but incubated with the tetrazine-fluorophore.

    • Background Control: Cells treated with the TCO-antibody but not the tetrazine-fluorophore.

    • Autofluorescence Control: Untreated cells.

References

TCO-PEG8-amine: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving fields of bioconjugation and drug development, the need for precise and efficient molecular tools is paramount. TCO-PEG8-amine is a heterobifunctional crosslinker that has emerged as a powerful reagent for the stable and specific linkage of biomolecules. This guide provides a comprehensive overview of this compound, including its chemical properties, reaction kinetics, and detailed protocols for its application in key experimental workflows.

This compound possesses two distinct reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and a primary amine. The TCO group participates in an exceptionally fast and selective bioorthogonal reaction with tetrazine-containing molecules, a cornerstone of "click chemistry". The primary amine allows for straightforward conjugation to biomolecules or surfaces containing activated esters, such as N-hydroxysuccinimide (NHS) esters. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the hydrophilicity and bioavailability of the crosslinker and the resulting conjugate, while also providing spatial separation between the linked molecules.[1][2]

Core Properties and Specifications

This compound is a versatile tool with well-defined chemical and physical properties that ensure reproducibility in experimental settings.

PropertyValueSource
Molecular Weight 564.7 g/mol [2]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions -20°C, protected from light and moisture[2]

Reaction Kinetics: The TCO-Tetrazine Ligation

The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is renowned for its exceptional speed and selectivity, proceeding rapidly in aqueous environments without the need for a catalyst.[3] This bioorthogonal reaction is the foundation of this compound's utility in bioconjugation.

The rate of this reaction is quantified by the second-order rate constant (k), which is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

ReactantsSecond-Order Rate Constant (k)ConditionsSource
TCO and 3,6-di-(2-pyridyl)-s-tetrazine~2000 M⁻¹s⁻¹9:1 Methanol/Water[4][5]
General TCO and Tetrazine> 800 M⁻¹s⁻¹Aqueous Buffer[6]
TCO and various Tetrazine scaffolds1100 - 73,000 M⁻¹s⁻¹Buffered Aqueous Solution, 37°C[7]

Experimental Workflows and Logical Relationships

The application of this compound typically follows a logical workflow, beginning with the conjugation of the amine group to a molecule of interest, followed by the bioorthogonal ligation of the TCO group to a tetrazine-modified partner.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Molecule_A Molecule of Interest A (e.g., Antibody, Protein) with NHS ester Conjugated_A TCO-Modified Molecule A Molecule_A->Conjugated_A Amine reaction TCO_PEG8_Amine This compound TCO_PEG8_Amine->Conjugated_A Molecule_B Molecule of Interest B (e.g., Drug, Fluorophore) with Tetrazine Final_Conjugate Final Bioconjugate (A-PEG8-B) Conjugated_A->Final_Conjugate iEDDA Click Reaction Molecule_B->Final_Conjugate

General workflow for bioconjugation using this compound.

Key Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications.

Protocol 1: Labeling of a Protein with this compound via NHS Ester Chemistry

This protocol describes the modification of a protein with this compound by reacting its primary amine with an NHS ester-activated protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS ester activation reagent (e.g., EDC/Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • NHS Ester Activation of Protein: Follow the manufacturer's protocol for the NHS ester activation reagent to activate the carboxylic acids on the protein.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the activated protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines the synthesis of an ADC using a pre-formed TCO-linker-payload which is then conjugated to a tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz)

  • This compound

  • Cytotoxic payload with a reactive group for the amine of the crosslinker (e.g., NHS ester)

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

  • Anhydrous DMSO

Procedure:

Part A: Synthesis of TCO-PEG8-Payload

  • Dissolve the NHS-ester activated cytotoxic payload in anhydrous DMSO.

  • Dissolve a molar equivalent of this compound in anhydrous DMSO.

  • Add the this compound solution to the payload solution.

  • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

  • Purify the TCO-PEG8-Payload conjugate by reverse-phase HPLC.

Part B: ADC Conjugation

  • Stock Solution: Prepare a 10 mM stock solution of the purified TCO-PEG8-Payload in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-PEG8-Payload stock solution to the mAb-Tz solution in conjugation buffer.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by analytical HIC-HPLC to determine the drug-to-antibody ratio (DAR).

  • Purification: Purify the ADC using SEC or Protein A chromatography to remove excess linker-payload and any aggregates.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.

    • Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).

    • Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions.

  • Storage: Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.[8]

adc_synthesis_workflow cluster_payload_prep Payload Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation ADC Conjugation Payload Cytotoxic Payload (with NHS ester) TCO_Payload TCO-PEG8-Payload Payload->TCO_Payload Amine Reaction TCO_Amine This compound TCO_Amine->TCO_Payload mAb_Tz Tetrazine-modified Antibody (mAb-Tz) ADC Antibody-Drug Conjugate (ADC) TCO_Payload->ADC iEDDA Click Reaction Antibody Monoclonal Antibody Antibody->mAb_Tz Amine Reaction Tetrazine_NHS Tetrazine-NHS ester Tetrazine_NHS->mAb_Tz mAb_Tz->ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound is a highly effective and versatile heterobifunctional crosslinker that facilitates the precise and efficient conjugation of biomolecules. Its key advantages, including the rapid and bioorthogonal nature of the TCO-tetrazine reaction and the beneficial properties of the PEG8 spacer, make it an invaluable tool for researchers in academia and industry. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for the successful application of this compound in a variety of bioconjugation strategies, from fluorescent labeling to the development of next-generation antibody-drug conjugates. As the demand for more sophisticated and targeted biotherapeutics continues to grow, the importance of well-characterized and reliable crosslinking reagents like this compound will undoubtedly increase.

References

The Unrivaled Advantages of Trans-Cyclooctene in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has emerged as a superior strategy.[1] This guide provides a comprehensive overview of the core benefits of TCO in bioconjugation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in leveraging this powerful tool for applications ranging from live-cell imaging to the development of targeted therapeutics.[1][2]

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of trans-cyclooctene's utility in bioconjugation lies in its exceptionally rapid and specific reaction with 1,2,4,5-tetrazines, commonly referred to as the TCO-tetrazine ligation.[2] This reaction proceeds through an IEDDA cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[2][3]

Key characteristics of this reaction include:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[2][4] This allows for efficient conjugation even at the low concentrations typically found in biological systems.[2][5]

  • Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.[2][5] This makes it particularly well-suited for live-cell imaging and in vivo studies.[5]

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates.[1][2] This ensures that the conjugation is highly specific and avoids off-target reactions.[2]

  • Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under biological conditions.[2]

Quantitative Data Presentation

The reactivity of TCO can be modulated by its structure, with more strained derivatives exhibiting faster reaction rates. The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with a common tetrazine partner, 3,6-di-(2-pyridyl)-s-tetrazine.

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000[2]The original and most basic TCO structure.[2]
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000[2]Increased reactivity due to steric effects.[2]
cis-Dioxolane-fused trans-cyclooctened-TCO~366,000[4][6]Improved stability and reactivity.[4][6]
Cyclopropane-fused trans-cyclooctenes-TCOUp to 3,300,000[6]Among the fastest bioorthogonal reactions reported.[6]

Mandatory Visualizations

Reaction Mechanism

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_transition Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_intermediate Intermediate cluster_products Products TCO trans-Cyclooctene (TCO) Tetrazine Tetrazine TS [4+2] Cycloaddition TCO->TS + Intermediate Unstable Bicyclic Intermediate TS->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product - N₂ (Retro-Diels-Alder) N2 Nitrogen Gas (N₂)

Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Preparation

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody (mAb) Modified_mAb Tetrazine-Modified mAb Antibody->Modified_mAb + Tetrazine-NHS Tetrazine_NHS Tetrazine-NHS Ester ADC Antibody-Drug Conjugate (ADC) Modified_mAb->ADC + TCO-Drug Drug Cytotoxic Drug TCO_Drug TCO-Drug Conjugate Drug->TCO_Drug + TCO-Linker TCO_Linker TCO-Linker Purified_ADC Purified ADC ADC->Purified_ADC Purification Analysis Characterization (HIC, MS) Purified_ADC->Analysis

Workflow for the preparation of a site-specific ADC using TCO-tetrazine ligation.

Experimental Protocols

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)[7]

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.[7]

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7]

  • Reaction Incubation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2] Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add quenching solution to a final concentration of 50-100 mM and incubate for 5-10 minutes to stop the reaction.[7]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.[7]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein and the tetrazine-labeled protein in the reaction buffer.

  • Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio.[7] A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[2]

  • Incubation: The reaction is typically complete within 10-60 minutes at room temperature.[2] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[2][8]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[2]

Applications in Drug Development and Biological Research

The versatility of the TCO-tetrazine ligation has led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): The precise and stable nature of the TCO-tetrazine linkage makes it ideal for constructing ADCs, where a potent drug is attached to a tumor-targeting antibody.[2][5] This technology enables the production of highly homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), leading to an improved therapeutic window.[9]

  • Live-Cell and In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction are well-suited for labeling and tracking biomolecules in living cells and whole organisms without perturbing their natural functions.[2] This is particularly valuable in pretargeted imaging, where a TCO-labeled antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[2][10]

  • Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a caged therapeutic agent at a specific target site, minimizing off-target toxicity.[2][11]

  • Biomolecule Conjugation: This chemistry is broadly applicable for the conjugation of a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, and for the surface modification of nanoparticles.[2]

Conclusion

Trans-cyclooctene has established itself as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility in its ligation with tetrazines. For researchers, scientists, and drug development professionals, TCO provides a robust and versatile tool for a myriad of applications, from fundamental biological discovery to the engineering of next-generation therapeutics. The continued development of novel TCO derivatives with enhanced stability and reactivity promises to further expand the horizons of what is achievable in the realm of bioconjugation.

References

TCO-PEG8-amine for In Vivo Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of TCO-PEG8-amine, a heterobifunctional linker, in in vivo applications. By leveraging the principles of bioorthogonal click chemistry, this reagent has become a valuable tool in the development of targeted therapeutics and advanced imaging agents. This document provides a comprehensive overview of its properties, applications, and the experimental methodologies that underpin its use.

Introduction to this compound

This compound is a molecule that features a trans-cyclooctene (B1233481) (TCO) group at one end and an amine group at the other, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for a two-step bioconjugation strategy. The amine group can be readily coupled to molecules of interest, such as antibodies, peptides, or nanoparticles, that contain an activated ester or a carboxylic acid. The TCO group, a strained alkene, is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it can occur efficiently within a living system without interfering with native biological processes.[2]

The PEG8 spacer is a critical component of the linker's design. It enhances the aqueous solubility of the molecule and its conjugates, which is crucial for in vivo applications.[3][4] Furthermore, the PEG chain provides a flexible spacer that can reduce steric hindrance, potentially improving the accessibility of the TCO group for reaction with its tetrazine partner.[4][5] The biocompatibility of PEG is well-established, and its inclusion in drug delivery systems can help to reduce immunogenicity and improve pharmacokinetic profiles.[3]

Core Applications in Research and Development

The unique properties of this compound and similar TCO-PEG linkers make them suitable for a range of in vivo applications, most notably in pretargeted imaging and therapy.

2.1. Pretargeted Radionuclide Imaging and Therapy:

A major application of TCO-PEG linkers is in pretargeted radioimmunotherapy (PRIT) and positron emission tomography (PET) imaging.[6][7] In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from the circulation. Subsequently, a much smaller, radiolabeled tetrazine is administered. This tetrazine rapidly reacts with the TCO-functionalized antibody at the target site, delivering the radioactive payload. This strategy allows for the use of short-lived radionuclides and can significantly improve the target-to-background signal ratio, enhancing imaging contrast and therapeutic efficacy.[8]

2.2. Targeted Drug Delivery:

The TCO-tetrazine ligation can be employed to create modular drug delivery systems. A TCO-functionalized targeting moiety, such as an antibody, can be used to localize a therapeutic agent that is linked to a tetrazine. This approach allows for the independent optimization of the targeting vehicle and the therapeutic payload. The rapid and specific nature of the click reaction ensures that the drug is delivered efficiently to the desired site of action.[9]

Quantitative In Vivo Data

The following tables summarize key quantitative data from preclinical studies that have utilized TCO-PEG linkers for in vivo applications. It is important to note that these studies often use TCO-PEG linkers with varying PEG chain lengths, and the biodistribution data reflects the behavior of the entire conjugate, not the linker alone.

Table 1: Biodistribution of TCO-Conjugated Antibodies and Tetrazine Probes

Conjugate/ProbeAnimal ModelTime PointOrgan% Injected Dose per Gram (%ID/g)Reference
177Lu-DOTA-PEG7-Tz (after 5B1-TCO pretargeting)Pancreatic Cancer Xenograft Mice120 hTumor16.8 ± 3.9[6]
177Lu-DOTA-PEG7-Tz (after 5B1-TCO pretargeting)Pancreatic Cancer Xenograft Mice4 hTumor4.6 ± 0.8[6]
68Ga-labeled tetrazine (after Aln-TCO pretargeting)Healthy Mice1 hBone (Knee)3.7[8]
68Ga-labeled tetrazine (after CC49-TCO pretargeting)LS174 Xenograft Mice1 hTumor5.8[8]

Table 2: Physicochemical Properties of TCO-PEG-Amine

PropertyValueReference
Molecular Weight564.7 g/mol [1]
FormulaC27H52N2O10[1]
Purity>95% (typical)[3]
SolubilityDMSO, DCM, DMF[1]
Storage Conditions-20°C, protect from light[1]

Experimental Protocols

This section provides an overview of the methodologies used in studies involving TCO-PEG linkers for in vivo applications.

4.1. Antibody Conjugation with TCO-PEG-NHS Ester:

A common method for attaching TCO-PEG linkers to antibodies involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the linker (e.g., TCO-PEG8-NHS ester). The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.

  • Materials:

    • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

    • TCO-PEG-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO)

    • Size-exclusion chromatography (SEC) column for purification

  • Protocol:

    • Dissolve the TCO-PEG-NHS ester in DMSO to a stock concentration (e.g., 10 mM).

    • Add a molar excess of the TCO-PEG-NHS ester solution to the antibody solution. The exact molar ratio needs to be optimized for each antibody to achieve the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing.

    • Purify the TCO-conjugated antibody from unreacted linker using SEC.

    • Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry).[2]

4.2. In Vivo Pretargeted Imaging Study:

This protocol outlines a typical pretargeted PET imaging experiment in a tumor-bearing mouse model.

  • Materials:

    • Tumor-bearing mice (e.g., xenograft model)

    • TCO-conjugated antibody

    • Radiolabeled tetrazine probe (e.g., 68Ga- or 18F-labeled)

    • PET/CT scanner

  • Protocol:

    • Administer the TCO-conjugated antibody to the mice via intravenous injection.

    • Allow a sufficient pretargeting interval for the antibody to accumulate at the tumor and clear from the blood (e.g., 24-72 hours).[6][10]

    • Administer the radiolabeled tetrazine probe via intravenous injection.

    • Perform PET/CT imaging at various time points post-tetrazine injection (e.g., 1, 4, and 24 hours) to visualize the biodistribution of the radiotracer.

    • Following the final imaging session, euthanize the animals and collect tissues of interest for ex vivo biodistribution analysis using a gamma counter to determine the %ID/g in each organ.[7]

Visualizing Workflows and Pathways

Diagram 1: TCO-Tetrazine Click Chemistry

G Mechanism of TCO-Tetrazine Ligation TCO Trans-Cyclooctene (TCO) on Targeting Molecule Intermediate Diels-Alder Cycloaddition (Intermediate) TCO->Intermediate [4+2] Tetrazine Tetrazine on Effector Molecule Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product Dinitrogen Elimination G Workflow for In Vivo Pretargeted Imaging cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging A Administer TCO-Antibody (Intravenous) B Antibody Accumulation at Target (e.g., Tumor) A->B 24-72 hours C Clearance of Unbound Antibody from Circulation B->C D Administer Radiolabeled Tetrazine (Intravenous) C->D E Rapid Click Reaction at Target Site D->E Minutes to Hours F PET/CT Imaging E->F

References

The Synthesis of TCO-PEG8-amine: A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of TCO-PEG8-amine, a bifunctional linker critical for advancements in bioconjugation, targeted drug delivery, and molecular imaging. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and the chemical principles underlying its application in bioorthogonal chemistry.

Introduction to this compound

This compound is a key reagent in the field of "click chemistry," specifically the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC). It features two key functional groups:

  • A trans-cyclooctene (B1233481) (TCO) moiety: This highly strained alkene readily and selectively reacts with a tetrazine partner in a bioorthogonal manner, meaning the reaction can proceed in complex biological environments without interfering with native biochemical processes.[1][2] This reaction is known for its exceptionally fast kinetics.[1]

  • A primary amine (-NH2) group: This functional group allows for the covalent attachment of the linker to a wide range of molecules, such as proteins, peptides, antibodies, or small molecule drugs, typically through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters).[3][4]

The eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[1][5]

Overview of the Synthetic Pathway

While specific, proprietary synthesis methods may vary between commercial suppliers, a common and logical synthetic strategy for this compound involves a multi-step process. This approach relies on the sequential construction of the molecule, starting from a functionalized trans-cyclooctene precursor and coupling it to a protected PEG-amine chain, followed by a final deprotection step.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Synthesis of Activated TCO Precursor cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection and Purification cis_COD cis,cis-1,5-Cyclooctadiene cis_epoxide cis-Cyclooctene epoxide cis_COD->cis_epoxide mCPBA cis_alcohol cis-Cyclooct-4-enol cis_epoxide->cis_alcohol LiAlH4 trans_alcohol trans-Cyclooct-4-enol cis_alcohol->trans_alcohol Photoisomerization (254 nm) activated_TCO Activated trans-Cyclooct-4-enol (e.g., TCO-SC) trans_alcohol->activated_TCO Activation (e.g., DSC) coupled_product Boc-protected this compound activated_TCO->coupled_product peg_amine_boc Amino-PEG8-Boc peg_amine_boc->coupled_product final_product This compound coupled_product->final_product TFA, Purification (HPLC)

A high-level overview of the synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of TCO derivatives and PEGylated compounds.

Step 1: Synthesis of Activated trans-Cyclooct-4-enol

3.1.1. Synthesis of cis-Cyclooct-4-enol

The synthesis begins with the preparation of cis-cyclooct-4-enol from the readily available cis,cis-1,5-cyclooctadiene. This is typically a two-step process involving epoxidation followed by reduction.[6]

  • Materials: cis,cis-1,5-cyclooctadiene, meta-chloroperoxybenzoic acid (mCPBA), dichloromethane (B109758) (DCM), lithium aluminum hydride (LiAlH4), diethyl ether, hydrochloric acid (HCl), sodium bicarbonate (NaHCO3), magnesium sulfate (B86663) (MgSO4).

  • Protocol:

    • Epoxidation: Dissolve cis,cis-1,5-cyclooctadiene in DCM and cool to 0 °C. Add a solution of mCPBA in DCM dropwise while maintaining the temperature. The reaction is typically stirred for several hours at room temperature.

    • Work-up: Quench the reaction with a saturated solution of NaHCO3. Separate the organic layer, wash with brine, and dry over MgSO4. Concentrate under reduced pressure to yield the crude cis-cyclooctene epoxide.

    • Reduction: Carefully add the crude epoxide to a suspension of LiAlH4 in anhydrous diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Cautiously quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting solids and wash with diethyl ether. Dry the combined organic phases over MgSO4 and concentrate to yield cis-cyclooct-4-enol.

3.1.2. Photoisomerization to trans-Cyclooct-4-enol

The conversion of the cis-isomer to the thermodynamically less stable trans-isomer is achieved through photochemical isomerization.[7][8] This process often utilizes a flow chemistry setup to continuously remove the trans-product, thereby driving the equilibrium towards its formation.[7]

  • Materials: cis-Cyclooct-4-enol, methyl benzoate (B1203000) (sensitizer), diethyl ether/hexanes mixture, silver nitrate (B79036) (AgNO3) impregnated silica (B1680970) gel.

  • Protocol:

    • Set up a flow photoreactor with a quartz reaction vessel and a column packed with AgNO3-impregnated silica gel.

    • Prepare a solution of cis-cyclooct-4-enol and methyl benzoate in a suitable solvent mixture (e.g., 1:99 diethyl ether/hexanes).

    • Irradiate the solution with a UV lamp (254 nm) while continuously circulating it through the AgNO3/silica gel column. The trans-isomer is selectively retained on the column.[8]

    • After several hours, elute the column with a more polar solvent (e.g., diethyl ether) to recover the trans-cyclooct-4-enol.

3.1.3. Activation of trans-Cyclooct-4-enol

The hydroxyl group of trans-cyclooct-4-enol is activated to facilitate its reaction with the amine group of the PEG linker. A common method is the formation of a succinimidyl carbonate.[9]

  • Materials: trans-Cyclooct-4-enol, N,N'-disuccinimidyl carbonate (DSC), triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), anhydrous acetonitrile (B52724) or DCM.

  • Protocol:

    • Dissolve trans-cyclooct-4-enol in anhydrous acetonitrile.

    • Add DSC and TEA to the solution.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the activated TCO-succinimidyl carbonate (TCO-SC).

Step 2: Coupling of Activated TCO with Amino-PEG8-Boc

The activated TCO is then coupled with a commercially available amino-PEG8 linker that is protected at the amine terminus with a tert-butyloxycarbonyl (Boc) group.

  • Materials: TCO-SC, N-Boc-amino-PEG8-amine, DIPEA, anhydrous DCM or DMF.

  • Protocol:

    • Dissolve N-Boc-amino-PEG8-amine in anhydrous DCM.

    • Add DIPEA to the solution.

    • Add a solution of TCO-SC in DCM dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1% HCl) and brine.

    • Dry the organic layer over MgSO4 and concentrate under reduced pressure to obtain the crude Boc-protected this compound.

Step 3: Deprotection and Purification

The final step is the removal of the Boc protecting group to yield the free primary amine.[10][11]

  • Materials: Crude Boc-protected this compound, trifluoroacetic acid (TFA), DCM.

  • Protocol:

    • Dissolve the crude product from the previous step in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours. The deprotection is often accompanied by the evolution of CO2 gas.[12]

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Characterization

The following table summarizes the expected data for the synthesis and characterization of this compound.

ParameterExpected Value/MethodReference
Molecular Formula C27H52N2O10[3]
Molecular Weight 564.7 g/mol [3]
Purity (Post-HPLC) >95%[3]
Solubility DMSO, DCM, DMF[3]
Storage Conditions -20°C, desiccated, protected from light[3]
Characterization
1H NMR Confirm presence of TCO vinyl protons, PEG backbone, and terminal amine protons.[13][14]
Mass Spectrometry ESI-MS to confirm the molecular weight of the final product.[15]
HPLC Assess purity and retention time.

Application: The TCO-Tetrazine Ligation

The primary application of this compound is its participation in the SPIEDAC reaction with a tetrazine-functionalized molecule. This reaction is central to many bioconjugation strategies.

G TCO_PEG_Amine This compound (attached to Molecule A) Diels_Alder_Product Diels-Alder Adduct TCO_PEG_Amine->Diels_Alder_Product [4+2] Cycloaddition Tetrazine Tetrazine (attached to Molecule B) Tetrazine->Diels_Alder_Product Final_Conjugate Stable Conjugate (Molecule A-Linker-Molecule B) Diels_Alder_Product->Final_Conjugate Retro-Diels-Alder (N2 release)

The TCO-tetrazine inverse-electron-demand Diels-Alder reaction.

This bioorthogonal reaction is characterized by its high speed and selectivity, allowing for the precise coupling of two molecules in a biological milieu. The amine functionality of this compound is first used to conjugate it to a molecule of interest (e.g., an antibody). Subsequently, the TCO-functionalized molecule can be reacted with a tetrazine-labeled payload (e.g., a fluorescent dye, a drug, or an imaging agent) to form a stable conjugate.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. This reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed in complex biological media without the need for a catalyst.[1]

TCO-PEG8-amine is a versatile reagent that facilitates the introduction of a TCO moiety onto a biomolecule. It features a TCO group for bioorthogonal ligation, a primary amine for conjugation to various functional groups, and an eight-unit polyethylene (B3416737) glycol (PEG8) spacer. The hydrophilic PEG8 linker enhances solubility, reduces aggregation, and minimizes steric hindrance.[2][3]

These application notes provide detailed protocols for the labeling of proteins with this compound and subsequent ligation with tetrazine-containing molecules.

Principle of the Reaction

The protein labeling strategy involves a two-step process:

  • Protein Modification with TCO-PEG8-NHS Ester: In this step, the primary amine of this compound is typically first converted to an N-hydroxysuccinimidyl (NHS) ester. This amine-reactive TCO-PEG8-NHS ester is then used to label the protein. The NHS ester reacts with primary amines on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9).[4]

  • Bioorthogonal Ligation with Tetrazine: The TCO-labeled protein is then reacted with a molecule containing a tetrazine group. The IEDDA reaction between the TCO and tetrazine proceeds rapidly and specifically to form a stable dihydropyridazine (B8628806) linkage, effectively conjugating the tetrazine-containing molecule to the protein.[1] This reaction is irreversible and releases nitrogen gas as the only byproduct.

Data Presentation

This compound Specifications
PropertyValueReference
Chemical Formula C27H52N2O10[5]
Molecular Weight 564.7 g/mol [5]
Purity ≥95%[2]
Solubility DMSO, DCM, DMF[5]
Storage -20°C. TCO compounds are not recommended for long-term storage due to potential isomerization.[5]
Degree of Labeling (DOL) of Antibodies with TCO-PEG-NHS Ester

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be controlled by adjusting the molar excess of the TCO-PEG-NHS ester.

AntibodyMolar Excess of TCO-NHS EsterResulting DOLReference
anti-c-myc5Not specified, but activity maintained[6]
anti-c-myc10Increased labeling, decreased activity[6]
anti-c-myc15Higher labeling, further decreased activity[6]
5F7 sdAb2Not specified, successful labeling[7]
2Rs15d sdAb1.2~85% modified (1 TCO), ~15% modified (2 TCOs)[8]
Second-Order Rate Constants for TCO-Tetrazine Ligation

The reaction between TCO and tetrazine is exceptionally fast. The rate is dependent on the specific structures of the TCO and tetrazine derivatives.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000Methanol/Water (9:1), 25°C[9]
TCOUnspecifiedup to 1 x 10⁶Not specified[1]
TCO3,6-diphenyl-1,2,4,5-tetrazine3.6Methanol, ambient temperature[10]
TCO3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118Methanol, ambient temperature[10]
TCO4-(1,2,4,5-Tetrazin-3-yl)benzoic acid26,000PBS, 37°C[11]
a-TCO derivative3,6-dipyridyl-s-tetrazinyl succinamic acid derivative150,000 ± 8,000PBS:MeOH (95:5), 25°C[12]
Stability of TCO-Protein Conjugates

The stability of the TCO group is crucial for successful downstream applications. The primary degradation pathway is isomerization from the reactive trans-isomer to the unreactive cis-isomer.

ConjugateStorage ConditionsStabilityReference
TCO-PEG3-modified goat IgG (DOL 17.2)4°C for 4 weeks in PBS, pH 7.5~10.5% loss of reactivity[13]
TCO-PEG3-modified goat IgG (DOL 17.2)-20°C for 4 weeks in PBS, pH 7.5~7% loss of reactivity[13]
a-TCO derivativeRoom temperature for 1 week in MeOD>99% stable[12]
a-TCO derivativeRoom temperature for 24 hours in D₂O-PBS (pD 7.4)~90% stable[12]
s-TCO30°C for 3 days in methanol-d₄ or DMSO-d₆ (as AgNO₃ complex)≥95% pure[14]

Experimental Protocols

Protocol 1: Conversion of this compound to TCO-PEG8-NHS Ester

This protocol describes the synthesis of the amine-reactive TCO-PEG8-NHS ester from this compound.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF.

  • Add 1.1 equivalents of DSC and 1.5 equivalents of TEA or DIPEA to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude TCO-PEG8-NHS ester can be purified by silica gel column chromatography if necessary.

  • Store the purified TCO-PEG8-NHS ester under inert gas at -20°C.

Protocol 2: Labeling of Proteins with TCO-PEG8-NHS Ester

This protocol details the labeling of a protein with the prepared TCO-PEG8-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • TCO-PEG8-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[4]

  • TCO-PEG8-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[4]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.[4]

    • Gently mix the reaction and incubate for 1 hour at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4]

  • Purification:

    • Remove the excess, unreacted TCO-PEG8-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the TCO-labeled protein using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 3: Bioorthogonal Ligation of TCO-labeled Protein with a Tetrazine-Fluorophore

This protocol describes the reaction of the TCO-labeled protein with a tetrazine-conjugated fluorophore.

Materials:

  • TCO-labeled protein

  • Tetrazine-fluorophore conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-labeled protein and the tetrazine-fluorophore in the reaction buffer.

    • A slight molar excess (1.1 to 1.5-fold) of the tetrazine-fluorophore is often used to ensure complete labeling of the TCO-protein.[9]

  • Ligation Reaction:

    • Mix the TCO-labeled protein and the tetrazine-fluorophore solutions.

    • Incubate the reaction for 30-60 minutes at room temperature.[9] For less reactive pairs or lower concentrations, the incubation can be extended or performed at 37°C.

  • Purification (Optional):

    • If necessary, the labeled protein can be purified from the excess tetrazine-fluorophore using a desalting column or size-exclusion chromatography.

  • Analysis:

    • The fluorescently labeled protein can be analyzed by various methods, including SDS-PAGE with fluorescence imaging, and UV-Vis spectroscopy to confirm labeling.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioorthogonal Ligation cluster_step4 Step 4: Final Product protein Protein (in amine-free buffer) reaction1 Incubate (RT, 1 hr) protein->reaction1 tco_nhs TCO-PEG8-NHS Ester (in DMSO/DMF) tco_nhs->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 tco_protein TCO-labeled Protein purification1->tco_protein reaction2 Incubate (RT, 30-60 min) tco_protein->reaction2 tetrazine Tetrazine-Fluorophore tetrazine->reaction2 labeled_protein Fluorescently Labeled Protein reaction2->labeled_protein

Caption: Workflow for two-step protein labeling.

TCO-Tetrazine Ligation Signaling Pathway

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products TCO TCO-labeled Protein Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine Derivative Tetrazine->Cycloaddition Dihydropyridazine Stable Dihydropyridazine Adduct Cycloaddition->Dihydropyridazine Irreversible Ligation Nitrogen N₂ Gas Cycloaddition->Nitrogen Byproduct

References

Application Notes and Protocols for TCO-PEG8-amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a heterobifunctional linker that plays a crucial role in the field of bioconjugation. It incorporates two key reactive groups: a trans-cyclooctene (B1233481) (TCO) moiety and a primary amine (-NH2), separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure enables a two-step conjugation strategy, providing researchers with a powerful tool for linking a wide variety of molecules with high efficiency and specificity.[1]

The primary amine allows for straightforward coupling to molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, or to carboxylic acids with the use of carbodiimide (B86325) activators like EDC.[1] The TCO group facilitates rapid and specific covalent bond formation with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[2][3] This reaction is known for its exceptionally fast kinetics and its ability to proceed in complex biological environments without the need for a copper catalyst, making it highly biocompatible.[3][4] The hydrophilic PEG8 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[5][6]

These properties make this compound an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins and cells for imaging, surface modification of materials, and the construction of complex biomolecular architectures for proteomics and drug delivery.[1][4][7]

Chemical Properties and Specifications

Quantitative data for this compound and related compounds are summarized in the table below for easy comparison.

PropertyThis compoundTCO-PEG8-NHS esterTCO-PEG8-TCO
Molecular Formula C27H52N2O10C32H54N2O14C36H64N2O12
Molecular Weight 564.7 g/mol [1]690.8 g/mol [8]716.9 g/mol [7]
CAS Number 2353409-92-2[1]2353409-95-5[8]2353409-67-1[7]
Purity >98%[1]>95%[8]>95%[7]
Solubility DMSO, DCM, DMF[1]DMSO, DCM, DMF[8]DMSO, DCM, DMF[7]
Storage Conditions -20°C, protect from light and moisture[1]-20°C, protect from light and moisture[8]-20°C, protect from light and moisture[7]
Reactivity Amine reacts with activated esters (e.g., NHS). TCO reacts with tetrazines.[1]NHS ester reacts with primary amines. TCO reacts with tetrazines.[8]TCO reacts with tetrazines.[7]

Key Reaction Parameters

The TCO-tetrazine ligation is renowned for its exceptional speed. The table below compares its reaction kinetics with other common bioorthogonal reactions.

ReactionSecond-Order Rate Constant (k₂)Key Features
TCO-Tetrazine Ligation Up to 10⁶ M⁻¹s⁻¹[2][4][9]Extremely fast, catalyst-free, biocompatible, forms a stable dihydropyridazine (B8628806) bond.[3][10]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) ~1 M⁻¹s⁻¹Copper-free, but generally slower than TCO-tetrazine ligation.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) 10² - 10³ M⁻¹s⁻¹Fast and efficient, but the copper catalyst can be cytotoxic, limiting in vivo applications.[10]

Experimental Protocols

Here, we provide detailed protocols for a two-step bioconjugation strategy using this compound. The first protocol describes the modification of a molecule of interest with this compound via its primary amine. The second protocol details the subsequent "click" reaction of the TCO-modified molecule with a tetrazine-labeled partner.

Protocol 1: Modification of a Biomolecule with this compound via NHS Ester Chemistry

This protocol outlines the procedure for conjugating this compound to a protein or other biomolecule containing an available carboxylic acid, which has been pre-activated as an NHS ester.

Materials:

  • Biomolecule with an activated NHS ester group

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (do not use buffers containing primary amines like Tris or glycine)[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[5]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)[5][12]

Procedure:

  • Preparation of the Biomolecule:

    • Dissolve the NHS ester-activated biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11]

    • If the biomolecule is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[11]

  • Preparation of this compound Solution:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[11]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-Modified Biomolecule:

    • Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[5][12]

    • The purified TCO-modified biomolecule is now ready for the subsequent click reaction with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the reaction between the TCO-modified biomolecule (from Protocol 1) and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-modified biomolecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 6.0-9.0[2][13]

Procedure:

  • Preparation of Reactants:

    • Ensure both the TCO-modified biomolecule and the tetrazine-functionalized molecule are in a compatible reaction buffer.

  • Click Reaction:

    • Combine the TCO-modified biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer. A slight molar excess (1.1 to 1.5 equivalents) of one component is often used to ensure complete consumption of the other.[5]

    • The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature.[5][14] For very low concentrations, the reaction time may be extended.

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has a UV-Vis absorbance around 520-540 nm.[2][10]

  • Purification of the Final Conjugate:

    • If necessary, purify the final bioconjugate from any unreacted starting materials using an appropriate chromatography method, such as SEC, based on the size and properties of the conjugate.[15]

Diagrams

Experimental Workflow: Two-Step Bioconjugation

G Workflow for this compound Mediated Bioconjugation cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: TCO-Tetrazine Ligation A NHS-activated Biomolecule A C Reaction in Amine-Free Buffer (pH 7.2-7.5) A->C B This compound B->C D TCO-functionalized Biomolecule A C->D E Purification (SEC or Dialysis) D->E G Click Reaction in PBS (pH 6-9) E->G F Tetrazine-functionalized Biomolecule B F->G H Final Bioconjugate (A-TCO-PEG8-Tz-B) G->H I Purification (Optional) H->I

Caption: A two-step workflow for bioconjugation using this compound.

Logical Relationship: this compound Structure and Function

G Structure-Function of this compound cluster_components Components cluster_functions Functions TCO_PEG8_amine This compound TCO TCO Group (trans-cyclooctene) TCO_PEG8_amine->TCO PEG8 PEG8 Spacer (8 PEG units) TCO_PEG8_amine->PEG8 Amine Amine Group (-NH2) TCO_PEG8_amine->Amine Click_Reaction Bioorthogonal Ligation (iEDDA with Tetrazine) TCO->Click_Reaction Solubility Enhanced Solubility & Reduced Steric Hindrance PEG8->Solubility Amine_Reaction Covalent Bonding (with Activated Esters) Amine->Amine_Reaction

Caption: The relationship between the structural components and functions of this compound.

Signaling Pathway Example: Targeted Drug Delivery to a Cancer Cell

G Pre-targeted Antibody-Drug Conjugate (ADC) Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell Antibody_TCO Antibody-TCO Conjugate ADC Antibody-Drug Conjugate (ADC) Antibody_TCO->ADC iEDDA Click Reaction Tetrazine_Drug Tetrazine-Drug Conjugate Tetrazine_Drug->ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

Caption: A pre-targeting approach for ADC delivery using TCO-tetrazine click chemistry.

References

A Step-by-Step Guide to TCO-Tetrazine Ligation: Protocols and Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Trans-Cyclooctene (TCO)-tetrazine ligation stands as a cornerstone of bioorthogonal chemistry. This reaction's exceptional speed, specificity, and biocompatibility have established it as an invaluable tool for site-specific labeling and modification of biomolecules within complex biological systems. This guide provides detailed protocols, quantitative data, and application insights to facilitate the successful implementation of this powerful chemical transformation.

The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine (B8628806) product.[1] Its catalyst-free nature and ability to proceed efficiently under physiological conditions make it particularly well-suited for applications in live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2]

Quantitative Data Summary

The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, a key advantage for reactions involving low concentrations of biomolecules.[2][3] The reaction rates are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent used.[4]

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO derivatives and various tetrazine scaffoldsAqueous MediaN/AUp to 30,000
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/AUp to 30,000
TCO and various tetrazine scaffolds1,4-dioxane251.4 - 230
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000
General TCO-TetrazineN/AN/AUp to 1 x 10⁶
sTCO and di-2-pyridyl-s-tetrazine analogWaterN/A3.3 x 10⁶

Experimental Protocols

The following protocols provide a step-by-step guide for a typical TCO-tetrazine ligation, beginning with the labeling of a protein with a TCO-NHS ester.

Protocol 1: Labeling of a Protein with TCO-NHS Ester

This protocol details the introduction of the TCO moiety onto a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[4]

  • TCO-NHS ester

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Desalting column or dialysis equipment[5]

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[5] If the initial buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column.[6]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[4]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.[5]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[4] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes the reaction between a TCO-labeled protein and a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction buffer (e.g., PBS, pH 7.4)[4]

Procedure:

  • Reactant Preparation: Prepare both the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.

  • Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio. A slight molar excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold) is often recommended as a starting point.[4]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4] For less reactive partners or different experimental needs, the incubation can be extended up to 2 hours or performed at 4°C or 37°C.[4]

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.[4]

  • Storage: Store the final conjugate at 4°C until further use.[4]

Reaction Mechanism and Workflow Diagrams

To visually represent the chemical and procedural aspects of the TCO-tetrazine reaction, the following diagrams have been generated.

TCO_Tetrazine_Mechanism TCO Trans-Cyclooctene (TCO) Intermediate Diels-Alder Cycloadduct TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine Tetrazine Tetrazine->Intermediate Product Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Caption: Chemical mechanism of the TCO-tetrazine ligation.

TCO_Tetrazine_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_conjugation Conjugation cluster_final Final Steps Buffer_Exchange 1. Buffer Exchange Protein (Amine-free buffer) Prepare_TCO 2. Prepare TCO-NHS Ester Solution (Anhydrous DMSO/DMF) Labeling_Reaction 3. Add TCO-NHS to Protein (1 hr, Room Temp) Prepare_TCO->Labeling_Reaction Quench 4. Quench Reaction (Tris Buffer) Labeling_Reaction->Quench Purify_TCO_Protein 5. Purify TCO-labeled Protein (Desalting/Dialysis) Quench->Purify_TCO_Protein Mix 6. Mix TCO-Protein & Tetrazine-Protein (PBS, pH 7.4) Purify_TCO_Protein->Mix Incubate_Conjugation 7. Incubate (30-60 min, Room Temp) Mix->Incubate_Conjugation Purify_Conjugate 8. Purify Conjugate (Optional) (Size-Exclusion Chromatography) Incubate_Conjugation->Purify_Conjugate Store 9. Store Conjugate (4°C) Purify_Conjugate->Store

References

Revolutionizing Drug Delivery: TCO-PEG8-amine as a Key Enabler of Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly evolving landscape of targeted drug delivery, the development of sophisticated linker technologies is paramount. TCO-PEG8-amine, a heterobifunctional linker, has emerged as a critical tool for researchers and drug development professionals. This linker uniquely combines the advantages of Polyethylene Glycol (PEG)ylation with the power of bioorthogonal click chemistry, enabling the precise and stable conjugation of therapeutic agents to various delivery platforms. This application note provides a comprehensive overview of the applications of this compound in drug delivery systems, complete with detailed experimental protocols and quantitative data to guide researchers in this cutting-edge field.

This compound features a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by an 8-unit PEG spacer. The TCO moiety participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[1] The amine group provides a versatile handle for conjugation to drugs, proteins, or nanoparticles through well-established amide bond formation.[3] The PEG8 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[4]

Core Applications in Drug Delivery

The unique properties of this compound make it suitable for a variety of advanced drug delivery strategies:

  • Pretargeted Drug Delivery: This is a powerful two-step approach where a TCO-modified targeting moiety (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a tetrazine-labeled therapeutic agent is administered, which rapidly "clicks" with the TCO group at the target site, minimizing systemic exposure and off-target toxicity.[5][6][7]

  • Antibody-Drug Conjugates (ADCs): this compound can be used to construct site-specific ADCs. By introducing a tetrazine group onto an antibody and a TCO group onto a cytotoxic drug (or vice versa), a homogeneous population of ADCs with a defined drug-to-antibody ratio (DAR) can be produced.[8][]

  • Nanoparticle Functionalization: this compound is instrumental in the surface modification of nanoparticles, such as liposomes and polymeric nanoparticles.[10][11] This allows for the attachment of targeting ligands, imaging agents, or for pretargeting applications, thereby enhancing the therapeutic efficacy and diagnostic capabilities of the nanocarrier.

  • PROTACs and Other Novel Modalities: The linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing TCO-based pretargeting strategies, which showcase the in vivo efficacy of the TCO-tetrazine ligation chemistry central to this compound's function.

Parameter Value System Reference
Tumor Uptake 16.8 ± 3.9 %ID/g at 120h5B1-TCO antibody pretargeting with ¹⁷⁷Lu-DOTA-PEG7-Tz[5]
Tumor-to-Blood Ratio 254 ± 59 at 3h post-tetrazineCC49-TCO antibody pretargeting with ¹⁷⁷Lu-DOTA-tetrazine[13]
Tumor Uptake 6.1 ± 1.1 %ID/g at 3h post-tetrazineCC49-TCO antibody pretargeting with ¹⁷⁷Lu-DOTA-tetrazine[13]
In Vivo Ligation Efficiency >96% blockingPretargeted mAb-TCO conjugates in LS174T xenografts[7]

Table 1: In Vivo Performance of TCO-Based Pretargeting Systems. %ID/g = percentage of injected dose per gram of tissue.

Parameter Value System Reference
Second-Order Rate Constant ~2000 M⁻¹s⁻¹TCO reaction with 3,6-di-(2-pyridyl)-s-tetrazine[2]
Second-Order Rate Constant >50,000 M⁻¹s⁻¹Highly reactive tetrazine scaffolds with TCO[7]
Reaction Condition Aqueous buffer, pH 6-9, room temperatureTCO-tetrazine ligation[2]

Table 2: Reaction Kinetics of the TCO-Tetrazine Ligation.

Experimental Protocols

This section provides detailed protocols for the key experimental steps involved in utilizing this compound for the development of a pretargeted drug delivery system.

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the modification of a targeting antibody with TCO groups using an NHS ester derivative of this compound.

Materials:

  • Targeting antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using MALDI-TOF mass spectrometry to confirm the conjugation.

Protocol 2: Synthesis of Tetrazine-Labeled Drug

This protocol outlines the conjugation of a tetrazine moiety to a drug molecule containing a primary amine.

Materials:

  • Drug molecule with a primary amine

  • Methyltetrazine-NHS ester

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Reverse-phase HPLC for purification

Procedure:

  • Drug Solution: Dissolve the amine-containing drug in DMF or DMSO.

  • Tetrazine-NHS Ester Solution: Dissolve a 1.1 to 1.5-fold molar excess of Methyltetrazine-NHS ester in DMF or DMSO.

  • Conjugation Reaction: Add the tetrazine-NHS ester solution to the drug solution. If the drug is a salt, add a suitable base (e.g., triethylamine) to neutralize it.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

  • Purification: Purify the tetrazine-labeled drug conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 3: In Vitro Evaluation of Pretargeting and Drug Efficacy

This protocol describes the in vitro assessment of the two-step pretargeting approach.

Materials:

  • Target cancer cells expressing the antigen for the targeting antibody

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-labeled cytotoxic drug (from Protocol 2)

  • Cell culture medium and supplements

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Pretargeting Step: Treat the cells with varying concentrations of the TCO-labeled antibody for a defined period (e.g., 1-4 hours) to allow for antibody binding.

  • Washing: Gently wash the cells with fresh medium to remove unbound antibody.

  • Drug Addition: Add varying concentrations of the tetrazine-labeled drug to the cells.

  • Incubation: Incubate the cells for a period sufficient to observe the cytotoxic effect of the drug (e.g., 48-72 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay to determine the IC50 value of the pretargeted drug. Include appropriate controls (e.g., cells treated with antibody alone, drug alone, or a non-targeting TCO-antibody).

Visualizing the Workflow and Mechanisms

To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.

G cluster_synthesis Component Synthesis cluster_delivery Pretargeted Drug Delivery Workflow Ab Targeting Antibody TCO_Ab TCO-Antibody Conjugate Ab->TCO_Ab Amine Coupling TCO_PEG8_Amine This compound (activated as NHS ester) TCO_PEG8_Amine->TCO_Ab Drug Therapeutic Drug Tz_Drug Tetrazine-Drug Conjugate Drug->Tz_Drug Amine Coupling Tetrazine Tetrazine (activated as NHS ester) Tetrazine->Tz_Drug Step1 Step 1: Administer TCO-Antibody Step2 Step 2: Antibody Accumulation at Target Site Step1->Step2 Step3 Step 3: Administer Tetrazine-Drug Step2->Step3 Step4 Step 4: In Vivo Click Reaction Step3->Step4 Step5 Step 5: Targeted Drug Release & Therapeutic Effect Step4->Step5

Figure 1: Workflow for pretargeted drug delivery using this compound.

G cluster_reaction TCO-Tetrazine Bioorthogonal Ligation cluster_application Application in a Drug Delivery System TCO TCO TransitionState [4+2] Cycloaddition TCO->TransitionState + Tetrazine Tetrazine Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine (Stable Adduct) TransitionState->Dihydropyridazine Retro-Diels-Alder N2 N₂ Gas TransitionState->N2 Nanoparticle Nanoparticle (e.g., Liposome) Functionalized_NP TCO-Functionalized Nanoparticle Nanoparticle->Functionalized_NP Surface Modification TCO_PEG8_Amine This compound TCO_PEG8_Amine->Functionalized_NP Drug_Loaded_NP Drug-Conjugated Nanoparticle Functionalized_NP->Drug_Loaded_NP Click Reaction Tetrazine_Drug Tetrazine-Drug Tetrazine_Drug->Drug_Loaded_NP

Figure 2: Mechanism of TCO-Tetrazine ligation and its application.

This compound is a powerful and versatile tool in the field of drug delivery. Its ability to facilitate rapid and specific bioorthogonal conjugation, combined with the beneficial properties of the PEG spacer, enables the development of highly advanced and targeted therapeutic systems. The quantitative data from pretargeting studies underscore the in vivo efficacy of the core TCO-tetrazine chemistry. The detailed protocols provided herein offer a practical guide for researchers to implement this technology in their own drug delivery projects, paving the way for the next generation of precision medicines.

References

Application Notes and Protocols for Cell Surface Modification Using TCO-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a versatile, heterobifunctional linker molecule designed for the targeted modification of cell surfaces. This reagent incorporates a trans-cyclooctene (B1233481) (TCO) group, a key component in rapid and bioorthogonal click chemistry, and a primary amine, enabling straightforward conjugation to biomolecules. The eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances solubility in aqueous solutions and minimizes steric hindrance, making it an ideal tool for a variety of applications in research and drug development, including cell-based assays, in vivo imaging, and targeted drug delivery.[1][2]

This document provides detailed protocols for a two-step cell surface modification strategy. The first step involves the conjugation of this compound to a targeting molecule, such as an antibody, via its primary amine. The second step utilizes the TCO group for a highly efficient and specific reaction with a tetrazine-modified molecule on the cell surface. This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for toxic catalysts.[1][2]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
Molecular Weight 564.7 g/mol [1]
Formula C27H52N2O10[1]
Purity >95%[1]
Solubility DMSO, DMF, DCM[1]
Storage -20°C, protect from light and moisture[1]
Table 2: Recommended Reaction Parameters for Antibody-TCO-PEG8-Amine Conjugation
ParameterRecommended RangeNotesReference(s)
Antibody Concentration 1-10 mg/mLHigher concentrations can improve conjugation efficiency.[3]
Molar Ratio (TCO-PEG-NHS:Antibody)*5:1 to 20:1Optimal ratio should be determined empirically for each antibody.[3][4]
Reaction Buffer Amine-free buffer (e.g., PBS), pH 7.2-8.5Avoid Tris or glycine (B1666218) buffers.[3][5]
Reaction Time 30-60 minutesAt room temperature.[3]
Quenching Agent 1 M Tris-HCl or glycine, pH ~8.0Final concentration of 50-100 mM.[3]

*Note: this compound must first be activated with an NHS ester for reaction with itself or conjugated to a carboxylated targeting molecule using EDC/NHS chemistry.

Table 3: Recommended Reaction Parameters for TCO-Tetrazine Ligation on Cell Surfaces
ParameterRecommended RangeNotesReference(s)
Cell Density 1 x 10^6 cells/mLAdjust based on experimental setup.[3]
Tetrazine-Fluorophore Concentration 1-10 µMOptimal concentration should be determined by titration to maximize signal-to-noise.[3]
Incubation Time 15-30 minutesAt room temperature or 37°C, protected from light.[3]
Washing Buffer FACS buffer (e.g., PBS with 1% BSA)Perform 2-3 washes to remove unbound reagents.[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the conjugation of this compound to a targeting antibody via carbodiimide (B86325) chemistry, creating a TCO-labeled antibody ready for cell surface targeting.

Materials:

  • This compound

  • Targeting Antibody (in amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), purify the antibody using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer.[6]

    • Adjust the antibody concentration to 1-10 mg/mL in Conjugation Buffer.[3]

  • Activation of Antibody Carboxyl Groups:

    • Dissolve EDC and NHS in Activation Buffer to a final concentration of 10 mM each.

    • Add the EDC/NHS solution to the antibody solution at a 10-fold molar excess of EDC/NHS to the antibody.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]

    • Add the this compound solution to the activated antibody solution. A 10-20 fold molar excess of this compound to the antibody is recommended as a starting point, but the optimal ratio should be determined empirically.[3]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[3][5]

  • Purification of the TCO-labeled Antibody:

    • Remove excess, unreacted this compound and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3]

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (MALDI-TOF or ESI-MS).[3][7] Alternatively, a UV-Vis spectrophotometric method can be used if the TCO linker contains a chromophore.[4]

Protocol 2: Labeling of Target Cells with TCO-Antibody Conjugate and a Tetrazine-Fluorophore

This protocol outlines the labeling of cell surface antigens using the prepared TCO-antibody conjugate, followed by detection with a tetrazine-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.

Materials:

  • Target cells in suspension

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

  • Anhydrous DMSO

  • Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold FACS buffer.

    • Resuspend the cells in FACS buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Primary Labeling with TCO-Antibody:

    • Add the TCO-labeled antibody to the cell suspension at a predetermined optimal concentration (typically in the nM to low µM range, to be determined by titration).

    • Incubate for 30-60 minutes on ice or at 4°C to allow antibody binding to the cell surface antigen and minimize internalization.

    • Wash the cells two to three times with cold FACS buffer to remove unbound antibody.

  • Secondary Labeling with Tetrazine-Fluorophore:

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically to maximize signal and minimize background.[3]

    • Add the tetrazine-fluorophore solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[3]

  • Washing:

    • Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted tetrazine-fluorophore.[3]

  • Analysis:

    • Resuspend the cells in FACS buffer.

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy using the appropriate laser and filter settings for the chosen fluorophore.[3]

Controls for Flow Cytometry/Microscopy:

  • Unlabeled cells: To determine autofluorescence.

  • Cells + TCO-antibody only: To assess background from the primary conjugate.

  • Cells + Tetrazine-fluorophore only: To assess non-specific binding of the fluorescent probe.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Conjugation cluster_step2 Step 2: Cell Surface Labeling antibody Targeting Antibody conjugation Amide Bond Formation antibody->conjugation tco_peg_amine This compound tco_peg_amine->conjugation edc_nhs EDC / NHS edc_nhs->conjugation purification1 Purification conjugation->purification1 tco_antibody TCO-Labeled Antibody incubation1 Primary Incubation tco_antibody->incubation1 purification1->tco_antibody target_cell Target Cell target_cell->incubation1 wash1 Washing incubation1->wash1 incubation2 Secondary Incubation (Click Reaction) wash1->incubation2 tetrazine_fluorophore Tetrazine-Fluorophore tetrazine_fluorophore->incubation2 wash2 Washing incubation2->wash2 analysis Analysis (Flow Cytometry / Microscopy) wash2->analysis

Caption: Experimental workflow for two-step cell surface modification.

logical_relationship cluster_reagents Key Reagents cluster_reactions Chemical Reactions cluster_outcomes Outcomes tco_peg_amine This compound (Amine Group) amide_coupling Amide Coupling (EDC/NHS) tco_peg_amine->amide_coupling targeting_molecule Targeting Molecule (e.g., Antibody with -COOH) targeting_molecule->amide_coupling tetrazine_probe Tetrazine Probe (e.g., Tetrazine-Fluorophore) click_reaction iEDDA Click Reaction tetrazine_probe->click_reaction amide_coupling->click_reaction Forms TCO-Target Conjugate modified_cell Modified Cell Surface click_reaction->modified_cell downstream_app Downstream Applications (Imaging, Drug Delivery, etc.) modified_cell->downstream_app signaling_pathway_considerations cluster_rtk Receptor Tyrosine Kinase (RTK) Signaling cluster_integrin Integrin Signaling cell_surface Cell Surface Modification (this compound Conjugate) rtk RTK cell_surface->rtk Potential steric hindrance or receptor clustering integrin Integrin cell_surface->integrin Potential alteration of ECM interaction dimerization Dimerization rtk->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation downstream_rtk Downstream Signaling (e.g., MAPK, PI3K/Akt) autophosphorylation->downstream_rtk clustering Clustering integrin->clustering fak FAK Activation clustering->fak downstream_integrin Downstream Signaling (Cell Adhesion, Migration) fak->downstream_integrin

References

Application Notes and Protocols for T-PEG8-amine in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cutting-edge class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. TCO-PEG8-amine is a heterobifunctional linker that leverages bioorthogonal click chemistry for the precise and efficient synthesis of ADCs.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. The trans-cyclooctene (B1233481) (TCO) moiety reacts with exceptional speed and selectivity with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] The 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the overall pharmacokinetic properties of the resulting ADC. The terminal amine group allows for stable amide bond formation with a variety of cytotoxic payloads.

Key Features of this compound in ADC Synthesis:

  • Bioorthogonal Conjugation: The TCO-tetrazine click chemistry is highly specific and occurs rapidly under mild, physiological conditions without the need for a catalyst, ensuring the integrity of the antibody.

  • Enhanced Solubility: The hydrophilic PEG8 spacer improves the solubility of the linker and the final ADC, which can help to reduce aggregation.

  • Reduced Steric Hindrance: The PEG spacer provides flexibility and distance between the antibody and the payload, minimizing potential interference with antigen binding.

  • Versatility: The amine group can be readily conjugated to a wide range of payloads containing a carboxylic acid group through standard amide bond formation.

Experimental Workflow Overview

The synthesis of an ADC using this compound and a tetrazine-modified antibody is a two-part process. First, the this compound linker is conjugated to the cytotoxic payload. Second, the antibody is modified with a tetrazine moiety. Finally, the two components are combined in a bioorthogonal click reaction to form the final ADC.

ADC_Synthesis_Workflow cluster_payload Payload Conjugation cluster_antibody Antibody Modification cluster_conjugation ADC Formation cluster_characterization Characterization Payload Payload Activate_Payload Activate Payload (e.g., with EDC/NHS) Payload->Activate_Payload TCO_PEG8_amine This compound TCO_Payload TCO-PEG8-Payload TCO_PEG8_amine->TCO_Payload Activate_Payload->TCO_Payload Click_Reaction Bioorthogonal Click Reaction (IEDDA) TCO_Payload->Click_Reaction Antibody Antibody Modified_Antibody Tetrazine-Antibody Antibody->Modified_Antibody Tetrazine_NHS Tetrazine-NHS ester Tetrazine_NHS->Modified_Antibody Modified_Antibody->Click_Reaction ADC Antibody-Drug Conjugate Click_Reaction->ADC DAR_Analysis DAR Analysis (HIC, LC-MS) ADC->DAR_Analysis Cytotoxicity_Assay Cytotoxicity Assay (in vitro) ADC->Cytotoxicity_Assay Stability_Analysis Stability Analysis ADC->Stability_Analysis

Caption: Experimental workflow for ADC synthesis and characterization.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs synthesized using TCO-linker technology. The specific values can vary depending on the antibody, payload, and precise linker structure.

ParameterMethodTypical ValuesReference
Drug-to-Antibody Ratio (DAR) HIC, LC-MS2 - 4[]
Conjugation Efficiency SDS-PAGE, LC-MS> 90%[3]
In Vitro Stability (Human Plasma) ELISA, LC-MS> 95% after 7 days[]
ADC ConstructTarget Cell LinePayloadIC50 (nM)Reference
TCO-ADC-MMAEHER2+ (SK-BR-3)MMAE~1.5[1]
TCO-ADC-MMAEHER2- (MDA-MB-468)MMAE>1000[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Payload (e.g., MMAE)

This protocol describes the formation of a stable amide bond between the amine group of this compound and the carboxylic acid of a cytotoxic payload, such as Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • Carboxylic acid-containing payload (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS system for characterization

Procedure:

  • Activation of the Payload:

    • Dissolve the carboxylic acid-containing payload, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the payload.

  • Conjugation Reaction:

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add the activated payload solution dropwise to the this compound solution.

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification:

    • Purify the TCO-PEG8-Payload conjugate by reverse-phase HPLC.

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the TCO-PEG8-Payload conjugate by LC-MS.

    • Lyophilize the pure fractions and store at -20°C under dessicated conditions.

Protocol 2: Modification of a Monoclonal Antibody with a Tetrazine Moiety

This protocol details the modification of a monoclonal antibody with a tetrazine-NHS ester to introduce the tetrazine functionality for the subsequent click reaction.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Ester Preparation:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the Tetrazine-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Characterization:

    • Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of the tetrazine (typically around 520-540 nm).

Protocol 3: ADC Conjugation via IEDDA Click Chemistry

This protocol describes the final conjugation step where the TCO-PEG8-Payload is reacted with the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 2

  • TCO-PEG8-Payload from Protocol 1

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the TCO-PEG8-Payload in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the TCO-PEG8-Payload stock solution to the mAb-Tz solution.[1]

    • The final concentration of DMSO in the reaction should not exceed 10% (v/v).[1]

    • Incubate the reaction for 1-2 hours at room temperature. The reaction can be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification:

    • Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.[1]

Protocol 4: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Using Hydrophobic Interaction Chromatography (HIC):

  • Principle: The conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.

  • Procedure:

    • Equilibrate a HIC column with a high-salt mobile phase.

    • Inject the ADC sample.

    • Elute the ADC species with a decreasing salt gradient.

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by a weighted average of the peak areas.

Using Mass Spectrometry (MS):

  • Principle: MS provides a direct measurement of the molecular weight of the intact or reduced ADC, allowing for accurate determination of the number of conjugated drug-linkers.

  • Procedure:

    • Analyze the ADC sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an LC system.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Determine the DAR of each species by comparing its mass to the mass of the unconjugated antibody.

B. In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Add the diluted ADC and controls to the cells.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.

Mechanism of Action: ADC with a Tubulin Inhibitor Payload

ADCs synthesized with this compound and a tubulin inhibitor payload, such as MMAE, exert their cytotoxic effect through a multi-step process.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release Payload Payload (e.g., MMAE) Payload_Release->Payload Tubulin Tubulin Payload->Tubulin Microtubule_Disruption 4. Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 5. Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Mechanism of action of an ADC with a tubulin inhibitor.
  • Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked into endosomes.

  • Payload Release: The endosomes mature into lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload into the cytoplasm.

  • Microtubule Disruption: The released payload, a tubulin inhibitor, binds to tubulin, disrupting the dynamics of the microtubule network. This interference with microtubule function leads to cell cycle arrest in the G2/M phase.[4]

  • Apoptosis: The prolonged cell cycle arrest triggers the apoptotic signaling cascade, ultimately leading to programmed cell death.

References

Application Notes and Protocols for Live Cell Imaging with TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a heterobifunctional linker that serves as a powerful tool in the field of bioorthogonal chemistry, particularly for live cell imaging applications. This molecule features a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety reacts with extreme speed and specificity with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is exceptionally fast, proceeds without the need for a catalyst, and is bioorthogonal, meaning it does not interfere with native biological processes.[1][3] The primary amine allows for straightforward conjugation to biomolecules of interest, such as antibodies or small molecules, through well-established amine-reactive chemistries. The hydrophilic PEG8 linker enhances solubility, reduces non-specific binding, and provides a flexible spacer to minimize steric hindrance.[4]

These properties make this compound an ideal component for two-step "pre-targeting" live cell imaging strategies. First, a biomolecule conjugated to this compound is introduced to live cells to bind to its specific target. After a washing step to remove unbound conjugates, a tetrazine-functionalized fluorescent probe is added, which rapidly and specifically "clicks" to the TCO group, enabling visualization of the target molecule. This approach allows for the use of small, cell-permeable fluorescent probes and minimizes the time that cells are exposed to potentially harmful high concentrations of dyes.

Data Presentation

Quantitative Comparison of Bioorthogonal Reactions

The TCO-tetrazine ligation stands out for its exceptionally fast reaction kinetics compared to other common bioorthogonal "click" chemistry reactions. This is a critical advantage for live cell imaging, where rapid labeling at low concentrations is desirable to minimize perturbation to the biological system.

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[1]10 - 10⁴[1]~1[1]
Biocompatibility Excellent (copper-free)[1]Limited in vivo due to copper cytotoxicity[1]Excellent (copper-free)
Reaction Conditions Aqueous media, room temperature, catalyst-free[1]Requires copper(I) catalystAqueous media, room temperature, catalyst-free
Specificity High[1]HighHigh
Properties of this compound
PropertyValue
Molecular Formula C₂₇H₅₂N₂O₁₀[5]
Molecular Weight 564.7 g/mol [5]
Solubility DMSO, DCM, DMF[5]
Storage -20°C (TCO compounds are not recommended for long-term storage due to isomerization)[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody) via NHS Ester Chemistry

This protocol describes the modification of a protein with this compound by first converting the amine group of the linker to an NHS ester, which then reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or other NHS ester activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of TCO-PEG8-NHS Ester:

    • Dissolve this compound and a slight molar excess of DSC in anhydrous DMF or DMSO.

    • Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) and stir the reaction at room temperature for several hours to form the TCO-PEG8-NHS ester.

    • Note: Pre-activated TCO-PEG8-NHS ester is also commercially available and can be used directly.

  • Protein Preparation:

    • Dissolve the protein/antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]

  • Labeling Reaction:

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[6]

    • Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[6]

    • Incubate for 1 hour at room temperature.

  • Quenching Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature.[4]

  • Purification:

    • Remove excess, unreacted TCO-PEG8-NHS ester by passing the reaction mixture through a desalting column.

Protocol 2: Pre-targeting and Live Cell Imaging

This protocol outlines the use of the TCO-labeled protein from Protocol 1 for live cell imaging with a tetrazine-fluorophore.

Materials:

  • Cells of interest cultured on glass-bottom dishes suitable for microscopy

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Live-cell imaging medium

  • Anhydrous DMSO

  • Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Pre-targeting:

    • Incubate the cells with the TCO-labeled protein in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[6] This allows the protein to bind to its target.

    • Gently wash the cells three times with pre-warmed imaging medium to remove unbound TCO-labeled protein.

  • Ligation and Imaging:

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).

    • Dilute the tetrazine-fluorophore stock solution in imaging medium to a final concentration of 1-5 µM.[6]

    • Add the staining solution to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs.[6] Time-lapse imaging can be performed to monitor the labeling process in real-time.

  • Controls:

    • Unlabeled Cells + Tetrazine-fluorophore: To assess non-specific binding of the tetrazine probe.[6]

    • TCO-labeled Cells (no tetrazine-fluorophore): To determine the background fluorescence of the TCO-modified cells.[6]

    • Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.[6]

Protocol 3: Cell Viability Assessment

It is crucial to assess the impact of the labeling procedure on cell health. A common method is the Calcein AM assay.

Materials:

  • Labeled and control cells in a multi-well plate

  • Calcein AM

  • Anhydrous DMSO

  • PBS or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Prepare Calcein AM solution:

    • Prepare a stock solution of Calcein AM in anhydrous DMSO.

    • Dilute the stock solution to a final working concentration (typically 1-5 µM) in PBS or imaging medium.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the Calcein AM working solution to each well and incubate for 15-30 minutes at 37°C.

  • Measurement:

    • Measure the fluorescence using a fluorescence plate reader or visualize using a fluorescence microscope with appropriate filters for Calcein (Excitation/Emission: ~495/~515 nm). Live cells will show bright green fluorescence.

Mandatory Visualization

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Live Cell Labeling TCO_PEG8_Amine This compound NHS_Ester NHS Ester Activation TCO_PEG8_Amine->NHS_Ester DSC or similar TCO_PEG8_NHS TCO-PEG8-NHS Ester NHS_Ester->TCO_PEG8_NHS Labeled_Protein TCO-labeled Protein TCO_PEG8_NHS->Labeled_Protein Reaction with primary amines Protein Protein of Interest (e.g., Antibody) Protein->Labeled_Protein Incubate_TCO Incubate with TCO-labeled Protein Labeled_Protein->Incubate_TCO Live_Cells Live Cells with Target of Interest Live_Cells->Incubate_TCO Wash Wash unbound protein Incubate_TCO->Wash Add_Tetrazine Add Tetrazine-Fluorophore Wash->Add_Tetrazine Imaging Fluorescence Imaging Add_Tetrazine->Imaging G TCO TCO-labeled Biomolecule Cycloaddition [4+2] Cycloaddition (iEDDA) TCO->Cycloaddition Tetrazine Tetrazine- Fluorophore Tetrazine->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Labeled_Product Stable Labeled Product Retro_DA->Labeled_Product N2 N₂ Gas Retro_DA->N2 G Start Start: Live Cells Labeling Perform TCO-Tetrazine Labeling Protocol Start->Labeling Control_Group1 Control: No Labeling Reagents Start->Control_Group1 Control_Group2 Control: TCO-reagent only Start->Control_Group2 Control_Group3 Control: Tetrazine-reagent only Start->Control_Group3 Experimental_Group Labeled Cells Labeling->Experimental_Group Viability_Assay Perform Cell Viability Assay (e.g., Calcein AM) Experimental_Group->Viability_Assay Control_Group1->Viability_Assay Control_Group2->Viability_Assay Control_Group3->Viability_Assay Data_Analysis Analyze Fluorescence Data Viability_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

References

Application Notes and Protocols for T-PEG8-Amine in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a heterobifunctional linker that plays a crucial role in the development of fluorescent probes for biological applications. It features a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety enables rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently under biocompatible conditions without the need for a catalyst. The primary amine allows for straightforward conjugation to a wide range of molecules, including fluorophores, small molecules, peptides, and proteins, typically through amide bond formation with activated esters (e.g., NHS esters). The hydrophilic PEG8 spacer enhances solubility and minimizes steric hindrance, improving the overall properties of the resulting bioconjugate.[1][2] These characteristics make this compound an invaluable tool for creating fluorescent probes for applications such as live-cell imaging, flow cytometry, and in vivo imaging.[3][4]

Core Applications

  • Bioorthogonal Labeling: Enables the specific and rapid labeling of biomolecules in complex biological systems.[1]

  • Fluorescent Probe Development: Facilitates the construction of fluorescent probes for imaging and diagnostics.[1]

  • Live-Cell Imaging: Allows for the real-time visualization of cellular processes and the tracking of labeled molecules in living cells.[5][6]

  • Drug Delivery and Target Identification: Can be used to develop targeted drug delivery systems and to identify the molecular targets of drugs.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the TCO-tetrazine ligation, which is central to the application of this compound in fluorescent probe development.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹Aqueous buffers, room temperature[6]
Optimal Reaction pH 6.0 - 9.0Compatible with most biological systems[3]
Reaction Temperature 4°C to 37°CProceeds rapidly even at lower temperatures[3]
Typical Reactant Concentration Nanomolar to micromolarEffective even at low concentrations[8]
Fluorescence Enhancement Moderate to HighOften observed upon ligation of a quenched tetrazine-fluorophore[3]

Experimental Protocols

Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule (e.g., NHS-Ester Activated Fluorophore) to this compound

This protocol describes the synthesis of a TCO-functionalized fluorescent probe by reacting an NHS-ester activated fluorophore with this compound.

Materials:

  • This compound[9]

  • NHS-ester activated fluorophore (e.g., Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[10]

  • Reverse-phase HPLC for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS-ester activated fluorophore in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.[11]

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • To the this compound solution, add a 1.2 molar equivalent of the dissolved NHS-ester fluorophore.

    • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to maintain a basic pH.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the TCO-fluorophore conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Two-Step Labeling and Imaging of Cell Surface Proteins

This protocol outlines a pre-targeting strategy for fluorescently labeling a specific cell surface protein in live cells. First, a primary antibody targeting the protein of interest is labeled with a tetrazine. Then, the TCO-functionalized fluorophore (prepared in Protocol 1) is used for detection.

Materials:

  • TCO-fluorophore conjugate (from Protocol 1)

  • Primary antibody specific to the target cell surface protein

  • Methyltetrazine-PEG4-NHS ester

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)[3]

  • Fluorescence microscope

Procedure:

Step 1: Preparation of Tetrazine-Labeled Antibody

  • Antibody Preparation: Dissolve the antibody in amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3]

  • NHS Ester Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of methyltetrazine-PEG4-NHS ester in anhydrous DMSO or DMF.[8]

  • Labeling Reaction: Add a 10-20 fold molar excess of the tetrazine-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted tetrazine-NHS ester using a desalting column equilibrated with PBS.[3]

Step 2: Live-Cell Labeling and Imaging

  • Cell Culture: Culture cells expressing the target protein on glass-bottom dishes suitable for microscopy.

  • Primary Antibody Incubation (Pre-targeting): Incubate the cells with the tetrazine-labeled primary antibody in live-cell imaging medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove unbound antibody.

  • TCO-Fluorophore Ligation and Imaging:

    • Prepare a 1-5 µM solution of the TCO-fluorophore conjugate in live-cell imaging medium.

    • Add the TCO-fluorophore solution to the cells.

    • Immediately begin imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. The fluorescent signal should develop rapidly.[3]

  • Controls:

    • No TCO-fluorophore control: Cells incubated with the tetrazine-labeled antibody only.

    • No tetrazine-antibody control: Cells incubated with the TCO-fluorophore only to check for non-specific binding.

Visualizations

cluster_synthesis Probe Synthesis cluster_application Cellular Labeling cluster_detection Detection TCO_amine This compound Conjugation Amide Bond Formation TCO_amine->Conjugation Fluorophore Fluorophore-NHS ester Fluorophore->Conjugation TCO_Fluorophore TCO-Fluorophore Probe Conjugation->TCO_Fluorophore Ligation Bioorthogonal Ligation (IEDDA) TCO_Fluorophore->Ligation Target Target Protein (on live cell) Target->Ligation Antibody Tetrazine-Antibody Antibody->Ligation Labeled_Target Fluorescently Labeled Target Ligation->Labeled_Target Microscopy Fluorescence Microscopy Labeled_Target->Microscopy Imaging Live-Cell Imaging Microscopy->Imaging

Caption: Experimental workflow for fluorescent probe development and application.

TCO TCO-PEG8-Molecule TransitionState [4+2] Cycloaddition (Diels-Alder Intermediate) TCO->TransitionState Tetrazine Tetrazine-Fluorophore Tetrazine->TransitionState Dihydropyridazine Stable Dihydropyridazine Conjugate TransitionState->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Dihydropyridazine->Nitrogen releases

Caption: TCO-tetrazine inverse-electron-demand Diels-Alder cycloaddition.

cluster_pathway GPCR Signaling Pathway Example Ligand Ligand (e.g., Hormone) GPCR TCO-Labeled GPCR Ligand->GPCR binds G_Protein G-Protein GPCR->G_Protein activates Imaging Visualize Receptor Dynamics (Localization, Trafficking) GPCR->Imaging Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Downstream Downstream Signaling Second_Messenger->Downstream Fluorescent_Probe Tetrazine-Fluorophore Fluorescent_Probe->GPCR ligates to

Caption: GPCR signaling pathway visualization using a TCO-labeled receptor.

References

Application Notes and Protocols for TCO-PEG8-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is an aqueous-soluble, heterobifunctional crosslinker designed for advanced bioconjugation applications.[1][2] It features two distinct reactive moieties: a terminal primary amine (-NH2) and a trans-cyclooctene (B1233481) (TCO) group, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The primary amine allows for covalent linkage to molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, or to carboxylic acids using carbodiimide (B86325) chemistry (e.g., EDC).[1][3] The TCO group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners.[4] This "click chemistry" reaction is exceptionally fast, selective, and bioorthogonal, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[5][6]

The PEG8 spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and provides a flexible connection that minimizes steric hindrance during ligation.[7] These characteristics make this compound an ideal tool for the development of antibody-drug conjugates (ADCs), PET imaging agents, and fluorescent probes, as well as for the site-specific modification of proteins and other biomolecules.[5][8]

Reaction of this compound with an NHS-Ester Activated Molecule

The primary amine of this compound reacts efficiently with NHS esters to form a stable, covalent amide bond. This reaction is the first step in a two-step conjugation strategy to impart TCO reactivity onto a molecule of interest that has been functionalized with an NHS ester. For optimal yield and to minimize side reactions, several parameters must be carefully controlled.

Summary of Reaction Conditions

The following table summarizes the key parameters for the reaction between the amine group of this compound and an NHS ester. While these are general guidelines, empirical optimization for each specific molecule is recommended.

ParameterRecommended ConditionNotes
pH 7.2 - 9.0The reaction of NHS esters with primary amines is pH-dependent. A pH range of 7.2-8.0 is a common starting point.[9][10]
Buffer System Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction and must be avoided.[7][10]
Stoichiometry 1.5- to 5-fold molar excess of this compoundA slight molar excess of the amine linker ensures efficient consumption of the moisture-sensitive NHS ester.
Solvent Aqueous buffer (e.g., PBS)The PEG spacer imparts water solubility.[11] The NHS-activated molecule may require an initial dissolution in a dry, water-miscible organic solvent like DMSO or DMF before dilution in the reaction buffer.[7][9]
Temperature Room Temperature (20-25°C) or 4°CThe reaction typically proceeds efficiently at room temperature. Incubation at 4°C (e.g., overnight) can be used to slow the competing hydrolysis of the NHS ester.[7]
Reaction Time 1 - 2 hoursTypical reaction time at room temperature. Progress can be monitored by chromatography (e.g., HPLC, LC-MS).[7]
Experimental Protocol: Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol describes a general procedure for labeling an NHS-ester functionalized molecule with this compound.

Materials:

  • Molecule of interest functionalized with an NHS ester

  • This compound (e.g., BroadPharm BP-24162)[1]

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[7]

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[7]

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Allow the this compound and the NHS-ester activated molecule vials to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Prepare a stock solution (e.g., 10 mM) of the NHS-ester activated molecule in anhydrous DMSO or DMF.[7]

    • Prepare a stock solution (e.g., 10 mM) of this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • In a reaction tube, add the NHS-ester activated molecule to the desired final concentration in the Reaction Buffer.

    • Add the desired molar excess (e.g., 2-fold) of the this compound solution to the reaction tube.

    • Mix gently and incubate for 1-2 hours at room temperature.[7]

  • Purification:

    • Following incubation, purify the TCO-labeled molecule from excess, unreacted this compound and byproducts.

    • Size-exclusion chromatography (e.g., desalting spin columns) is a common method for purifying proteins and other large biomolecules.[7][12]

    • For smaller molecules, reverse-phase HPLC may be more appropriate.

  • Storage:

    • Store the purified TCO-functionalized conjugate at 4°C or -20°C.[7] TCO compounds are not recommended for long-term storage due to potential isomerization.[1]

G cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_storage 4. Storage & Use prep_tco Dissolve this compound in Reaction Buffer react Combine Reagents in Amine-Free Buffer (pH 7.5) Incubate 1-2h at RT prep_tco->react Add Molar Excess prep_nhs Dissolve NHS-Ester Molecule in Anhydrous DMSO/DMF prep_nhs->react Add to Buffer purify Remove Excess Reagents (e.g., SEC or HPLC) react->purify storage Store Purified TCO-Conjugate at 4°C or -20°C purify->storage

Workflow for conjugating this compound to an NHS ester.

TCO-Tetrazine Ligation for Final Conjugate Formation

Once the molecule of interest is functionalized with the TCO group, it can be rapidly and specifically conjugated to any molecule bearing a tetrazine (Tz) moiety. The TCO-tetrazine IEDDA reaction is the fastest bioorthogonal reaction described to date, forming a stable dihydropyridazine (B8628806) bond.[4][7]

Summary of Ligation Conditions

The TCO-tetrazine ligation is robust and proceeds under a wide range of conditions with high efficiency.

ParameterRecommended ConditionNotes
pH 6.0 - 9.0The reaction is efficient across a broad pH range compatible with most biological samples.[4][13]
Buffer System Standard aqueous buffers (PBS, HEPES, etc.)The reaction is not sensitive to most common buffer components.
Stoichiometry 1.05- to 1.5-fold molar excess of TetrazineA slight excess of the tetrazine reagent is typically used to ensure complete consumption of the TCO-labeled molecule.[7][12]
Temperature 4°C to 40°CThe reaction is very fast at room temperature. It can be performed at 37°C to mimic physiological conditions or at 4°C for sensitive biomolecules.[7][12]
Reaction Time 10 - 60 minutesThe ligation is often complete in under an hour, even at low micromolar concentrations.[7][9]
Monitoring Spectrophotometry (optional)The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance in the visible range (typically 510-550 nm).[4][12]
Experimental Protocol: TCO-Tetrazine Ligation

This protocol provides a general method for the final conjugation step.

Materials:

  • Purified TCO-functionalized molecule (from the previous protocol)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-functionalized molecule in the Reaction Buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Combine the TCO-functionalized molecule and the tetrazine-functionalized molecule in the Reaction Buffer. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended.[7]

    • Allow the reaction to proceed for 60 minutes at room temperature.[9]

  • Purification (Optional):

    • If a molar excess of one reagent was used and needs to be removed, the final conjugate can be purified by a suitable method like size-exclusion chromatography.[12]

  • Analysis and Storage:

    • The final conjugate is now ready for use.

    • Confirm conjugation by an appropriate analytical method (e.g., SDS-PAGE, LC-MS, fluorescence).

    • Store the final conjugate at 4°C until ready for use.[12]

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

References

Purification of TCO-PEG8-Amine Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a heterobifunctional linker that plays a crucial role in the field of bioconjugation.[1] It incorporates a trans-cyclooctene (B1233481) (TCO) group, which participates in rapid and highly specific bioorthogonal click chemistry reactions with tetrazine-modified molecules.[1][2][3] The 8-unit polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility and reduces steric hindrance, while the terminal amine group allows for straightforward conjugation to biomolecules via activated esters (like NHS esters) or carboxylic acids.[1][4]

Following the conjugation of this compound to a biomolecule (e.g., protein, antibody, or peptide), a heterogeneous mixture is often produced. This mixture can contain the desired conjugate, unreacted biomolecule, excess this compound, and potentially multi-PEGylated species.[] Therefore, a robust purification strategy is paramount to isolate a homogenous product with a well-defined drug-to-antibody ratio (DAR) for therapeutic applications or a specific degree of labeling for research purposes.[6][7] This document provides detailed application notes and protocols for the purification of this compound conjugates using common chromatographic techniques.

Purification Strategies for this compound Conjugates

The purification of this compound conjugates leverages the physicochemical changes imparted by the PEG linker and the TCO moiety. The most common and effective purification methods are based on chromatography.[][8] The choice of technique depends on the properties of the biomolecule, the nature of the impurities, and the desired scale of purification.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[][9] PEGylation significantly increases the size of a biomolecule, making SEC an excellent choice for removing smaller impurities like unreacted this compound and other low molecular weight reagents.[][9] It is also effective at separating aggregated forms of the conjugate from the desired monomeric species.[10][11] However, SEC may have limited resolution for separating species with small differences in the degree of PEGylation.[9][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[] The addition of the TCO and PEG8 moieties can alter the hydrophobicity of the parent biomolecule. RP-HPLC offers high resolution and can often separate different PEGylated species and even positional isomers.[] However, the use of organic solvents and the potential for on-column denaturation can be a drawback for sensitive biomolecules.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[][13] The PEG linker can shield the surface charges of the biomolecule, altering its interaction with the IEX resin.[][12] This change in charge can be exploited to separate the PEGylated conjugate from the unreacted, native biomolecule.[12][14] IEX is a powerful technique for polishing the final product and removing charge variants.[14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under high salt conditions.[15][16] PEGylation can either increase or decrease the overall hydrophobicity of a protein, influencing its retention on a HIC column.[16][17] HIC is a less denaturing alternative to RP-HPLC and can be effective in separating different drug-to-antibody ratio (DAR) species in antibody-drug conjugates (ADCs).[6][7]

Quantitative Data Summary

The selection of a purification strategy often involves a trade-off between purity, yield, and process time. The following table summarizes the expected performance of the different chromatographic techniques for the purification of this compound conjugates, based on representative data for PEGylated biomolecules.

Purification MethodTypical Purity (%)Typical Yield (%)ResolutionKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) >95% (for removal of small molecules)>90%Low-MediumGentle, non-denaturing conditions; effective for removing aggregates and excess reagents.[][9]Limited ability to separate species with similar sizes (e.g., different degrees of PEGylation).[9][12]
Reversed-Phase HPLC (RP-HPLC) >98%70-90%HighExcellent separation of different PEGylated species and isomers.[]Can cause protein denaturation due to organic solvents and hydrophobic stationary phase.
Ion Exchange Chromatography (IEX) >98%80-95%Medium-HighHigh capacity; effective for removing charge variants and unreacted protein.[][14]Performance can be sensitive to buffer pH and ionic strength.[14]
Hydrophobic Interaction Chromatography (HIC) >95%80-95%Medium-HighNon-denaturing conditions; good for separating different DAR species.[7][16]Requires high salt concentrations, which may not be suitable for all proteins.[7]

Experimental Protocols

Herein are detailed protocols for the purification of a this compound conjugated protein (e.g., an antibody). These protocols should be optimized for the specific biomolecule and conjugation reaction.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

Objective: To remove unreacted this compound and other small molecule impurities, and to separate monomeric conjugate from aggregates.

Materials:

  • SEC column (e.g., Superdex 200 Increase 10/300 GL or similar)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • Crude this compound conjugate reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of Mobile Phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Filter the crude conjugate reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject an appropriate volume of the filtered sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the Mobile Phase at a constant flow rate (e.g., 0.5 mL/min). Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. Typically, aggregates will elute first, followed by the monomeric conjugate, and then the smaller, unreacted species.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm the purity and identity of the conjugate. Pool the fractions containing the pure monomeric conjugate.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

Objective: To achieve high-resolution separation of the this compound conjugate from unreacted biomolecule and different PEGylated species.

Materials:

  • RP-HPLC column (e.g., C4 or C18, 300 Å pore size)

  • HPLC system with a gradient pump and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound conjugate reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation: Filter the crude conjugate reaction mixture through a 0.22 µm syringe filter.

  • Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes at a flow rate of 1 mL/min.

  • Fraction Collection: Collect fractions corresponding to the resolved peaks.

  • Analysis and Solvent Removal: Analyze the fractions by mass spectrometry to identify the desired conjugate. Evaporate the organic solvent from the collected fractions, typically by lyophilization or speed-vacuum centrifugation, and reconstitute the purified conjugate in a suitable buffer.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)

Objective: To separate the this compound conjugate from the unreacted biomolecule based on differences in charge.

Materials:

  • Cation or anion exchange column (depending on the pI of the biomolecule)

  • HPLC or FPLC system

  • Binding Buffer (Mobile Phase A): e.g., 20 mM MES, pH 6.0 (for cation exchange)

  • Elution Buffer (Mobile Phase B): e.g., 20 mM MES, 1 M NaCl, pH 6.0 (for cation exchange)

  • Crude this compound conjugate reaction mixture (buffer exchanged into Binding Buffer)

Procedure:

  • System Preparation: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.

  • Sample Preparation: If necessary, perform a buffer exchange of the crude reaction mixture into the Binding Buffer using a desalting column or dialysis.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% B over 20-30 column volumes).

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical IEX to identify the fractions containing the pure conjugate. Pool the desired fractions and perform a buffer exchange into a suitable storage buffer.

Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate the this compound conjugate based on differences in surface hydrophobicity.

Materials:

  • HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)

  • HPLC or FPLC system

  • Binding Buffer (Mobile Phase A): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0

  • Elution Buffer (Mobile Phase B): e.g., 20 mM Sodium Phosphate, pH 7.0

  • Crude this compound conjugate reaction mixture

Procedure:

  • System Preparation: Equilibrate the HIC column with Binding Buffer.

  • Sample Preparation: Add ammonium sulfate to the crude reaction mixture to match the concentration in the Binding Buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer to remove unbound material.

  • Elution: Elute the bound proteins using a descending linear gradient of ammonium sulfate (i.e., increasing percentage of Elution Buffer).

  • Fraction Collection: Collect fractions as the salt concentration decreases.

  • Analysis: Analyze the fractions to identify those containing the purified conjugate. Pool the desired fractions and remove the high salt concentration by buffer exchange.

Mandatory Visualizations

G cluster_conjugation Bioconjugation cluster_purification Purification Biomolecule Biomolecule Activation Activation (e.g., NHS ester) Biomolecule->Activation TCO_PEG8_Amine This compound Reaction Conjugation Reaction TCO_PEG8_Amine->Reaction Activation->Reaction Crude_Mixture Crude Conjugate Mixture Reaction->Crude_Mixture Purification_Step Chromatographic Purification Crude_Mixture->Purification_Step Pure_Conjugate Purified this compound Conjugate Purification_Step->Pure_Conjugate Impurities Impurities Removed (Unreacted materials, etc.) Purification_Step->Impurities

Caption: General workflow for the bioconjugation of this compound and subsequent purification.

G cluster_strategies Purification Strategies cluster_products Purified Products Crude_Mixture Crude this compound Conjugate Mixture SEC Size Exclusion Chromatography (SEC) Crude_Mixture->SEC Separation by Size RP_HPLC Reversed-Phase HPLC (RP-HPLC) Crude_Mixture->RP_HPLC Separation by Hydrophobicity IEX Ion Exchange Chromatography (IEX) Crude_Mixture->IEX Separation by Charge HIC Hydrophobic Interaction Chromatography (HIC) Crude_Mixture->HIC Separation by Surface Hydrophobicity Pure_Conjugate_SEC Pure Conjugate SEC->Pure_Conjugate_SEC Pure_Conjugate_RP Pure Conjugate RP_HPLC->Pure_Conjugate_RP Pure_Conjugate_IEX Pure Conjugate IEX->Pure_Conjugate_IEX Pure_Conjugate_HIC Pure Conjugate HIC->Pure_Conjugate_HIC

Caption: Comparison of different chromatographic strategies for the purification of this compound conjugates.

References

Revolutionizing Targeted Protein Degradation: TCO-PEG8-amine for Advanced PROTAC Construction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy. This document provides detailed application notes and protocols for the use of TCO-PEG8-amine, a versatile heterobifunctional linker, in the construction of highly potent PROTACs.

This compound incorporates a trans-cyclooctene (B1233481) (TCO) group and an amine terminus, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture offers several advantages for PROTAC development:

  • Bioorthogonal Conjugation: The TCO group facilitates highly efficient and specific "click chemistry" ligation with tetrazine-modified molecules, enabling modular and flexible PROTAC assembly.

  • Tunable Physicochemical Properties: The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC.

  • Precise Linker Length: The defined eight-unit PEG chain provides a specific spatial orientation between the target protein and the E3 ligase, which is crucial for optimal ternary complex formation and subsequent protein degradation.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₅₂N₂O₁₀
Molecular Weight 564.71 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Reactive Groups TCO (trans-cyclooctene), Amine (-NH₂)

Case Study: Construction of a BET Degrader PROTAC using a PEG-based Linker Strategy

To illustrate the application of a PEG-based linker strategy in constructing potent PROTACs, we will use the well-characterized BET degrader, BETd-260, as a representative example.[1][2][3] BETd-260 is a highly potent PROTAC that induces the degradation of BET (Bromodomain and Extra-Terminal) family proteins, which are key regulators of gene transcription and are implicated in various cancers.[2][4]

Quantitative Biological Activity of BETd-260

The following tables summarize the impressive in vitro degradation potency and cell growth inhibitory activity of BETd-260.

Table 1: In Vitro Degradation of BET Proteins by BETd-260 in RS4;11 Leukemia Cells [1][2][3]

Target ProteinDC₅₀ (pM)
BRD2~30-100
BRD3~30-100
BRD430

DC₅₀ (Degradation Concentration 50) is the concentration of the PROTAC that induces 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity of BETd-260 [1][4]

Cell LineCancer TypeIC₅₀
RS4;11Acute Leukemia51 pM
MOLM-13Acute Myeloid Leukemia2.2 nM

IC₅₀ (Inhibitory Concentration 50) is the concentration of the drug that inhibits 50% of cell growth.

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of a PROTAC utilizing a this compound linker, using the synthesis of a BETd-260 analogue as a model.

Protocol 1: Synthesis of a BETd-260 Analogue using this compound

This protocol describes a two-step synthesis involving the conjugation of a tetrazine-modified BET ligand and an NHS-activated E3 ligase ligand to the this compound linker.

Materials:

  • Tetrazine-functionalized BET inhibitor (e.g., a derivative of HJB-97)

  • This compound

  • NHS-activated Cereblon (CRBN) E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Step 1: Bioorthogonal Click Chemistry Reaction

  • Dissolve the tetrazine-functionalized BET inhibitor (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the BET-linker intermediate.

  • Upon completion, use the crude intermediate directly in the next step or purify by preparative HPLC if necessary.

Step 2: Amide Coupling Reaction

  • To the solution containing the BET-linker intermediate, add the NHS-activated CRBN E3 ligase ligand (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.

G cluster_synthesis PROTAC Synthesis Workflow POI_ligand Tetrazine-modified POI Ligand Intermediate POI-Linker Intermediate POI_ligand->Intermediate Click Chemistry Linker This compound Linker->Intermediate E3_ligand NHS-activated E3 Ligase Ligand PROTAC Final PROTAC E3_ligand->PROTAC Intermediate->PROTAC Amide Coupling

Figure 1. PROTAC Synthesis Workflow.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol details the procedure to determine the DC₅₀ of the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., RS4;11 for BET proteins)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%). Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration (log scale) and fit the data to a dose-response curve to determine the DC₅₀ value.

G cluster_workflow Western Blot Workflow for DC50 Determination start Cell Seeding treat PROTAC Treatment (Dose-Response) start->treat lyse Cell Lysis treat->lyse quant Protein Quantification lyse->quant wb Western Blotting quant->wb analyze Data Analysis (DC50 Calculation) wb->analyze G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (e.g., BETd-260) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Downstream Downregulation of Oncogenic Signaling (e.g., c-Myc) Degradation->Downstream

References

Quantifying the Labeling Efficiency of TCO-PEG8-Amine for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for quantifying the labeling efficiency of TCO-PEG8-amine, a crucial step in the development of precisely engineered bioconjugates. This compound is a heterobifunctional linker that contains a trans-cyclooctene (B1233481) (TCO) group and a primary amine. The TCO moiety enables rapid and specific bioorthogonal conjugation to tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is exceptionally fast, with second-order rate constants reaching up to 1 x 10^6 M⁻¹s⁻¹, and proceeds efficiently under mild, biocompatible conditions without the need for a catalyst.[1][2] The amine group allows for the initial conjugation of the TCO moiety to a biomolecule of interest, typically through reaction with an activated ester like an NHS ester. The PEG8 linker enhances aqueous solubility and provides a flexible spacer to minimize steric hindrance.[3]

Accurate quantification of the labeling efficiency, often expressed as the Degree of Labeling (DOL), is critical for ensuring the reproducibility and reliability of subsequent applications, which include live-cell imaging, antibody-drug conjugate (ADC) development, and targeted drug delivery.[2][4] This document outlines the protocols for protein modification with this compound (via an NHS ester intermediate) and the subsequent characterization of the labeling efficiency.

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by several factors, which are summarized below.

ParameterValue/RangeNotes
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹Exceptionally fast kinetics enable reactions at low concentrations.[1][2]
Optimal Reaction pH 6.0 - 9.0Compatible with a broad range of biological applications.[5]
Reaction Temperature 4°C to 37°CThe reaction is rapid even at lower temperatures.[5]
Stability of TCO group Stable in aqueous media for weeks at 4°C, pH 7.5.Long-term storage of TCO compounds is not recommended as they can isomerize to the less reactive cis-cyclooctene (CCO).[3][6]
Conjugation Efficiency > 99%Under optimal conditions, the reaction proceeds to near completion.[3]

Experimental Protocols

Protocol 1: Modification of a Protein/Antibody with a TCO-NHS Ester

This protocol describes the initial step of introducing the TCO moiety to a protein or antibody by targeting primary amines on lysine (B10760008) residues and the N-terminus.

Materials:

  • Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[5]

  • TCO-PEG8-NHS ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[5]

  • Desalting column (e.g., Sephadex G-25).[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]

Procedure:

  • Protein Preparation:

    • Ensure the protein/antibody is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[5]

    • The protein concentration should be between 1-5 mg/mL.[3]

  • TCO-PEG8-NHS Ester Stock Solution Preparation:

    • Allow the TCO-PEG8-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[5]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved TCO-PEG8-NHS ester to the protein solution.[5] The optimal ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3][5]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[3]

    • Incubate for 5-10 minutes at room temperature.[5]

  • Purification:

    • Remove the excess, unreacted TCO-PEG8-NHS ester and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3][5]

Protocol 2: Quantification of TCO Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL) is the average number of TCO molecules conjugated to each protein molecule.

Method 1: Mass Spectrometry

  • Sample Preparation: Prepare samples of both the unlabeled and the TCO-labeled protein.

  • Analysis: Analyze the samples using MALDI-TOF or ESI-MS.

  • Calculation: The DOL is calculated by comparing the mass of the labeled protein to the unlabeled protein.

    • DOL = (Mass of Labeled Protein - Mass of Unlabeled Protein) / Mass of TCO-PEG8 moiety

Method 2: UV-Vis Spectroscopy (for Tetrazine-Dye Conjugates)

This method is applicable after the TCO-labeled protein has reacted with a tetrazine-dye conjugate that has a known absorbance spectrum.

  • Reaction with Tetrazine-Dye:

    • React the TCO-labeled protein with a molar excess of a tetrazine-dye conjugate.

    • The reaction can be monitored by the disappearance of the characteristic tetrazine absorbance between 510 and 550 nm.[1]

  • Purification: Remove the excess, unreacted tetrazine-dye using a desalting column.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at the maximum absorbance wavelength of the dye and at 280 nm (for protein concentration).

    • The protein concentration can be determined using its extinction coefficient at 280 nm.

  • DOL Calculation:

    • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Quantification protein Protein in Amine-Free Buffer reaction Incubate at RT (30-60 min) protein->reaction tco_nhs TCO-PEG8-NHS Ester in DMSO/DMF tco_nhs->reaction quench Quench with Tris Buffer reaction->quench purify Purify via Desalting Column quench->purify labeled_protein TCO-Labeled Protein purify->labeled_protein TCO-Labeled Protein ms Mass Spectrometry (MALDI-TOF/ESI-MS) labeled_protein->ms uv_vis React with Tetrazine-Dye & UV-Vis Spectroscopy labeled_protein->uv_vis dol Calculate Degree of Labeling (DOL) ms->dol uv_vis->dol

Caption: Experimental workflow for TCO-labeling and quantification.

signaling_pathway cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) Reaction TCO TCO-PEG8-Biomolecule TransitionState [4+2] Cycloaddition (Rate-Determining Step) TCO->TransitionState Tetrazine Tetrazine-Fluorophore Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Elimination

Caption: iEDDA reaction between TCO and Tetrazine.

References

Application Notes and Protocols for TCO-PEG8-amine in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a heterobifunctional linker that plays a crucial role in the formation of hydrogels through bioorthogonal click chemistry. This molecule contains a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group participates in an exceptionally fast and specific inverse electron demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized component, forming a stable covalent bond without the need for a catalyst.[1][2] This reaction is highly efficient and biocompatible, making it ideal for in situ hydrogel formation in the presence of cells or therapeutic molecules. The PEG8 spacer enhances the solubility and bioavailability of the molecule. The terminal amine group provides a versatile handle for conjugation to other molecules, such as imaging agents or targeting ligands, via standard amine-reactive chemistries.

These hydrogels are valuable tools in biomedical research, particularly in the fields of drug delivery and tissue engineering. Their tunable mechanical properties, biocompatibility, and controlled degradability make them excellent candidates for creating 3D cell culture scaffolds and for the sustained release of therapeutics.

Key Applications

  • In Situ Hydrogel Formation for 3D Cell Culture: The rapid and biocompatible nature of the TCO-tetrazine click reaction allows for the encapsulation of cells within a hydrogel matrix with high viability. The hydrogel scaffold mimics the extracellular matrix, providing a 3D environment for cell growth, proliferation, and differentiation.

  • Controlled Drug Delivery: Therapeutic molecules can be encapsulated within the hydrogel matrix during its formation. The release of the drug can be controlled by the hydrogel's degradation rate, which can be tuned by incorporating degradable linkages in the polymer backbone.[3]

  • Tissue Engineering: this compound-crosslinked hydrogels can be used as scaffolds for tissue regeneration. The mechanical properties of the hydrogel can be tailored to match those of the target tissue, and bioactive molecules can be incorporated to promote tissue growth.

  • Surface Modification and Bioconjugation: The TCO group allows for the specific and efficient attachment of the hydrogel to tetrazine-modified surfaces or biomolecules. The amine group can be used for further functionalization of the hydrogel with other molecules of interest.

Experimental Protocols

Protocol 1: In Situ Formation of a this compound Crosslinked Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a tetrazine-functionalized polymer (e.g., tetrazine-modified hyaluronic acid) with the bifunctional linker this compound.

Materials:

  • Tetrazine-functionalized polymer (e.g., Hyaluronic Acid-Tetrazine, Gelatin-Tetrazine)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Desired cells or therapeutic agent for encapsulation

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the tetrazine-functionalized polymer in sterile PBS (pH 7.4) to the desired concentration (e.g., 2% w/v). Ensure complete dissolution.

    • Dissolve this compound in sterile PBS (pH 7.4) to a concentration that will achieve the desired stoichiometric ratio of TCO to tetrazine groups.

  • Encapsulation of Cells or Therapeutics (Optional):

    • If encapsulating cells, resuspend the cells in the tetrazine-functionalized polymer solution at the desired cell density.

    • If encapsulating a therapeutic agent, dissolve or suspend the agent in the tetrazine-functionalized polymer solution.

  • Hydrogel Formation:

    • In a sterile container (e.g., a multi-well plate or a mold), add the tetrazine-functionalized polymer solution (with or without encapsulated components).

    • Quickly add the this compound solution to the polymer solution. The volume of the this compound solution should be calculated to achieve the target final concentration and TCO:tetrazine ratio.

    • Gently but thoroughly mix the two solutions by pipetting up and down. Avoid introducing air bubbles.

    • Gelation will occur rapidly, typically within minutes at room temperature. The gelation time can be monitored visually or by rheometry.

  • Incubation and Use:

    • Incubate the hydrogel at 37°C for a desired period to allow for complete crosslinking.

    • If cells are encapsulated, add cell culture medium on top of the hydrogel.

    • The hydrogel is now ready for downstream applications, such as cell culture, imaging, or drug release studies.

Quantitative Data Summary

The physical properties of this compound crosslinked hydrogels can be tuned by varying the concentration of the polymer and the crosslinker, as well as the stoichiometric ratio of TCO to tetrazine functional groups.

ParameterPolymer ConcentrationTCO:Tetrazine RatioResulting PropertyReference
Gelation Time IncreasingConstantDecreases[4]
ConstantIncreasingDecreases[4]
Storage Modulus (Stiffness) IncreasingConstantIncreases[4]
ConstantIncreasing towards 1:1Increases[4]
Swellling Ratio IncreasingConstantDecreases[5]
Degradation Rate Crosslinker Dependent-Can be tuned with degradable linkers[6]
Drug Release Higher Crosslinking-Slower, more sustained release[7]

Visualizations

Experimental Workflow for Hydrogel Formation

G cluster_0 Preparation of Precursor Solutions cluster_1 Optional Encapsulation cluster_2 Hydrogel Formation cluster_3 Downstream Applications A Dissolve Tetrazine-functionalized Polymer in PBS C Resuspend Cells or Dissolve Drug in Polymer Solution A->C D Mix Polymer and Crosslinker Solutions A->D B Dissolve this compound in PBS B->D C->D E Rapid Gelation via Click Chemistry D->E F 3D Cell Culture E->F G Drug Release Studies E->G H Tissue Engineering E->H

Caption: Workflow for this compound hydrogel formation.

TCO-Tetrazine Click Chemistry Reaction

G cluster_0 Reactants cluster_1 Product Tetrazine Tetrazine-functionalized Polymer Hydrogel Crosslinked Hydrogel Network (stable dihydropyridazine (B8628806) linkage) Tetrazine->Hydrogel Plus + TCO This compound TCO->Hydrogel

Caption: TCO-tetrazine inverse electron demand Diels-Alder cycloaddition.

Drug Release Mechanism from Hydrogel

G cluster_0 Initial State cluster_1 Release Process cluster_2 Outcome Hydrogel_Drug Hydrogel Matrix with Encapsulated Drug Molecules Swelling Hydrogel Swelling in Aqueous Environment Hydrogel_Drug->Swelling Degradation Hydrogel Degradation (Optional, Tunable) Hydrogel_Drug->Degradation Diffusion Diffusion of Drug Molecules through the Polymer Network Swelling->Diffusion Released_Drug Sustained Release of Therapeutic Agent Diffusion->Released_Drug Degradation->Diffusion

Caption: Drug release from a hydrogel matrix.

References

Troubleshooting & Optimization

troubleshooting low yield in TCO-PEG8-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG8-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation of this compound to molecules containing carboxylic acids, a common strategy for introducing the TCO moiety for subsequent click chemistry.

Q1: Why is my conjugation yield of this compound to my protein/molecule low?

Low conjugation yield is a common issue that can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the problem.

  • Possible Cause 1: Inefficient Carboxylic Acid Activation. The reaction of an amine with a carboxylic acid requires an activation step, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[1][2] Inefficient activation will lead to a low yield of the final conjugate.

    • Solution:

      • Optimize pH: The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0).[2][3] However, the subsequent reaction of the activated NHS ester with the amine is favored at a slightly basic pH (7.2-8.0).[2] A two-step protocol where the activation is performed at pH 5.0-6.0, followed by an adjustment of the pH to 7.2-7.5 before adding the this compound, can significantly improve yields.[2]

      • Fresh Reagents: EDC and NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[4][5] Always use freshly prepared solutions of EDC and NHS/Sulfo-NHS in anhydrous solvents like DMSO or DMF for stock solutions, and aqueous buffers immediately before use.[4]

      • Molar Ratio: Ensure you are using an appropriate molar excess of EDC and NHS over the carboxylic acid-containing molecule. A common starting point is a 1.5 to 5-fold molar excess.

  • Possible Cause 2: Competing Side Reactions. Several side reactions can reduce the yield of your desired product.

    • Solution:

      • Hydrolysis of Activated Ester: The NHS-activated carboxylic acid can hydrolyze in an aqueous environment, reverting to the unreactive carboxylic acid.[5] Minimize the time between the activation step and the addition of the this compound.

      • Use of Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your this compound for reaction with the activated carboxylic acid.[4] Use amine-free buffers like MES for the activation step and PBS or HEPES for the conjugation step.[2]

  • Possible Cause 3: Instability of the TCO Moiety. The trans-cyclooctene (B1233481) (TCO) group can be unstable under certain conditions.

    • Solution:

      • Isomerization: TCO can isomerize to the unreactive cis-cyclooctene (CCO) isomer, especially at elevated temperatures.[4][6] It is advisable to conduct reactions at room temperature or 4°C and avoid prolonged heating.

      • Storage: TCO-containing reagents should be stored at -20°C or below, protected from light, to prevent degradation.[4]

  • Possible Cause 4: Protein Precipitation. When conjugating to proteins, using a high concentration of the PEG reagent can sometimes lead to precipitation.[7]

    • Solution:

      • Optimize Reagent Concentration: Experiment with different molar ratios of the this compound to your protein. It may be necessary to reduce the excess of the PEG reagent.

      • Solvent: While this compound is generally water-soluble, ensuring adequate mixing and avoiding localized high concentrations can prevent precipitation.

Q2: How can I confirm that the this compound has successfully conjugated to my molecule?

Several analytical techniques can be used to verify the success of your conjugation reaction.

  • Mass Spectrometry (MS): This is a direct method to confirm the addition of the TCO-PEG8 moiety by observing the expected mass shift in your target molecule.

  • SDS-PAGE: For protein conjugations, a successful reaction will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.[8]

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugated product from the unreacted starting materials. The appearance of a new peak with a different retention time is indicative of a successful conjugation.

  • NMR: For smaller molecules, 1H NMR can be used to identify the characteristic peaks of the TCO and PEG moieties in the final product.[9]

Q3: What are the best methods for purifying my TCO-PEGylated molecule?

The choice of purification method depends on the nature of your molecule.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating larger PEGylated molecules (like proteins) from smaller unreacted this compound and other reagents.[10]

  • Ion Exchange Chromatography (IEX): The attachment of the PEG chain can alter the surface charge of a protein. This change can be exploited to separate the PEGylated protein from the un-PEGylated form using IEX.[10][11]

  • Dialysis/Ultrafiltration: For removing small molecule impurities from larger PEGylated proteins, dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane is a viable option.[12]

  • Hydrophobic Interaction Chromatography (HIC): While less common, HIC can sometimes be used to separate PEGylated molecules, as the PEG chain can alter the hydrophobicity of the parent molecule.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing your this compound conjugation reactions.

ParameterRecommended RangeNotes
pH for Carboxylic Acid Activation (EDC/NHS) 4.5 - 6.0MES buffer is a suitable choice.[2]
pH for Amine Coupling 7.2 - 8.0PBS or HEPES buffers are recommended. Avoid amine-containing buffers like Tris.[2]
Molar Ratio (EDC:Carboxylic Acid) 1.5 - 5 fold excessEmpirically optimize for your specific molecule.
Molar Ratio (NHS:Carboxylic Acid) 1.5 - 5 fold excessEmpirically optimize for your specific molecule.
Molar Ratio (this compound:Carboxylic Acid) 1 - 20 fold excessStart with a lower excess and increase if necessary. High excess can lead to precipitation with proteins.[13]
Reaction Temperature 4°C to Room TemperatureAvoid elevated temperatures to prevent TCO isomerization.[4]
Reaction Time (Activation) 15 - 30 minutesLonger times can lead to hydrolysis of the activated ester.[2]
Reaction Time (Coupling) 2 - 24 hoursReaction progress can be monitored by LC-MS or other analytical methods.[12]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol is designed for conjugating this compound to a protein containing accessible carboxylic acid residues (aspartic acid, glutamic acid).

Materials:

  • Protein containing carboxylic acid groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange into the Activation Buffer using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of EDC and Sulfo-NHS in anhydrous DMSO or DMF.

  • Activation of Protein:

    • Add a 10-20 fold molar excess of the EDC stock solution to the protein solution.

    • Immediately add a 10-20 fold molar excess of the Sulfo-NHS stock solution to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS and to adjust the pH for the coupling reaction, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Immediately add the desired molar excess (e.g., 10-fold) of this compound to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other small molecules by size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (MES, pH 6.0) activation Activate Carboxylic Acids with EDC/Sulfo-NHS (15-30 min, RT) prep_protein->activation prep_reagents Prepare Fresh EDC/Sulfo-NHS and This compound Solutions prep_reagents->activation buffer_exchange Buffer Exchange (Optional) to Coupling Buffer (PBS, pH 7.2-7.5) activation->buffer_exchange conjugation Add this compound (2h RT or O/N 4°C) activation->conjugation If no buffer exchange buffer_exchange->conjugation quenching Quench Reaction (Tris or Hydroxylamine) conjugation->quenching purification Purify Conjugate (SEC, IEX, or Dialysis) quenching->purification analysis Analyze Product (MS, SDS-PAGE, HPLC) purification->analysis

Caption: Workflow for this compound conjugation to a carboxylic acid-containing molecule.

troubleshooting_tree start Low Conjugation Yield cause1 Inefficient Activation? start->cause1 cause2 Side Reactions? start->cause2 cause3 TCO Instability? start->cause3 cause4 Precipitation? start->cause4 solution1a Optimize pH (Two-step: acidic then basic) cause1->solution1a solution1b Use Fresh EDC/NHS Reagents cause1->solution1b solution2a Use Amine-Free Buffers (MES, PBS, HEPES) cause2->solution2a solution2b Minimize Time Between Activation and Coupling cause2->solution2b solution3a Avoid High Temperatures (Work at RT or 4°C) cause3->solution3a solution3b Store TCO Reagent Properly (-20°C, protected from light) cause3->solution3b solution4a Optimize Molar Ratio of This compound cause4->solution4a

Caption: Troubleshooting decision tree for low yield in this compound reactions.

signaling_pathway cluster_activation Activation Step cluster_coupling Coupling Step protein_cooh Protein-COOH o_acylisourea O-Acylisourea Intermediate (Unstable) protein_cooh->o_acylisourea + edc EDC edc->o_acylisourea + o_acylisourea->protein_cooh Hydrolysis nhs_ester NHS-Ester Intermediate (More Stable) o_acylisourea->nhs_ester + nhs Sulfo-NHS nhs->nhs_ester + nhs_ester->protein_cooh Hydrolysis final_product Protein-CO-NH-PEG8-TCO (Stable Amide Bond) nhs_ester->final_product + tco_peg_amine TCO-PEG8-NH2 tco_peg_amine->final_product +

Caption: Reaction pathway for EDC/NHS mediated this compound conjugation.

References

how to prevent hydrolysis of TCO-PEG8-amine NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCO-PEG8-amine NHS ester. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during bioconjugation experiments, with a primary focus on preventing hydrolysis of the NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound NHS ester and what is it used for?

This compound NHS ester is a heterobifunctional crosslinker. It contains a Trans-Cyclooctene (TCO) group, a polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. The TCO group is used in bioorthogonal chemistry, specifically in copper-free click chemistry reactions with tetrazine-modified molecules.[] The NHS ester is a reactive group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[2] The PEG8 spacer is hydrophilic and increases the solubility of the molecule, reduces aggregation, and minimizes steric hindrance during conjugation.[3][4] This reagent is commonly used to introduce a TCO moiety onto proteins, antibodies, or other amine-containing biomolecules for subsequent labeling or conjugation.[4]

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS esters are susceptible to hydrolysis, a chemical reaction in which the ester is cleaved by water. This reaction is a primary competitor to the desired reaction with an amine (aminolysis).[5][6] When the NHS ester hydrolyzes, it becomes inactive and can no longer react with the target amine, leading to low or no labeling of the biomolecule.[7] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[5]

Q3: What is the optimal pH for reacting this compound NHS ester with a protein?

The optimal pH for NHS ester coupling reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[5] The recommended pH range is typically 7.2 to 8.5 .[7][8] A commonly used pH is 8.3-8.5.[9][10][11] At lower pH, the primary amines are protonated and less nucleophilic, slowing down the desired reaction.[5] At higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the conjugated product.[5]

Q4: How should I prepare and handle the this compound NHS ester to minimize hydrolysis?

Proper handling and preparation are critical to prevent premature hydrolysis:

  • Storage: Store the solid this compound NHS ester at -20°C in a desiccated environment to protect it from moisture.[3][4]

  • Equilibration: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture onto the reagent.[7]

  • Dissolving: Dissolve the NHS ester in a dry, amine-free organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7] Do not prepare stock solutions in aqueous buffers for storage.

  • Addition to Reaction: Add the dissolved NHS ester solution to your protein solution in the reaction buffer immediately after preparation.

Troubleshooting Guide: Low or No Conjugation Efficiency

This guide will help you troubleshoot experiments where you observe low or no labeling of your amine-containing biomolecule with the this compound NHS ester.

Problem Possible Cause Recommended Solution
Low or No Conjugation Product Hydrolysis of the this compound NHS ester - Verify pH of reaction buffer: Ensure the pH is within the optimal range of 7.2-8.5.[7][8] - Use fresh, high-quality reagents: Prepare the NHS ester solution immediately before use in an anhydrous, amine-free solvent (DMSO or DMF).[7] - Check storage conditions: Confirm the solid reagent was stored at -20°C in a desiccated environment.[3][4] - Minimize exposure to moisture: Allow the reagent vial to equilibrate to room temperature before opening.[7]
Presence of competing primary amines in the buffer - Use an amine-free buffer: Buffers like phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate (B1201080) are recommended.[8] Avoid buffers containing Tris or glycine.
Suboptimal reaction time or temperature - Optimize incubation time: Typical reaction times are 1-4 hours at room temperature or overnight at 4°C.[9] - Consider reaction temperature: Lowering the temperature (e.g., reacting on ice) can decrease the rate of hydrolysis, but may require a longer reaction time.
Insufficient molar excess of the NHS ester - Increase the molar ratio: A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5] For dilute protein solutions, a higher molar excess may be required.
Low protein concentration - Increase protein concentration: Higher protein concentrations favor the bimolecular reaction with the NHS ester over the unimolecular hydrolysis reaction. A concentration of 1-10 mg/mL is often recommended.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester at various conditions. While these are general values, they provide a good estimate for the stability of the NHS ester moiety in this compound NHS ester.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[5]
8.6410 minutes[5]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester

This protocol provides a general guideline for conjugating this compound NHS ester to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange your protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

  • Prepare the this compound NHS Ester Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening.[7]

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound NHS ester to the protein solution.[5]

    • Gently mix the reaction immediately.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove excess, unreacted this compound NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[9]

Visualizations

Hydrolysis_vs_Aminolysis cluster_0 This compound NHS Ester in Aqueous Buffer cluster_1 Reaction Pathways cluster_2 Products TCO_NHS This compound NHS Ester Aminolysis Desired Reaction: Aminolysis TCO_NHS->Aminolysis + Primary Amine (e.g., Protein-NH2) pH 7.2-8.5 Hydrolysis Competing Reaction: Hydrolysis TCO_NHS->Hydrolysis + H₂O (rate increases with pH) Conjugate TCO-Labeled Biomolecule Aminolysis->Conjugate Inactive Inactive, Hydrolyzed Ester Hydrolysis->Inactive

Caption: Competing reaction pathways for this compound NHS Ester.

Troubleshooting_Workflow Start Low or No Conjugation Check_pH Is reaction pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was NHS ester prepared fresh in anhydrous solvent? Check_Buffer->Check_Reagent Yes Change_Buffer Use amine-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Check_Storage Was NHS ester stored correctly (-20°C, desiccated)? Check_Reagent->Check_Storage Yes Prepare_Fresh Prepare fresh NHS ester solution immediately before use Check_Reagent->Prepare_Fresh No Use_New_Reagent Use a fresh vial of NHS ester Check_Storage->Use_New_Reagent No Success Re-run Experiment Check_Storage->Success Yes Adjust_pH->Success Change_Buffer->Success Prepare_Fresh->Success Use_New_Reagent->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Optimizing TCO-PEG8-Amine Conjugation Buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your TCO-PEG8-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein or other molecule using an NHS ester?

The optimal pH for reacting the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester is typically between pH 7.0 and 9.0 .[1][2][3][4] A more specific optimal range is often cited as pH 8.3-8.5 .[5] This pH range represents a critical balance: it is high enough to ensure a significant portion of the primary amines are deprotonated and thus nucleophilic for the reaction to proceed, but not so alkaline as to cause rapid hydrolysis of the NHS ester, which would reduce conjugation efficiency.[1][6][7]

Q2: Why is it important to use an amine-free buffer for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[8][9] These buffer components will compete with the this compound for reaction with the NHS ester, leading to a lower yield of your desired conjugate.[8]

Q3: What are some recommended amine-free buffers for this conjugation?

Phosphate-buffered saline (PBS), HEPES, borate (B1201080), and carbonate/bicarbonate buffers are all suitable choices for performing NHS ester conjugations.[3][7][8] A common recommendation is 100 mM sodium phosphate (B84403), 150 mM sodium chloride at pH 7.5.[2][10]

Q4: How does pH affect the stability of the TCO group?

The TCO group itself is generally stable in aqueous buffers within a pH range of 6 to 9.[4][10] However, TCO can be susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form, a process that can be promoted by thiols or transition metals.[11][12][13][14] While pH is not the primary driver of TCO instability, extreme pH values should be avoided during long-term storage of TCO-containing molecules.

Q5: What is the optimal pH for the subsequent "click" reaction between the TCO-conjugated molecule and a tetrazine?

The inverse-electron demand Diels-Alder cycloaddition reaction between TCO and tetrazine is highly efficient and proceeds rapidly over a broad pH range, typically between 6.0 and 9.0.[10][15] This makes the reaction highly compatible with most biological samples and conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Product Suboptimal Buffer pH: The pH may be too low, resulting in protonated (and unreactive) amines, or too high, causing rapid hydrolysis of the NHS ester.[7]Empirically test a range of pH values between 7.0 and 9.0 (e.g., 7.2, 7.5, 8.0, 8.5) to find the optimal condition for your specific molecules.
Presence of Amines in the Buffer: Buffers like Tris or glycine are competing with your this compound for the NHS ester.[8]Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer before starting the conjugation.[7]
Hydrolyzed NHS Ester: The NHS ester reagent may have been compromised by moisture.[2]Allow the NHS ester reagent to equilibrate to room temperature before opening to prevent condensation. Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions and prepare them immediately before use.[2][3]
Inconsistent Conjugation Results Variability in Buffer Preparation: Small variations in pH between experiments can lead to different conjugation efficiencies.Prepare fresh buffer for each experiment and accurately measure the pH. Consider using a calibrated pH meter for precise measurements.
TCO Isomerization: The TCO group may have isomerized to its inactive form during storage or handling.[16]Store TCO-containing reagents protected from light and at the recommended temperature. If thiol-containing reagents are present in your sample, consider strategies to minimize their impact.[13]

Data Presentation: pH Effects on Amine-NHS Ester Conjugation

The following table summarizes the key considerations for pH selection during the amine-reactive conjugation step.

pH Range Effect on Primary Amine (-NH2) Effect on NHS Ester Overall Conjugation Efficiency
< 7.0 Largely protonated (-NH3+), non-nucleophilic, and unreactive.[7]Relatively stable.Low: The amine is not sufficiently reactive.[7]
7.0 - 8.5 Increasingly deprotonated and nucleophilic.[8]Hydrolysis rate increases with pH. The half-life at pH 7.0 is 4-5 hours, while at pH 8.6 it can be as short as 10 minutes.[6]Optimal: Represents the best compromise between amine reactivity and NHS ester stability.[7]
> 8.5 Mostly deprotonated and highly nucleophilic.Rapidly hydrolyzes, reducing its availability to react with the amine.[7]Low to Moderate: The fast hydrolysis of the NHS ester outcompetes the desired reaction.[7]

Experimental Protocol: pH Optimization for this compound Conjugation to a Protein via NHS Ester

This protocol provides a general framework for determining the optimal buffer pH for your specific conjugation.

1. Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • NHS ester crosslinker (or a pre-activated molecule with an NHS ester)

  • Amine-free buffers at various pH points (e.g., 100 mM sodium phosphate with 150 mM NaCl at pH 7.0, 7.5, 8.0, 8.5, and 9.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Analytical method to assess conjugation (e.g., SDS-PAGE, mass spectrometry)

2. Procedure:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column into your chosen base buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Prepare Reaction Buffers: Aliquot your protein solution and adjust the pH of each aliquot to the desired test values (7.0, 7.5, 8.0, 8.5, 9.0).

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound-NHS ester (or your NHS-activated molecule) in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Conjugation: Add a 10-20 fold molar excess of the NHS ester stock solution to each of the protein aliquots at different pH values.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagents from each reaction mixture using a desalting column.

  • Analysis: Analyze the conjugation efficiency for each pH point using your chosen analytical method. Compare the amount of conjugated product to determine the optimal pH.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting issues related to this compound conjugation buffer pH.

TroubleshootingWorkflow start Start: Low/No Conjugation check_ph Is buffer pH within 7.0-9.0? start->check_ph further_optimization Problem Persists: Consider other factors (stoichiometry, incubation time, reagent purity) start->further_optimization check_amine_buffer Is the buffer amine-free (e.g., no Tris/Glycine)? check_ph->check_amine_buffer Yes adjust_ph Adjust pH to optimal range (e.g., 7.5-8.5) check_ph->adjust_ph No buffer_exchange Perform buffer exchange to an amine-free buffer (e.g., PBS, HEPES) check_amine_buffer->buffer_exchange No check_reagents Are NHS ester reagents fresh and handled properly (anhydrous conditions)? check_amine_buffer->check_reagents Yes adjust_ph->check_amine_buffer success Conjugation Successful adjust_ph->success buffer_exchange->check_reagents buffer_exchange->success prepare_fresh Prepare fresh reagent stock solutions in anhydrous DMSO/DMF check_reagents->prepare_fresh No check_reagents->success Yes prepare_fresh->further_optimization prepare_fresh->success

Caption: Troubleshooting logic for optimizing this compound conjugation buffer pH.

References

common side reactions with TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing TCO-PEG8-amine and its derivatives in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your conjugation strategies and overcome common challenges.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group and a primary amine group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in bioconjugation, specifically for introducing a TCO moiety onto a target molecule that possesses a reactive group capable of coupling with a primary amine (e.g., an NHS ester). The incorporated TCO group can then undergo a highly efficient and bioorthogonal "click" reaction with a tetrazine-labeled molecule.

Q2: What is the "click" reaction involving TCO and tetrazine?

The reaction between a TCO group and a tetrazine is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a type of click chemistry known for its exceptionally fast reaction rates, high specificity, and biocompatibility.[1] It proceeds rapidly under physiological conditions without the need for a catalyst and is orthogonal to most biological functional groups, meaning it does not interfere with native cellular processes.

Q3: What are the main advantages of using the TCO-tetrazine ligation?

The key advantages include:

  • Speed: It is one of the fastest bioorthogonal reactions currently available.

  • Biocompatibility: The reaction can be performed in aqueous buffers, in the presence of complex biological molecules, and even in living cells without significant side reactions.

  • Specificity: The TCO and tetrazine groups react selectively with each other, minimizing off-target labeling.

Q4: What are the most common side reactions or issues to be aware of when using this compound?

The two most common issues are:

  • Isomerization of TCO to CCO: The highly reactive trans-cyclooctene (TCO) can isomerize to the much less reactive cis-cyclooctene (CCO), leading to a loss of reactivity with tetrazines. This process can be accelerated by the presence of thiols (like DTT or glutathione) and copper-containing proteins.[2][3]

  • Hydrolysis of Activated Esters: When using an activated form of this compound, such as TCO-PEG8-NHS ester, to label a primary amine on a biomolecule, the NHS ester is susceptible to hydrolysis in aqueous solutions. This hydrolysis reaction competes with the desired amine coupling reaction and is highly pH-dependent.

Q5: How should I store this compound and its derivatives?

To minimize degradation, this compound and its derivatives should be stored at -20°C, protected from moisture and light. It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. Due to the potential for isomerization, long-term storage is not recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling of the target molecule with TCO-PEG8-NHS ester. Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and has a short half-life in aqueous buffers, especially at neutral to high pH.- Allow the reagent vial to warm to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.- Perform the labeling reaction at a slightly acidic to neutral pH (6.5-7.5) to balance amine reactivity and NHS ester stability.- Use a higher molar excess of the TCO-PEG8-NHS ester.
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.- Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES for the labeling reaction.
Low or no "click" reaction with the tetrazine-labeled molecule. Isomerization of TCO to CCO: The TCO group on the labeled biomolecule may have isomerized to the unreactive CCO form. This is often accelerated by the presence of reducing agents (thiols).- If your experimental workflow involves the use of reducing agents like DTT or TCEP, ensure they are removed (e.g., by dialysis or desalting column) before the addition of the tetrazine-labeled molecule.- Minimize the time between the TCO labeling step and the tetrazine click reaction.- For in vivo applications, be aware that the presence of endogenous thiols like glutathione (B108866) can contribute to isomerization over time.
Degradation of the tetrazine reagent: Tetrazines can also degrade over time, especially when exposed to light or certain nucleophiles.- Store the tetrazine reagent according to the manufacturer's instructions (typically at -20°C and protected from light).- Prepare fresh solutions of the tetrazine reagent for each experiment.
High background or non-specific signal. Excess unreacted TCO or tetrazine reagent: Residual, unreacted labeling reagents can lead to non-specific signals.- Ensure thorough purification of the TCO-labeled biomolecule after the initial labeling step to remove excess TCO reagent.- After the click reaction, use a suitable purification method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted tetrazine-labeled molecule.
Hydrophobic interactions: Some fluorescent dyes attached to tetrazines can be hydrophobic and may non-specifically associate with proteins or cells.- Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers to reduce non-specific binding.

Quantitative Data Summary

TCO Isomerization

The isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO) is a critical factor affecting the efficiency of the TCO-tetrazine ligation. This process is known to be accelerated by the presence of thiols.

TCO Derivative Condition Observed Stability Reference
d-TCOIn the presence of thiols, pH 7.443% isomerization after 5 hours[2]
s-TCO conjugated to an antibodyin vivoHalf-life of 0.67 days[2]
TCO conjugated to an antibodyin vivo25% deactivation in 24 hours[2]

Note: The rate of isomerization is highly dependent on the specific TCO derivative, the concentration and type of thiol, temperature, and the local chemical environment.

NHS Ester Hydrolysis

The hydrolysis of N-hydroxysuccinimide (NHS) esters is a competing side reaction when labeling primary amines in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

pH Approximate Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Note: These are general estimates, and the exact half-life can vary depending on the specific molecule, buffer composition, and temperature.

Experimental Protocols

Protocol 1: Labeling a Protein with TCO-PEG8-NHS Ester

This protocol describes the labeling of a protein with TCO-PEG8-NHS ester to introduce the TCO moiety.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[3]

  • TCO-PEG8-NHS Ester Stock Solution Preparation:

    • Allow the vial of TCO-PEG8-NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester solution to the protein solution.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS).

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in the reaction buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Click Reaction:

    • Add the tetrazine-labeled molecule to the solution of the TCO-labeled protein. A 1.1 to 2-fold molar excess of the tetrazine reagent is often recommended.

    • Incubate the reaction for 10-60 minutes at room temperature or 30-120 minutes at 4°C.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any excess tetrazine reagent by methods such as size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Click Reaction protein Protein (in amine-free buffer) conjugation Conjugation Reaction (RT, 30-60 min) protein->conjugation tco_nhs TCO-PEG8-NHS Ester (in DMSO/DMF) tco_nhs->conjugation purification1 Purification (Desalting Column) conjugation->purification1 tco_protein TCO-labeled Protein purification1->tco_protein click_reaction Click Reaction (RT, 10-60 min) tco_protein->click_reaction tetrazine Tetrazine-Molecule tetrazine->click_reaction purification2 Purification (Optional) click_reaction->purification2 final_conjugate Final Conjugate purification2->final_conjugate

Caption: Experimental workflow for protein conjugation using TCO-PEG8-NHS ester and a tetrazine derivative.

troubleshooting_logic cluster_troubleshooting Troubleshooting Pathway start Low Conjugation Yield check_labeling Problem in TCO Labeling Step? start->check_labeling check_click Problem in Click Reaction Step? check_labeling->check_click No hydrolysis NHS Ester Hydrolysis check_labeling->hydrolysis Yes amine_buffer Amine in Buffer check_labeling->amine_buffer Yes tco_isomerization TCO Isomerization check_click->tco_isomerization Yes tetrazine_degradation Tetrazine Degradation check_click->tetrazine_degradation Yes

Caption: A logical diagram for troubleshooting low yield in TCO-tetrazine conjugation experiments.

References

Technical Support Center: TCO-PEG8-amine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of TCO-PEG8-amine solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group and a primary amine group separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The TCO group reacts with tetrazine-modified molecules through a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][2] The primary amine can be conjugated to molecules with amine-reactive functional groups, such as NHS esters or carboxylic acids (in the presence of activators).[2] The PEG8 spacer enhances solubility and reduces steric hindrance.[1] This makes this compound a versatile tool for creating antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and other bioconjugation applications.[1]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at –20 °C in a sealed, moisture- and light-protected container.[1] It is important to minimize exposure to light to preserve the reactivity of the TCO group.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also described as an aqueous soluble crosslinker.[2] For reactions with biomolecules in aqueous buffers, it is common to prepare a concentrated stock solution in an anhydrous organic solvent and then add it to the aqueous reaction mixture.

Q4: How stable is the TCO group?

A4: The TCO group is known to have a short half-life as it can isomerize to the non-reactive cis-cyclooctene (CCO) form.[2] For this reason, long-term storage of TCO-containing compounds is not recommended.[2] The rate of isomerization can be influenced by environmental factors.[3] It has been observed that components in cell culture media, such as thiamine (B1217682) degradation products, can catalyze this isomerization.[3]

Q5: How should I prepare solutions of this compound for experiments?

A5: It is best to prepare stock solutions of this compound fresh for each experiment. If you need to store a stock solution, it should be stored at -20°C or colder, protected from light and moisture. For aqueous reactions, dissolve the compound in anhydrous DMSO or DMF to create a concentrated stock solution immediately before use.[4]

Stability and Storage Summary

ParameterRecommendationRationale
Storage Temperature -20°C[1][2]To minimize degradation and isomerization of the TCO group.
Storage Form Solid, in a sealed container[1]To protect from moisture and light.
Recommended Solvents Anhydrous DMSO, DMF[1][2]To ensure good solubility and minimize hydrolysis.
Solution Storage Prepare fresh for each use. If necessary, store at -20°C for a short term.The TCO group has a limited half-life in solution due to isomerization.[2]
Light Exposure Avoid prolonged exposure to light.[1]To preserve the reactivity of the TCO group.
Long-term Storage Not recommended for TCO compounds.[2]Due to the potential for isomerization to the inactive CCO form.

Troubleshooting Guide

Issue: Low or No Conjugation to Amine-Reactive Partners

This section addresses issues when conjugating the amine group of this compound to another molecule.

Troubleshooting_Amine_Conjugation cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_purification Purification start Low/No Amine Conjugation check_reagents Verify Reagent Quality & Storage start->check_reagents check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_purification Evaluate Purification Method start->check_purification reagent_amine Is this compound fresh? check_reagents->reagent_amine ph_check Is the pH optimal (7.0-9.0 for NHS esters)? check_reaction_conditions->ph_check loss_check Is the product being lost during purification? check_purification->loss_check reagent_partner Is the amine-reactive partner active? reagent_amine->reagent_partner Yes solution_reagents Use fresh reagents. Store properly. reagent_amine->solution_reagents No reagent_partner->solution_reagents No end Successful Conjugation reagent_partner->end Yes buffer_check Does the buffer contain primary amines (e.g., Tris)? ph_check->buffer_check Yes solution_conditions Adjust pH, use amine-free buffer (e.g., PBS, HEPES), optimize molar ratio. ph_check->solution_conditions No molar_ratio_check Is the molar ratio of reagents correct? buffer_check->molar_ratio_check No buffer_check->solution_conditions Yes molar_ratio_check->solution_conditions No molar_ratio_check->end Yes solution_purification Optimize purification method (e.g., desalting column, dialysis). loss_check->solution_purification Yes loss_check->end No

Caption: Troubleshooting workflow for low or no amine conjugation.

Issue: Low or No Reactivity of the TCO Group in Click Chemistry

This section addresses issues related to the subsequent tetrazine ligation step.

Troubleshooting_TCO_Ligation cluster_tco TCO-Conjugate Quality cluster_tetrazine Tetrazine Reagent cluster_ligation Ligation Conditions start Low/No TCO Reactivity check_tco_conjugate Verify TCO-Conjugate Quality start->check_tco_conjugate check_tetrazine Check Tetrazine Reagent start->check_tetrazine check_ligation_conditions Review Ligation Conditions start->check_ligation_conditions tco_isomerization Was the this compound or conjugate stored improperly? check_tco_conjugate->tco_isomerization tetrazine_quality Is the tetrazine reagent active? check_tetrazine->tetrazine_quality ligation_ph Is the pH within the optimal range (6.0-9.0)? check_ligation_conditions->ligation_ph tco_buried Is the TCO group sterically hindered or buried? tco_isomerization->tco_buried No solution_tco Prepare fresh. Consider longer PEG linkers if sterically hindered. tco_isomerization->solution_tco Yes tco_buried->solution_tco Yes end Successful Ligation tco_buried->end No solution_tetrazine Use a fresh, quality-controlled tetrazine reagent. tetrazine_quality->solution_tetrazine No tetrazine_quality->end Yes ligation_temp Is the temperature appropriate (4°C to 37°C)? ligation_ph->ligation_temp Yes solution_ligation Optimize pH and temperature for your specific biomolecules. ligation_ph->solution_ligation No ligation_temp->solution_ligation No ligation_temp->end Yes

Caption: Troubleshooting workflow for low TCO reactivity.

Experimental Protocols

Protocol: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the modification of a protein with this compound by reacting it with a protein that has been pre-activated with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-reactive NHS ester crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[4]

  • Activation of Protein with NHS Ester:

    • Follow the manufacturer's protocol for the specific NHS ester crosslinker to activate the carboxylic acid groups on the protein.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[4]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the activated protein solution.[4] The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[4]

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4]

  • Characterization:

    • Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.[4]

    • The TCO-labeled protein is now ready for ligation with a tetrazine-modified molecule.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep 1. Prepare Protein in Amine-Free Buffer mix 3. Mix Protein and This compound Solution protein_prep->mix tco_prep 2. Prepare Fresh this compound Stock Solution in DMSO/DMF tco_prep->mix incubate 4. Incubate at Room Temperature mix->incubate quench 5. Quench Reaction (Optional) incubate->quench purify 6. Purify using Desalting Column quench->purify characterize 7. Characterize by Mass Spectrometry purify->characterize end TCO-Labeled Protein Ready for Tetrazine Ligation characterize->end

Caption: Experimental workflow for protein conjugation.

References

impact of temperature on TCO-tetrazine reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the TCO-tetrazine bioorthogonal reaction.

Troubleshooting Guide

This guide addresses common issues encountered during TCO-tetrazine ligation experiments in a question-and-answer format.

Q1: Why is my conjugation yield low or non-existent?

A1: Several factors can contribute to low or no conjugation. Consider the following potential causes and solutions:

  • Hydrolysis of NHS ester: If you are using an N-hydroxysuccinimide (NHS) ester to introduce TCO or tetrazine to your molecule, it may have hydrolyzed.

    • Solution: Always allow NHS ester vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.

  • Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.

    • Solution: For labeling with NHS esters, maintain a pH between 7.2 and 9.0. The subsequent TCO-tetrazine ligation is robust and can be performed in a pH range of 6 to 9.

  • Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) can compete with your target molecule for the NHS ester.

    • Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES for the labeling step.

  • Incorrect stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction.

    • Solution: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended. However, the optimal ratio should be determined empirically for your specific system.

  • Low concentration of reactants: Dilute solutions can lead to slow reaction rates.

    • Solution: If possible, concentrate your reactants. The TCO-tetrazine reaction is known for its fast kinetics even at low concentrations, but extremely dilute conditions can still impact the overall yield within a given timeframe.

Q2: I'm observing non-specific binding or aggregation of my protein after labeling. What can I do?

A2: Non-specific binding and aggregation can be caused by the hydrophobicity of the TCO or tetrazine reagents.

  • Solution:

    • Use reagents that incorporate hydrophilic polyethylene (B3416737) glycol (PEG) linkers to improve water solubility and reduce non-specific interactions.

    • Optimize the protein concentration during labeling; a range of 1-5 mg/mL is often recommended to prevent aggregation.

Q3: How does temperature affect the reaction rate?

A3: Generally, increasing the temperature increases the reaction rate.

  • Incubation at 4°C: Requires longer incubation times (e.g., 2 hours to overnight).

  • Room Temperature (approx. 25°C): Typical incubation times are 30-60 minutes.

  • Incubation at 37°C or 40°C: Can be used to further accelerate the reaction.

It is important to note that while higher temperatures speed up the reaction, they can also affect the stability of the biomolecules involved. The optimal temperature should be determined based on the specific requirements of your experiment and the stability of your reactants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically.

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[1] When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate.[1]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is typically performed at room temperature for 30 to 60 minutes.[1] For less reactive partners or more dilute samples, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some cases, incubating at 37°C or 40°C can be used to accelerate the reaction.[1]

Q4: Is a catalyst required for the TCO-tetrazine reaction?

A4: No, the TCO-tetrazine reaction is a bioorthogonal "click" reaction that does not require a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction between tetrazine and TCO can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[2]

Quantitative Data on Reaction Kinetics

The second-order rate constants (k₂) for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, the solvent, and the temperature.

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000
TCO and various tetrazine scaffolds1,4-dioxane251.4 - 230
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000
General TCO-TetrazineN/AN/Aup to 1 x 10⁶

Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester
  • Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: Add the TCO-NHS ester stock solution to the protein solution at a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[1]

  • Analysis: Analyze the conjugation product using SDS-PAGE or other appropriate methods.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.[1]

  • Storage: Store the final conjugate at 4°C until further use.[1]

Visualizations

TroubleshootingWorkflow start Low/No Conjugation check_reagents Check Reagent Integrity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry hydrolysis NHS Ester Hydrolyzed? check_reagents->hydrolysis amine_buffer Amine-based Buffer Used? check_conditions->amine_buffer optimize_ratio Optimize Molar Ratio (1.05-1.5x Tetrazine) check_stoichiometry->optimize_ratio hydrolysis->check_conditions No solution_hydrolysis Use Fresh Reagents Equilibrate to RT hydrolysis->solution_hydrolysis Yes ph_check pH in Optimal Range (6-9)? amine_buffer->ph_check No solution_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) amine_buffer->solution_buffer Yes ph_check->check_stoichiometry Yes solution_ph Adjust pH ph_check->solution_ph No

Caption: Troubleshooting workflow for low TCO-tetrazine conjugation yield.

TemperatureEffect cluster_temp Temperature cluster_rate Reaction Rate LowTemp Low (e.g., 4°C) SlowRate Slower LowTemp->SlowRate MidTemp Medium (e.g., 25°C) MediumRate Moderate MidTemp->MediumRate HighTemp High (e.g., 37°C) FastRate Faster HighTemp->FastRate

Caption: Relationship between reaction temperature and TCO-tetrazine reaction rate.

References

Technical Support Center: Purification of TCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of TCO-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the purification of proteins labeled with trans-cyclooctene (B1233481) (TCO).

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of TCO-labeled proteins, providing potential causes and recommended solutions to ensure the successful isolation of your target conjugate.

ProblemPossible CauseRecommended Solution
Low Yield of Labeled Protein Inefficient TCO-Tetrazine Ligation: The click chemistry reaction between the TCO-labeled protein and the tetrazine-modified molecule may be incomplete.Optimize the molar ratio of the tetrazine reagent to the TCO-protein; a slight molar excess (1.1 to 5-fold) of the tetrazine is often recommended.[1][2] Ensure the reaction buffer is within a pH range of 6.5-8.5.[1] Extend the incubation time; reactions are typically run for 30 to 120 minutes at room temperature.[1]
Hydrolysis of NHS Ester: If using an NHS ester for TCO labeling, it may have been hydrolyzed by moisture.Always allow the TCO-NHS ester reagent to warm to room temperature before opening to prevent moisture condensation.[3][4] Use fresh, anhydrous DMSO or DMF to prepare stock solutions immediately before use.[1][3]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the TCO-NHS ester.Perform a buffer exchange to an amine-free buffer, such as PBS (phosphate-buffered saline), before starting the labeling reaction.[1][3]
Protein Aggregation High Degree of Labeling: Excessive labeling can alter the protein's surface properties, leading to aggregation.Reduce the molar excess of the TCO-labeling reagent or decrease the reaction time.[1]
Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for your specific protein's stability.Optimize the buffer conditions. Consider adding solubility-enhancing agents like glycerol (B35011) (up to 20%) or non-ionic detergents.
Presence of Unreacted TCO or Tetrazine Reagent in Final Product Inadequate Purification: The purification method may not be sufficient to remove small molecule reagents.Use size-exclusion chromatography (SEC) or dialysis to separate the labeled protein from excess, unreacted reagents.[1][2] Spin desalting columns are effective for rapid buffer exchange and removal of small molecules from proteins >5 kDa.[5]
Non-specific Binding to Purification Resin Hydrophobic or Ionic Interactions: The labeled protein or impurities may be interacting non-specifically with the chromatography matrix.Add non-ionic detergents (e.g., 0.2% Tween-20) or adjust the salt concentration (e.g., up to 1.0 M NaCl) in your buffers to minimize non-specific binding.
Weak or No Signal from Labeled Protein (if using a fluorescent tetrazine) Degradation of Fluorophore: The fluorescent dye may have been degraded by exposure to light.Protect the labeling reaction and the purified conjugate from light at all stages.[1][5]
Low Labeling Efficiency: See "Low Yield of Labeled Protein" above.Follow the recommended solutions for improving labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of the TCO-NHS ester to use for labeling my protein?

A1: A 10- to 20-fold molar excess of the TCO-NHS ester over the protein is a common starting point.[2] However, this may require optimization for your specific protein to achieve a sufficient degree of labeling without causing aggregation.[1]

Q2: Which purification method is best for removing unreacted TCO or tetrazine reagents?

A2: Size-exclusion chromatography (SEC) and dialysis are highly effective methods for separating the larger labeled protein from smaller, unreacted reagents.[1][2] For quicker cleanup, spin desalting columns are also a good option.[5]

Q3: My protein precipitates after labeling. What can I do?

A3: Protein aggregation can be caused by a high degree of labeling or suboptimal buffer conditions.[1] Try reducing the molar excess of the labeling reagent or the reaction time. You can also screen for more favorable buffer conditions by varying the pH and ionic strength, or by adding solubility enhancers like glycerol.[1] The inclusion of a PEG spacer in the TCO reagent can also improve water solubility and reduce aggregation.[3]

Q4: How can I confirm that my protein is successfully labeled?

A4: Several methods can be used to confirm successful labeling. If your tetrazine reagent is fluorescent, you can use UV-Vis spectroscopy to check for the absorbance peaks of both the protein (around 280 nm) and the dye.[5] SDS-PAGE analysis may show a shift in the molecular weight of the labeled protein, and if the label is colored, it might be visible directly in the gel.[5] Mass spectrometry (MALDI-TOF or ESI-MS) provides the most definitive confirmation by showing the precise mass of the conjugate.[5]

Q5: What are the ideal buffer conditions for the TCO-tetrazine click reaction?

A5: The TCO-tetrazine ligation is efficient in a wide range of buffers, with a recommended pH between 6.5 and 8.5.[1] Commonly used buffers include phosphate-buffered saline (PBS). It is important to avoid buffers with primary amines if the initial TCO labeling was done using an NHS ester.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester

This protocol outlines the steps for labeling a protein with a TCO group using an amine-reactive NHS ester.

  • Buffer Exchange: Ensure your protein (at 1-5 mg/mL) is in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.[1] If necessary, perform a buffer exchange using a desalting column.[6]

  • Reagent Preparation: Just before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to your protein solution.[2] Incubate for 60 minutes at room temperature.[1]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl (to a final concentration of 50-100 mM), to consume any unreacted NHS ester.[3]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis.[6]

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

  • Reactant Preparation: Have your purified TCO-labeled protein in a suitable buffer like PBS (pH 7.4). Prepare a stock solution of the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO).[2]

  • Ligation Reaction: Add a 1.1- to 5-fold molar excess of the tetrazine molecule to the TCO-labeled protein.[1]

  • Incubation: Allow the reaction to proceed for 30 to 120 minutes at room temperature.[1] If the tetrazine reagent is colored, you can visually monitor the reaction progress by the disappearance of the color.[2]

  • Final Purification: Purify the final protein conjugate from any excess tetrazine reagent using size-exclusion chromatography or dialysis.[1][2]

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key workflows.

TCO_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution (1-5 mg/mL) Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.0) Protein->Buffer_Exchange Mix Add 10-20x molar excess of TCO-NHS to Protein Buffer_Exchange->Mix TCO_NHS TCO-NHS Ester (10 mM in DMSO/DMF) TCO_NHS->Mix Incubate Incubate (60 min, RT) Mix->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify TCO_Protein TCO-Labeled Protein Purify->TCO_Protein

Workflow for labeling a protein with a TCO-NHS ester.

TCO_Tetrazine_Ligation_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_purification Purification TCO_Protein TCO-Labeled Protein (in PBS, pH 7.4) Mix Add 1.1-5x molar excess of Tetrazine to TCO-Protein TCO_Protein->Mix Tetrazine Tetrazine Molecule (Stock solution) Tetrazine->Mix Incubate Incubate (30-120 min, RT) Mix->Incubate Purify Final Purification (SEC or Dialysis) Incubate->Purify Final_Conjugate Purified Protein Conjugate Purify->Final_Conjugate

Workflow for TCO-tetrazine bioorthogonal ligation.

References

how to improve the solubility of TCO-PEG8-amine constructs

Author: BenchChem Technical Support Team. Date: December 2025

TCO-PEG8-amine Solubility Technical Support Center

Welcome to the technical support center for this compound constructs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving my this compound. What are the first steps I should take?

A1: Difficulty in dissolving this compound is a common issue that can often be resolved by optimizing the solvent and dissolution conditions. The construct consists of a hydrophobic trans-cyclooctene (B1233481) (TCO) group and a hydrophilic PEG8-amine tail. While the PEG chain enhances water solubility, the overall solubility is highly dependent on the solvent.[1][2][3]

Start by using a small amount of an anhydrous organic solvent like DMSO, DMF, or DCM to create a concentrated stock solution before performing aqueous dilutions.[4][5] Gentle warming or vortexing can also aid dissolution.

Below is a troubleshooting workflow to guide you through the initial steps.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Solubility Issue with this compound stock_sol Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, DMF) start->stock_sol aq_dilution Dilute Stock Solution into Aqueous Buffer stock_sol->aq_dilution check_sol Check for Precipitation or Cloudiness aq_dilution->check_sol optimize Optimization Needed check_sol->optimize Yes success Success: Construct Dissolved check_sol->success No adjust_ph Adjust Buffer pH (See FAQ Q3) optimize->adjust_ph add_cosolvent Add Organic Co-solvent to Aqueous Buffer optimize->add_cosolvent sonicate Apply Gentle Sonication or Warming optimize->sonicate

Caption: Troubleshooting workflow for this compound solubility issues.
Q2: What are the recommended solvents for this compound?

A2: this compound exhibits solubility in several common laboratory solvents. Anhydrous organic solvents are recommended for preparing initial stock solutions.[6] The hydrophilic PEG spacer is designed to improve solubility in aqueous buffers, but this is often achieved by diluting a concentrated organic stock solution.[1][7][8]

Table 1: Solvent Recommendations for this compound

Solvent Type Recommended Solvents Use Case
Primary Organic Solvents Dimethyl sulfoxide (B87167) (DMSO)[4][5] Preparing high-concentration stock solutions.
Dimethylformamide (DMF)[4][5] Alternative to DMSO for stock solutions.
Dichloromethane (DCM)[4][5] Used for handling and synthesis, less common for biological experiments.
Aqueous Buffers Phosphate-Buffered Saline (PBS) Diluting organic stock for bioconjugation reactions.

| | Tris Buffers | Can be used, but pH must be optimized (see Q3). |

Note: Always use anhydrous (dry) solvents for preparing the initial stock solution to prevent hydrolysis and maintain the reactivity of the TCO group.[6]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the aqueous solution significantly impacts the solubility of this compound due to the terminal primary amine group.[9]

  • In acidic to neutral pH (below its pKa): The amine group (-NH2) becomes protonated (-NH3+). This positive charge increases the molecule's polarity and enhances its solubility in water through favorable interactions with water molecules.[10][11]

  • In basic pH (above its pKa): The amine group is deprotonated and neutral (-NH2), which can reduce its aqueous solubility.[9]

For bioconjugation reactions involving the TCO group (e.g., with tetrazines), a pH range of 6.0-9.0 is generally effective.[12] However, for optimal solubility, preparing the construct in a slightly acidic buffer (e.g., pH 6.0-7.0) before adjusting to the final reaction pH may be beneficial. The solubility of compounds with amine groups is often lowest near their isoelectric point and increases in more acidic conditions.[13][14]

G cluster_0 This compound Structure cluster_1 Effect of pH on Amine Group TCO TCO (Hydrophobic) PEG PEG8 Spacer (Hydrophilic) TCO->PEG covalent bond Amine Amine Group (pH-Sensitive) PEG->Amine covalent bond low_ph Low pH (e.g., < 7) Protonated (-NH3+) High Solubility Amine->low_ph influences high_ph High pH (e.g., > 9) Deprotonated (-NH2) Lower Solubility Amine->high_ph influences

Caption: Relationship between this compound structure and pH-dependent solubility.
Q4: My construct precipitated after dilution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution indicates that the compound's concentration has exceeded its solubility limit in the final aqueous buffer. This can happen if the percentage of the initial organic solvent is too low in the final mixture.

Troubleshooting Steps:

  • Increase Final Organic Solvent Concentration: If your experimental conditions permit, try adding a small percentage of an organic co-solvent (like DMSO or DMF) to your final aqueous buffer to increase the construct's solubility.

  • Use a Lower Concentration: Prepare a more dilute stock solution or use a larger volume of aqueous buffer for the dilution.

  • Apply Gentle Sonication or Warming: Briefly sonicate the solution in a water bath or warm it gently (e.g., to 37°C) to help redissolve the precipitate. Avoid excessive heat, which could degrade the TCO group.

  • Check Buffer pH: Ensure the buffer pH is slightly acidic or neutral (pH 6.0-7.4) to maximize the solubility contribution from the protonated amine group.[13][14]

Q5: How should I store this compound to prevent solubility and reactivity issues?

A5: Proper storage is critical for maintaining the stability, reactivity, and solubility of this compound. The TCO group can isomerize over time to the less reactive cis-cyclooctene (CCO).[4][5]

Table 2: Storage Recommendations

Form Storage Temperature Conditions Rationale
Solid (Lyophilized Powder) -20°C[4][5][6] Store in a desiccated, light-protected container. Prevents degradation from moisture, light, and heat. Minimizes TCO isomerization.[6]
Organic Stock Solution (e.g., in DMSO) -20°C or -80°C[15] Aliquot into single-use volumes. Protect from light.[15] Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[12]

| Aqueous Solution | Not Recommended | Prepare fresh before use. | The TCO group has limited stability in aqueous media.[1] |

Experimental Protocols

Protocol 1: Standard Reconstitution and Dilution of this compound

This protocol describes the standard method for preparing an aqueous solution of this compound from a lyophilized solid.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO or DMF

  • Aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Stock Solution Preparation: Add a calculated volume of anhydrous DMSO or DMF to the vial to create a high-concentration stock solution (e.g., 10-20 mM). For example, to make a 10 mM stock from 1 mg of this compound (MW: 564.7 g/mol ), add 17.7 µL of DMSO.

  • Dissolution: Vortex the vial gently for 1-2 minutes until the solid is completely dissolved. If needed, briefly centrifuge the vial to collect the solution at the bottom.

  • Aqueous Dilution: Immediately before use, add the required volume of the organic stock solution to your pre-chilled aqueous reaction buffer. Pipette the stock solution directly into the buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Final Mix: Vortex the final aqueous solution gently for another 10-15 seconds. Visually inspect for any signs of precipitation or cloudiness. The solution is now ready for your bioconjugation experiment.

References

Technical Support Center: TCO-PEG8-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction times and other common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for this compound?

A1: this compound is a heterobifunctional crosslinker. The amine group (-NH2) reacts with activated esters (like NHS esters) or carboxylic acids (in the presence of activators like EDC) to form a stable amide bond. The trans-cyclooctene (B1233481) (TCO) group reacts with a tetrazine-functionalized molecule via an inverse electron demand Diels-Alder (IEDDA) cycloaddition.[1][2] This bioorthogonal reaction is known for its exceptionally fast kinetics and high selectivity, proceeding efficiently without the need for a catalyst.[3][4]

Q2: What is the typical reaction time for the TCO-tetrazine ligation?

A2: The TCO-tetrazine reaction is extremely fast, often reaching completion within 30 to 60 minutes at room temperature.[4] For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours.[2] In some cases, incubating at 37°C or 40°C can further accelerate the reaction.[4]

Q3: What is the role of the PEG8 spacer in this compound?

A3: The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and reduces aggregation of labeled proteins.[2][5] It also provides a flexible linker that minimizes steric hindrance, which can improve labeling efficiency, especially when conjugating large biomolecules.[2][6]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at -20°C.[1] It is important to note that TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[1]

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in DMSO, DCM, and DMF.[1] For stock solutions, it is recommended to use anhydrous DMF or DMSO.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal pH for the amine reaction.For NHS ester chemistry, ensure the pH is between 7.2 and 8.5 to facilitate the reaction with primary amines.[8] Use an amine-free buffer such as PBS.[4][7]
Steric hindrance between large biomolecules.Consider using a linker with a longer PEG chain to increase the distance between the reacting molecules.[9]
Low concentration of reactants.Increase the concentration of one or both reactants. The reaction rate is concentration-dependent.
Reactant degradation.Prepare fresh stock solutions of this compound, as the TCO group has a limited half-life.[1] Ensure the tetrazine-labeled molecule is also active.
Low Conjugation Yield Hydrolysis of NHS ester.Perform the reaction promptly after preparing the NHS ester solution. High pH increases the rate of hydrolysis, so maintain the pH within the recommended range.[8]
Molar ratio of reactants is not optimal.A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.[4] This should be empirically determined for your specific system.
Inefficient purification.Use appropriate purification methods like size-exclusion chromatography to remove unreacted starting materials.[4]
Aggregation of Conjugate Increased hydrophobicity after conjugation.The PEG8 spacer helps to mitigate this, but if aggregation persists, consider using a more hydrophilic linker or optimizing buffer conditions by screening different pH values and including excipients like polysorbate 20.[9]
High drug-to-antibody ratio (DAR).Optimize the conjugation reaction to achieve a lower average DAR.[9]
Freeze-thaw cycles.Aliquot the final conjugate into single-use volumes to avoid repeated freeze-thaw cycles.[9]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling Workflow

This protocol describes the modification of a protein with this compound (via an NHS ester intermediate) followed by conjugation to a tetrazine-labeled molecule.

Step 1: TCO-Labeling of Protein

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[7]

  • TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve a TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[7]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[7]

  • Purification: Remove the excess, unreacted TCO-PEG-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[7]

Step 2: TCO-Tetrazine Ligation

  • Conjugation: Mix the purified TCO-labeled protein with the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS). A 1.05-1.5 molar excess of the tetrazine reagent is recommended as a starting point.[4]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4] For potentially slower reactions, this can be extended to 2 hours or performed at 37°C.[2][4]

  • Purification: If necessary, purify the final conjugate to remove any unreacted components using size-exclusion chromatography.[4]

  • Storage: Store the final conjugate at 4°C until use.[4]

Reaction Time Optimization Data

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome on Reaction Time
Temperature Room Temperature37°C4°CIncreasing temperature generally decreases reaction time.[4]
Molar Ratio (Tetrazine:TCO) 1:11.5:15:1A slight excess of tetrazine can drive the reaction to completion faster.[4]
Concentration 1 µM10 µM100 µMHigher concentrations lead to significantly faster reaction rates.
pH (for initial NHS ester reaction) 7.07.58.5A slightly basic pH (7.2-8.5) is optimal for the amine reaction.[8]

Visualizations

G cluster_0 Step 1: TCO Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein Protein (-NH2) Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein + TCO-PEG8-NHS pH 7.2-8.5 TCO_NHS TCO-PEG8-NHS TCO_NHS->Labeled_Protein Conjugate Final Conjugate Labeled_Protein->Conjugate + Tetrazine-Molecule RT, 30-60 min Tetrazine Tetrazine-Molecule Tetrazine->Conjugate

Caption: Two-step conjugation workflow for this compound.

G Start Start Troubleshooting Problem Low Yield or Slow Reaction? Start->Problem Check_pH Verify Buffer pH (7.2-8.5 for NHS) Problem->Check_pH Yes Success Reaction Optimized Problem->Success No Check_Reagents Use Fresh Reagents Check_pH->Check_Reagents Optimize_Ratio Optimize Molar Ratio (1.05-1.5x Tetrazine) Check_Reagents->Optimize_Ratio Increase_Conc Increase Reactant Concentration Optimize_Ratio->Increase_Conc Check_Temp Increase Temperature (e.g., 37°C) Increase_Conc->Check_Temp Check_Temp->Success

Caption: Troubleshooting logic for this compound reactions.

References

Technical Support Center: TCO-PEG8-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TCO-PEG8-amine in conjugation experiments. The focus is on understanding and mitigating the effects of using an excess of this reagent during the initial labeling step of a two-step conjugation workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in conjugation?

This compound is a heterobifunctional linker molecule. It contains two key components:

  • A trans-cyclooctene (TCO) group: This is a reactive moiety that participates in an extremely fast and selective bioorthogonal "click chemistry" reaction with a tetrazine (Tz) molecule.[1][2] This reaction is known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3]

  • An amine group (-NH2) : This primary amine allows the linker to be covalently attached to a molecule of interest, such as a protein, antibody, or nanoparticle. The amine group typically reacts with activated esters (like N-hydroxysuccinimide esters, NHS) or with carboxylic acid groups in the presence of activators like EDC.[1][4]

  • A PEG8 spacer : The eight-unit polyethylene (B3416737) glycol chain is a hydrophilic spacer that increases the water solubility of the conjugate, reduces potential aggregation, and minimizes steric hindrance between the conjugated molecules.[5][6][7]

Conjugation is typically a two-step process:

  • Labeling: The amine group of this compound is reacted with your target molecule to attach the TCO moiety.

  • Click Reaction: The newly formed TCO-labeled molecule is then reacted with a second molecule that has been functionalized with a tetrazine group.

Q2: What are the potential consequences of using a large excess of this compound during the labeling step?

Using a significant molar excess of the this compound reagent can lead to several undesirable outcomes:

  • High Degree of Labeling (Over-labeling): A large excess can force the reaction to attach too many this compound linkers onto your target molecule. This can be particularly problematic for proteins, where labeling can occur on multiple surface lysine (B10760008) residues.[5]

  • Protein Aggregation: While the PEG linker is designed to improve solubility, a very high degree of modification can alter the protein's surface chemistry and lead to aggregation.[5][6]

  • Loss of Biological Activity: If the labeling occurs on or near active sites, binding interfaces, or antigen-binding fragments (in antibodies), over-labeling can cause steric hindrance and lead to a partial or complete loss of the molecule's biological function.[8][9]

  • Purification Challenges: A large amount of unreacted this compound must be removed from the reaction mixture before proceeding to the next step. Inefficient removal can lead to competition in the subsequent click reaction and complicate the analysis of the final product.[5][10]

Q3: My protein conjugate is aggregating. What is the most likely cause and how can I fix it?

Protein aggregation after labeling is a common issue, often caused by a high degree of labeling.

  • Primary Cause: An excessive molar ratio of the this compound reagent to your protein during the labeling reaction.

  • Solutions:

    • Reduce Molar Excess: Decrease the molar excess of the this compound reagent used in the reaction. You may need to perform a series of experiments to empirically determine the optimal ratio for your specific protein.[5]

    • Shorten Reaction Time: Reducing the incubation time can also help limit the extent of the labeling reaction.[5]

    • Optimize Buffer Conditions: Ensure the buffer pH and ionic strength are optimal for your protein's stability.[5]

Q4: How do I remove unreacted this compound after the labeling reaction?

It is critical to remove all excess TCO reagent before initiating the click reaction with the tetrazine-modified molecule. The most common and effective methods are:

  • Size-Exclusion Chromatography (SEC): Using a desalting column (e.g., Sephadex G-25) is a rapid and efficient way to separate the larger, labeled protein from the smaller, unreacted this compound molecule.[6][10][11]

  • Dialysis: This is another effective method, particularly for larger sample volumes, to remove small molecules from the protein solution.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the two-step TCO-tetrazine conjugation workflow.

ProblemPossible Cause(s)Recommended Solution(s)
Low Final Conjugate Yield 1. Inefficient initial labeling: Insufficient molar excess of this compound; hydrolysis of the activated ester on the target molecule.[5][9] 2. Wrong buffer: Use of amine-containing buffers (e.g., Tris, glycine) which compete in the labeling reaction.[11][12] 3. Suboptimal click reaction: Incorrect stoichiometry between TCO and tetrazine molecules.[10]1. Empirically increase the molar excess of this compound (e.g., start with 10-fold and titrate up).[5] 2. Perform buffer exchange into an amine-free buffer like PBS at pH 7.2-8.5.[5][6] 3. Use a slight molar excess (1.1 to 1.5-fold) of the tetrazine-reagent in the click reaction step to ensure complete conversion.[6][10]
Protein Aggregation or Precipitation 1. Over-labeling: Molar excess of this compound was too high.[5] 2. Unfavorable buffer conditions: Suboptimal pH or ionic strength for the target protein.[5] 3. Solvent concentration: High concentration of organic solvent (e.g., DMSO/DMF) used to dissolve the TCO reagent.1. Reduce the molar excess of this compound and/or decrease the reaction time.[5] 2. Optimize the reaction buffer to ensure protein stability.[5] 3. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed recommended limits (typically <10%).[8]
Loss of Protein Activity 1. Steric hindrance: Labeling with this compound has occurred at or near a critical functional site.[8] 2. Denaturation: Reaction conditions (pH, temperature, solvent) may have compromised protein structure.1. Reduce the molar excess of this compound to decrease the overall degree of labeling.[5] If activity loss persists, site-specific conjugation methods may be required. 2. Verify that all reaction conditions are within the tolerance range for your specific protein.
Free Tetrazine in Final Product 1. Inadequate purification: The purification step after the click reaction was not sufficient to remove all unreacted tetrazine reagent.1. Repeat the purification step (e.g., size-exclusion chromatography or dialysis) to ensure complete removal of excess reagents.[5]
Data Summary: Recommended Molar Excess Ratios

The optimal molar ratio is protein-dependent and should be determined empirically. However, the following ranges serve as a good starting point for optimization.

Reaction StepReagentMolar Excess (Reagent : Protein)Purpose
Step 1: Labeling TCO-PEG-NHS Ester*10 to 30-fold[5][9][11]To achieve a sufficient degree of labeling on the protein.
Step 2: Click Reaction Tetrazine-Reagent1.1 to 5-fold[5][6]To drive the click reaction to completion, ensuring all TCO sites are consumed.

Note: The table references TCO-PEG-NHS ester labeling of primary amines, a very common procedure. For this compound reacting with an NHS-activated protein, similar starting ratios are recommended, but optimization is crucial.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol assumes the target protein has been pre-functionalized with an amine-reactive group, such as an NHS ester.

Materials:

  • Protein-NHS ester in amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (like Tris), perform a buffer exchange.[13]

  • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[11]

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5][10]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will react with any remaining NHS esters on the protein. Incubate for 5-10 minutes.[6][13]

  • Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with the desired buffer (e.g., PBS).[11] The TCO-labeled protein is now ready for the click reaction.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between the purified TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Purified TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-reagent (e.g., Tetrazine-Dye).

  • Anhydrous DMSO or DMF.

Procedure:

  • Tetrazine Stock Solution: Prepare a 1-5 mM stock solution of the tetrazine-reagent in an appropriate solvent like DMSO.[13]

  • Click Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine stock solution to the TCO-labeled protein.[13] A slight excess ensures all TCO sites react.[5]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent dye.[13] The reaction is typically very fast.[6]

  • Final Purification: If necessary, remove the excess, unreacted tetrazine-reagent using a desalting column or dialysis.[13] The final conjugate is now ready for use or characterization.

Visualizations

experimental_workflow cluster_step1 Step 1: Labeling cluster_purification1 Purification cluster_step2 Step 2: Click Reaction cluster_purification2 Final Purification protein Protein-NHS reaction1 Labeling Reaction (1 hr, RT) protein->reaction1 tco_amine Excess This compound tco_amine->reaction1 tco_protein TCO-Protein + Excess TCO reaction1->tco_protein purify1 SEC or Dialysis tco_protein->purify1 reaction2 Click Reaction (30-60 min, RT) purify1->reaction2  Purified  TCO-Protein tz_reagent Tetrazine Reagent tz_reagent->reaction2 final_conjugate Final Conjugate + Excess Tetrazine reaction2->final_conjugate purify2 SEC or Dialysis final_conjugate->purify2 final_product Purified Conjugate purify2->final_product

Caption: General workflow for a two-step TCO-tetrazine bioconjugation.

Caption: Troubleshooting logic for common TCO conjugation issues.

Caption: The TCO and tetrazine reaction pathway (IEDDA cycloaddition).

References

Technical Support Center: TCO-PEG8-Amine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG8-amine click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step conjugation process: (1) labeling a molecule with this compound and (2) the subsequent inverse electron-demand Diels-Alder (IEDDA) click reaction with a tetrazine-modified molecule.

Issue: Low or No Labeling with this compound

Potential Cause Recommended Solution
Hydrolysis of Activating Group (e.g., NHS Ester) The N-hydroxysuccinimide (NHS) ester used to react with the amine on this compound is moisture-sensitive. To prevent hydrolysis, allow the NHS ester vial to equilibrate to room temperature before opening to avoid condensation.[1] Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.[1][2]
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[1] Buffer exchange your protein or molecule into an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, before starting the labeling reaction.[1][2]
Suboptimal pH The reaction of NHS esters with primary amines is pH-dependent. The recommended pH range for this reaction is between 7.2 and 9.0.[1]
Low Concentration of Reactants Dilute solutions can lead to inefficient labeling due to the competing hydrolysis of the NHS ester.[1] If possible, concentrate your protein or molecule solution. For protein concentrations below 5 mg/mL, using a higher molar excess (20- to 50-fold) of the NHS ester is recommended.[1]

Issue: Slow or Incomplete Tetrazine-TCO Click Reaction

Potential Cause Recommended Solution
Suboptimal Reactant Concentrations The reaction rate is dependent on the concentration of both the tetrazine and TCO-labeled molecules. While the reaction is known to be efficient even at low concentrations, increasing the concentration of one or both reactants will accelerate the rate.[1]
Incorrect Stoichiometry An improper molar ratio of tetrazine to TCO can lead to an incomplete reaction. A slight molar excess (e.g., 1.05 to 1.5 equivalents) of the tetrazine reagent is often recommended to drive the reaction to completion.[2][3] However, the optimal ratio may need to be determined empirically for your specific system.[2]
Steric Hindrance The accessibility of the tetrazine or TCO moiety on your biomolecules may be sterically hindered. The PEG8 linker on this compound helps to reduce steric hindrance, but if issues persist, consider a longer PEG linker.[1]
Low Temperature While the reaction proceeds at various temperatures, lower temperatures will slow down the reaction rate. Incubating the reaction at room temperature or 37°C can help to accelerate the reaction.[1][2]
Isomerization of TCO TCO can isomerize to the less reactive cis-cyclooctene (CCO).[4] It is recommended not to store TCO compounds for long periods.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[2] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[2][3] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system.[2]

Q2: What are the recommended reaction buffers and pH range for the TCO-tetrazine ligation?

The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[2] Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[2][5] It is important to note that for the initial labeling step of a protein with an NHS ester to introduce the this compound, an amine-free buffer is crucial.[2]

Q3: What is the ideal reaction temperature and duration for the TCO-tetrazine click reaction?

The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[2] For less reactive partners or more dilute solutions, the incubation time can be extended to 2 hours or even overnight at 4°C.[2] In some cases, incubating at 37°C or 40°C can be used to further accelerate the reaction.[2]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[2] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[2]

Q5: How can I monitor the progress of the reaction?

The progress of the TCO-tetrazine reaction can be monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine, which is typically between 510 and 550 nm.[5]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound via NHS Ester Chemistry

This protocol describes the modification of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative that will react with the amine of this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-reactive NHS ester (e.g., a fluorescent dye with an NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • This compound Stock Solution: Prepare a stock solution of this compound in the same anhydrous solvent.

  • Labeling Reaction:

    • First, react the NHS ester with the this compound to form the activated TCO reagent. Mix the NHS ester and this compound in a 1:1.1 molar ratio (NHS ester:amine) and incubate for 30 minutes at room temperature.

    • Add a 10-20 fold molar excess of the activated TCO reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[3]

  • Purification: Remove the excess, unreacted TCO reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[2]

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

Procedure:

  • Preparation: Prepare the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[2]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.[2]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[2]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[2]

  • Storage: Store the final conjugate at 4°C until further use.[2]

Visualizations

TCO_PEG8_Amine_Workflow cluster_step1 Step 1: this compound Activation & Protein Labeling cluster_step2 Step 2: TCO-Tetrazine Click Chemistry cluster_purification Purification & Analysis NHS_Ester Amine-Reactive NHS Ester Activated_TCO Activated TCO Reagent NHS_Ester->Activated_TCO TCO_Amine This compound TCO_Amine->Activated_TCO Labeled_Protein TCO-Labeled Protein Activated_TCO->Labeled_Protein Labeling Reaction (RT, 30-60 min) Protein Protein of Interest (in amine-free buffer) Protein->Labeled_Protein Tetrazine_Protein Tetrazine-Labeled Protein Labeled_Protein->Tetrazine_Protein Click Reaction (RT, 60 min) Final_Conjugate Final Protein-Protein Conjugate Tetrazine_Protein->Final_Conjugate Purification Purification (e.g., SEC) Final_Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis Troubleshooting_Logic cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 Start Low Conjugation Yield? Check_Labeling Step 1 Issue: Low TCO Labeling? Start->Check_Labeling Yes Check_Click Step 2 Issue: Inefficient Click Reaction? Start->Check_Click No NHS_Hydrolysis NHS Ester Hydrolyzed? Check_Labeling->NHS_Hydrolysis Yes Bad_Stoichiometry Incorrect Stoichiometry? Check_Click->Bad_Stoichiometry Yes Amine_Buffer Amine in Buffer? NHS_Hydrolysis->Amine_Buffer No Solution_1 Solution_1 NHS_Hydrolysis->Solution_1 Yes Wrong_pH Incorrect pH? Amine_Buffer->Wrong_pH No Solution_2 Use amine-free buffers (e.g., PBS, HEPES) Amine_Buffer->Solution_2 Yes Low_Conc Low Reactant Concentration? Wrong_pH->Low_Conc No Solution_3 Adjust pH to 7.2-9.0 Wrong_pH->Solution_3 Yes Solution_4 Concentrate protein; Increase molar excess of NHS ester Low_Conc->Solution_4 Yes Steric_Hindrance Steric Hindrance? Bad_Stoichiometry->Steric_Hindrance No Solution_5 Optimize molar ratio (1.05-1.5x excess of tetrazine) Bad_Stoichiometry->Solution_5 Yes Low_Temp Low Temperature? Steric_Hindrance->Low_Temp No Solution_6 Use longer PEG linkers Steric_Hindrance->Solution_6 Yes TCO_Isomerization TCO Isomerized? Low_Temp->TCO_Isomerization No Solution_7 Increase temperature to RT or 37°C Low_Temp->Solution_7 Yes Solution_8 Use fresh TCO reagent TCO_Isomerization->Solution_8 Yes

References

improving the efficiency of TCO-PEG8-amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of TCO-PEG8-amine labeling experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker containing a trans-cyclooctene (B1233481) (TCO) group and a primary amine. The TCO group is highly reactive towards tetrazine-functionalized molecules via a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as "click chemistry".[1][2] The primary amine allows for the conjugation of the TCO moiety to biomolecules containing reactive carboxylic acids (often activated with EDC/NHS) or other amine-reactive functional groups.[1] The PEG8 (polyethylene glycol) spacer enhances water solubility and reduces steric hindrance during conjugation.[3][4] Its primary application is in bioconjugation for labeling proteins, antibodies, and other biomolecules for use in proteomics, drug delivery, and molecular imaging.[4][][6]

Q2: What are the key advantages of using TCO-tetrazine click chemistry?

The TCO-tetrazine reaction is favored for several reasons:

  • Ultrafast Kinetics: It is one of the fastest bioorthogonal reactions, allowing for efficient labeling even at low concentrations.[2]

  • High Selectivity: The reaction is highly specific between the TCO and tetrazine groups, avoiding side reactions with other functional groups in a biological sample.[3]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions without the need for cytotoxic catalysts like copper.[7]

Q3: How should this compound be stored?

This compound is sensitive to moisture and should be stored at -20°C in a sealed container with a desiccant.[1] It is recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation.[3] Due to the potential for the TCO group to isomerize to the less reactive cis-cyclooctene (CCO), long-term storage is not recommended.[1]

Q4: What is the optimal pH for this compound labeling?

The optimal pH depends on the reactive group on the target molecule.

  • For reaction with NHS-activated carboxyl groups: The reaction of the primary amine on this compound with an NHS ester is most efficient at a pH range of 7.2-8.5.[8] A slightly basic pH ensures the primary amine is deprotonated and thus more nucleophilic.[9] However, at pH values above 8.5, the hydrolysis of the NHS ester becomes more pronounced, which can reduce labeling efficiency.[9][10]

  • For the subsequent TCO-tetrazine click reaction: This reaction is robust and efficient over a broad pH range of 6.0-9.0.[7][11]

Q5: How can I quantify the degree of labeling with this compound?

The degree of labeling (DOL) can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled biomolecule to the unlabeled biomolecule.[9][11] Each incorporated this compound molecule will increase the mass by its molecular weight (564.7 g/mol ).

Troubleshooting Guide

Low labeling efficiency is a common issue in bioconjugation. The following tables provide guidance on troubleshooting common problems encountered during this compound labeling.

Table 1: Troubleshooting Low Labeling Efficiency in EDC/NHS-mediated Amidation

This table focuses on the initial step of conjugating this compound to a carboxyl group on a biomolecule.

Problem Possible Cause Recommended Solution
Low or No Labeling Inactive EDC or NHS/sulfo-NHS.Use fresh, high-quality EDC and NHS/sulfo-NHS. Allow reagents to warm to room temperature before opening to prevent moisture contamination. Prepare solutions immediately before use as EDC is susceptible to hydrolysis.[12][13]
Suboptimal reaction pH for EDC/NHS activation.The activation of carboxyl groups with EDC/NHS is most efficient at a pH of 4.5-7.2.[14][15] Use a non-amine, non-carboxylate buffer such as MES buffer at pH 6.0 for the activation step.[15]
Suboptimal pH for amine reaction.The reaction between the activated NHS ester and the primary amine of this compound is most efficient at pH 7.2-8.5.[8] After the activation step, adjust the pH to 7.2-7.5 before adding the this compound.[15]
Presence of competing nucleophiles.Avoid buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles during the EDC/NHS reaction as they will compete with the desired reaction.[14][16]
Insufficient molar excess of reagents.Empirically optimize the molar ratio of EDC, NHS, and this compound. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxyl groups, and a 10- to 50-fold molar excess of this compound over the biomolecule.
Protein Aggregation/Precipitation High degree of labeling leading to changes in protein properties.Reduce the molar excess of the labeling reagents or decrease the reaction time to achieve a lower degree of labeling.
Unfavorable buffer conditions.Optimize the buffer composition, including pH and ionic strength, to maintain protein stability. The inclusion of a PEG linker, such as in this compound, can help improve the solubility of the conjugate.[3][4]
Table 2: Impact of PEG Linker on TCO Labeling Efficiency

The presence and nature of the PEG linker can significantly impact the reactivity of the TCO group. The following data is adapted from a study on antibody labeling.[9]

Linker Description Relative TCO Reactivity (%) Notes
NHS-TCONo PEG linker10.95The hydrophobic TCO group may interact with the protein surface, reducing its accessibility.
NHS-PEG4-TCO4-unit PEG linker46.65The hydrophilic PEG linker increases solubility and extends the TCO group away from the protein surface, improving its reactivity.[9]
NHS-VA-TCOShort alkyl chain, no PEG66.00A short hydrophobic linker can also improve reactivity compared to a direct linkage.
NHS-VA-PEG4-TCOShort alkyl chain with a 4-unit PEG linker~30.00The combination of a hydrophobic alkyl chain and a PEG linker in this specific construct resulted in decreased reactivity, suggesting that linker design requires careful optimization.[9]

Note: The reactivity percentages are relative and intended for comparative purposes. Actual efficiencies will vary depending on the specific biomolecule and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein with available carboxyl groups.

Materials:

  • Protein of interest in a carboxylate-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of EDC and a 25 mM stock solution of Sulfo-NHS in anhydrous DMSO or DMF. Prepare a 10-50 mM stock solution of this compound in an appropriate solvent (e.g., DMSO, DMF, or water).

  • Carboxyl Group Activation:

    • Add EDC and Sulfo-NHS to the protein solution to achieve a final molar excess of 2-10 fold over the protein.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step also serves to adjust the pH for the subsequent amine reaction.

  • Amine Coupling:

    • If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Add the this compound stock solution to the activated protein solution to achieve a 10- to 50-fold molar excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by mass spectrometry. The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction of a TCO-labeled biomolecule with a tetrazine-labeled partner.

Materials:

  • TCO-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-labeled molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled molecules in the Reaction Buffer.

  • Stoichiometry: For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.[7] The optimal ratio should be determined empirically.

  • Reaction:

    • Mix the TCO-labeled and tetrazine-labeled molecules in the desired molar ratio.

    • Incubate at room temperature for 30-60 minutes. For less reactive partners or lower concentrations, the incubation can be extended to 2 hours or performed at 37°C to accelerate the reaction.[7]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography.

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling cluster_click Step 3: Bioorthogonal Ligation cluster_purification Purification & Analysis protein Protein with Carboxyl Groups edc_nhs EDC + Sulfo-NHS (pH 4.5-7.2) protein->edc_nhs 15-30 min RT activated_protein Activated Protein (NHS Ester) edc_nhs->activated_protein tco_peg8_amine This compound activated_protein->tco_peg8_amine 1-2 hours, RT (pH 7.2-8.5) labeled_protein TCO-labeled Protein tco_peg8_amine->labeled_protein tetrazine Tetrazine-modified Molecule labeled_protein->tetrazine 30-60 min RT final_conjugate Final Conjugate tetrazine->final_conjugate purification Purification (e.g., SEC) final_conjugate->purification analysis Analysis (e.g., Mass Spec) purification->analysis

Workflow for this compound Labeling
Signaling Pathway Application: Proximity Labeling

This compound can be used in proximity labeling experiments to study protein-protein interactions within a signaling pathway. A protein of interest (Bait) is fused to an enzyme (e.g., APEX2) that generates reactive species. In the presence of a substrate, the enzyme will biotinylate nearby proteins (Prey). These biotinylated proteins can then be enriched and identified by mass spectrometry. To validate a specific interaction, the "Prey" protein can be tagged with a tetrazine, and the "Bait" protein can be labeled with this compound. A successful click reaction between the two would confirm their close proximity.

signaling_pathway cluster_cell Cellular Environment cluster_detection Detection via Click Chemistry bait Bait Protein (TCO-labeled) interaction Protein-Protein Interaction bait->interaction prey Prey Protein (Tetrazine-labeled) prey->interaction downstream Downstream Signaling interaction->downstream Signal Transduction lysis Cell Lysis & Immunoprecipitation interaction->lysis click_reaction TCO-Tetrazine Click Reaction lysis->click_reaction detection Detection (e.g., Western Blot, MS) click_reaction->detection

Proximity Labeling using TCO-Tetrazine Ligation

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG8-amine and DBCO-PEG8-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the choice of linker chemistry is paramount to the success of creating stable and effective conjugates for therapeutic and diagnostic applications. Among the most prominent bioorthogonal "click chemistry" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction of trans-cyclooctene (B1233481) (TCO) with tetrazines and the strain-promoted azide-alkyne cycloaddition (SPAAC) of dibenzocyclooctyne (DBCO) with azides have emerged as powerful tools. This guide provides an objective, data-driven comparison of two commonly employed heterobifunctional linkers, TCO-PEG8-amine and DBCO-PEG8-amine, to aid researchers in selecting the optimal reagent for their specific needs.

Introduction to TCO and DBCO Chemistries

Both this compound and DBCO-PEG8-amine are valuable reagents that enable the covalent attachment of a payload (e.g., a drug, a fluorescent dye, or a nanoparticle) to a biomolecule (e.g., an antibody, protein, or nucleic acid). The amine group on these linkers provides a reactive handle for conjugation to carboxylic acids or activated esters on the biomolecule, while the TCO or DBCO moiety allows for a subsequent, highly specific bioorthogonal reaction. The polyethylene (B3416737) glycol (PEG) spacer, in this case with eight repeating units, enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1]

The fundamental difference between these two linkers lies in their bioorthogonal reactivity:

  • This compound reacts with a tetrazine partner via an IEDDA reaction. This reaction is known for its exceptionally fast kinetics.

  • DBCO-PEG8-amine reacts with an azide partner via a SPAAC reaction. This copper-free click chemistry is prized for its high stability and specificity.

Quantitative Comparison of Performance

The selection of a bioconjugation linker is often dictated by the desired reaction speed, efficiency, and the stability of the resulting conjugate. The following tables summarize the key quantitative data for this compound and DBCO-PEG8-amine.

Table 1: Reaction Kinetics

ParameterThis compound (with Tetrazine)DBCO-PEG8-amine (with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) 210 - 30,000 M⁻¹s⁻¹[2]0.1 - 2.0 M⁻¹s⁻¹[1]
Direct Comparison Example 820 M⁻¹s⁻¹ (Tz-TCO)[3]0.31 M⁻¹s⁻¹ (azide-DBCO)[3]

Table 2: Stability

ParameterThis compoundDBCO-PEG8-amine
General Stability Prone to isomerization to less reactive cis-cyclooctene (CCO), especially in the presence of thiols and certain media components.[4][5]Generally stable in aqueous buffers (pH 6-9).[1]
Stability in Aqueous Buffer Can isomerize over time. For example, a strained TCO derivative showed 43% isomerization after 5 hours at pH 7.4 in the presence of thiols.[6]A DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.[7]
Stability in Serum Can be isomerized by copper-containing proteins.[8]Half-life of ~71 minutes in the presence of glutathione (B108866) (GSH).[2]
pH Sensitivity Isomerization is faster at higher pH (e.g., 7.4 vs 6.8).[6]Stable in the pH range of 6-9.[1]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound and DBCO-PEG8-amine to an antibody via an activated NHS ester intermediate.

Protocol 1: Antibody Labeling with TCO-PEG-NHS Ester

This protocol is adapted from established methods for NHS ester conjugations.[7][9]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • TCO-PEG8-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody and the TCO group.

Protocol 2: Antibody Labeling with DBCO-PEG-NHS Ester

This protocol follows similar principles to the TCO labeling.[10][11]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • DBCO-PEG8-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. For NHS ester reactions, a pH of 8.0-8.5 can increase reactivity.

  • DBCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the DBCO-PEG8-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted DBCO-PEG8-NHS ester using a desalting column.

  • Characterization: Determine the DOL by measuring the absorbance of the antibody and the DBCO group (around 309 nm).

Visualizing the Chemistries and Workflows

To better understand the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.

Reaction Mechanisms cluster_TCO TCO-Tetrazine (IEDDA) cluster_DBCO DBCO-Azide (SPAAC) TCO This compound Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine Tetrazine Tetrazine Tetrazine->Dihydropyridazine DBCO DBCO-PEG8-Amine Triazole Triazole Adduct DBCO->Triazole Azide Azide Azide->Triazole

A comparison of the IEDDA and SPAAC reaction mechanisms.

Antibody-Drug Conjugation Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Bioorthogonal Reaction Linker_Amine This compound or DBCO-PEG8-Amine Activated_Linker Activated Linker (TCO/DBCO-PEG8-NHS) Linker_Amine->Activated_Linker NHS NHS Ester NHS->Activated_Linker Activated_Linker2 Activated Linker Antibody Antibody Labeled_Antibody Labeled Antibody (Ab-TCO/DBCO) Antibody->Labeled_Antibody Activated_Linker2->Labeled_Antibody Labeled_Antibody2 Labeled Antibody ADC Antibody-Drug Conjugate (ADC) Labeled_Antibody2->ADC Payload Payload (Drug-Tetrazine/Azide) Payload->ADC

A generalized workflow for creating an antibody-drug conjugate.

Discussion and Recommendations

The choice between this compound and DBCO-PEG8-amine is a trade-off between reaction speed and stability.

This compound is the preferred choice when:

  • Rapid reaction kinetics are essential: The IEDDA reaction is one of the fastest bioorthogonal reactions, making it ideal for applications where the concentration of reactants is low or when rapid conjugation is required, such as in live-cell imaging or in vivo applications.[2]

  • The reaction environment is well-controlled: Given the potential for isomerization, TCO linkers are best used in environments where the presence of thiols and other potential catalysts for isomerization can be minimized.

DBCO-PEG8-amine is the recommended option when:

  • Long-term stability is a priority: The DBCO moiety and the resulting triazole linkage are generally more stable than the TCO group, especially for long-term storage or in complex biological media.[1]

  • The reaction can be performed over a longer period: The slower kinetics of the SPAAC reaction may require longer incubation times or higher concentrations of reactants to achieve high yields.

  • The presence of thiols is unavoidable: DBCO is more resistant to degradation by thiols compared to TCO.

The Role of the PEG8 Spacer

For both linkers, the PEG8 spacer plays a crucial role in improving the overall performance of the bioconjugation. The hydrophilic nature of PEG enhances the aqueous solubility of the linker and the final conjugate, which is particularly important for hydrophobic payloads. Furthermore, the flexible PEG chain can reduce steric hindrance, allowing for more efficient conjugation to bulky biomolecules like antibodies.[1]

Conclusion

Both this compound and DBCO-PEG8-amine are powerful tools for bioconjugation, each with its own set of advantages and disadvantages. The exceptionally fast kinetics of the TCO-tetrazine reaction make it an attractive choice for applications requiring rapid labeling, while the superior stability of the DBCO-azide reaction is advantageous for applications requiring long-term stability and for use in complex biological environments. By carefully considering the specific requirements of their experimental design, researchers can select the optimal linker to achieve their bioconjugation goals.

References

A Comparative Guide to the Reaction Kinetics of TCO-PEG8-Amine and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for the precise and efficient modification of biomolecules. Among the repertoire of click reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stands out for its exceptional speed and biocompatibility. This guide provides an objective comparison of the reaction kinetics of TCO-PEG8-amine with other prominent click chemistry reagents, supported by experimental data, to aid in the selection of the optimal tool for your research needs.

Unparalleled Reaction Speed: The TCO-Tetrazine Advantage

The ligation of TCO and tetrazine is renowned for its extraordinary reaction rates, often orders of magnitude faster than other click chemistry counterparts. This rapid kinetic profile is crucial for applications where low reactant concentrations are necessary, or when temporal control of a biological process is desired. The this compound, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is designed to enhance solubility and minimize steric hindrance, further facilitating efficient conjugation in aqueous environments.

While specific kinetic data for this compound can vary depending on the reaction partner and conditions, the reactivity is primarily governed by the TCO moiety. The second-order rate constant for the reaction of a TCO-PEG linker with a tetrazine has been reported to be approximately 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture.[1][2] In general, the second-order rate constants for TCO-tetrazine ligations can range from 10³ to an impressive 10⁶ M⁻¹s⁻¹.[3][4][5]

Quantitative Comparison of Reaction Kinetics

To provide a clear perspective on the kinetic advantages of the TCO-tetrazine ligation, the following table summarizes the second-order rate constants for this reaction alongside other widely used click chemistry reactions.

Click Chemistry ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)BiocompatibilityCatalyst Required
TCO-Tetrazine Ligation (iEDDA) This compound + Tetrazine ~10³ - 10⁶ [3][4][5]Excellent No
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne~10 - 10⁴[6]Limited (due to copper cytotoxicity)[6]Yes (Copper(I))
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO, BCN)~10⁻² - 1[6]ExcellentNo
Staudinger LigationAzide + Phosphine~10⁻³[5]GoodNo

Experimental Protocol: Determination of Second-Order Rate Constants

The reaction kinetics of TCO-tetrazine ligations are typically determined using stopped-flow spectrophotometry by monitoring the disappearance of the characteristic tetrazine absorbance over time.

Materials:

  • This compound

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the tetrazine derivative in DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to the desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.

  • Stopped-Flow Measurement:

    • Load the this compound and tetrazine solutions into separate syringes of the stopped-flow instrument.

    • Equilibrate the solutions to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by rapidly mixing the two solutions. To ensure pseudo-first-order conditions, the concentration of the this compound should be in large excess (at least 10-fold) compared to the tetrazine.

    • Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 520-540 nm) over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential equation.

    • To determine the second-order rate constant (k₂), repeat the experiment with varying concentrations of the this compound in excess.

    • Plot the obtained k_obs values against the corresponding concentrations of this compound. The slope of the resulting linear fit represents the second-order rate constant (k₂).[7]

Visualizing the Workflow: Pre-targeted Imaging

The exceptional kinetics of the TCO-tetrazine ligation make it an ideal choice for pre-targeted imaging applications, where a biomolecule of interest is first labeled with a TCO moiety, followed by the administration of a tetrazine-conjugated imaging agent.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation cluster_step4 Step 4: Imaging Ab_TCO Antibody-TCO Conjugate Administration Clearance1 Unbound Antibody-TCO Clearance Ab_TCO->Clearance1 Circulation Tz_Probe Labeled-Tetrazine Administration Clearance1->Tz_Probe Time Delay Click In Vivo Click Reaction (TCO + Tetrazine) Tz_Probe->Click Bioorthogonal Ligation Clearance2 Unbound Tetrazine Clearance Click->Clearance2 Rapid Reaction Imaging PET/SPECT or Fluorescence Imaging Clearance2->Imaging Signal Enhancement

Caption: Pre-targeted imaging workflow using TCO-tetrazine ligation.

Conclusion

For researchers seeking a bioorthogonal reaction with unparalleled speed, excellent biocompatibility, and high specificity, the TCO-tetrazine ligation is the superior choice. The use of this compound, with its enhanced aqueous solubility, further broadens the applicability of this powerful chemical tool in complex biological systems. Its kinetic advantages over CuAAC and SPAAC, particularly for in vivo and live-cell applications, are substantial, enabling cleaner and more efficient conjugations at low concentrations without the need for cytotoxic catalysts. This makes the TCO-tetrazine reaction an invaluable asset in the fields of chemical biology, drug development, and molecular imaging.

References

A Head-to-Head Battle for Precision: Validating TCO-PEG8-Amine Conjugation with Mass Spectrometry and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy and safety. The covalent attachment of a TCO-PEG8-amine linker to a biomolecule, a key step in many targeted therapies and diagnostic tools, requires rigorous validation. This guide provides an objective comparison of two gold-standard analytical techniques—Mass Spectrometry (MS) and Capillary Electrophoresis (CE)—for confirming the successful conjugation of this compound, supported by detailed experimental protocols and data.

The validation of bioconjugation aims to confirm the covalent linkage of the this compound to the target molecule and to determine the degree of labeling (DOL), which is the average number of linker molecules attached to each biomolecule. Both Mass Spectrometry and Capillary Electrophoresis are powerful techniques capable of providing this crucial information, yet they operate on different principles and offer distinct advantages and limitations.

At a Glance: Mass Spectrometry vs. Capillary Electrophoresis for this compound Conjugation Validation

FeatureMass Spectrometry (MALDI-TOF)Capillary Electrophoresis (CE)
Primary Measurement Mass-to-charge ratio (m/z)Electrophoretic mobility (influenced by size and charge)
Data Output Mass spectrum showing peaks for unconjugated and conjugated species with different degrees of labeling.Electropherogram showing peaks corresponding to species with different electrophoretic mobilities.
Resolution High resolution, allowing for the distinction of species with single PEG unit differences.High separation efficiency, capable of resolving species with different numbers of attached PEG chains.
Sample Consumption Low (microliter range)Very low (nanoliter range)
Analysis Time Rapid (minutes per sample)Fast (minutes per sample)
Instrumentation Cost HighModerate to High
Key Advantage Direct and unambiguous measurement of mass, providing definitive confirmation of conjugation and the precise mass of the conjugate.Excellent for assessing the heterogeneity of the conjugate population and quantifying the relative abundance of different species.

Delving Deeper: A Quantitative Comparison

To illustrate the comparative performance of Mass Spectrometry and Capillary Electrophoresis, consider the conjugation of this compound (Molecular Weight: 564.7 g/mol ) to a model protein, Bovine Serum Albumin (BSA) (Molecular Weight: ~66,430 g/mol ).

Analytical MethodParameter MeasuredUnconjugated BSAThis compound Conjugated BSA (Representative Data)
MALDI-TOF Mass Spectrometry Molecular Weight (Da)66,430Peak 1: 66,995 (BSA + 1 this compound)Peak 2: 67,560 (BSA + 2 this compound)Peak 3: 68,124 (BSA + 3 this compound)
Capillary Electrophoresis Migration Time (min)5.2Peak 1: 5.8Peak 2: 6.3Peak 3: 6.8
Calculated Degree of Labeling (DOL) N/AN/A~2.1 (based on relative peak intensities from either method)

Note: The representative data above is illustrative. Actual results may vary depending on experimental conditions.

Visualizing the Workflow

The experimental workflows for validating this compound conjugation using Mass Spectrometry and Capillary Electrophoresis are outlined below.

experimental_workflow cluster_conjugation This compound Conjugation cluster_ms Mass Spectrometry Validation cluster_ce Capillary Electrophoresis Validation protein Protein Solution (e.g., BSA in PBS) reaction Conjugation Reaction (e.g., EDC/NHS chemistry) protein->reaction linker This compound (dissolved in DMSO) linker->reaction purification Purification (e.g., Size Exclusion Chromatography) reaction->purification ms_sample_prep Sample Preparation (Matrix Co-crystallization) purification->ms_sample_prep ce_sample_prep Sample Preparation (Dilution in Running Buffer) purification->ce_sample_prep maldi_tof MALDI-TOF MS Analysis ms_sample_prep->maldi_tof ms_data_analysis Data Analysis (Mass Spectrum Interpretation) maldi_tof->ms_data_analysis ce_analysis CE Analysis ce_sample_prep->ce_analysis ce_data_analysis Data Analysis (Electropherogram Interpretation) ce_analysis->ce_data_analysis

Experimental workflow for this compound conjugation and validation.

comparison_logic cluster_methods Analytical Methods cluster_ms_outputs Mass Spectrometry Outputs cluster_ce_outputs Capillary Electrophoresis Outputs start Validate this compound Conjugation ms Mass Spectrometry (e.g., MALDI-TOF) start->ms ce Capillary Electrophoresis start->ce mass_shift Direct Mass Measurement (Confirms Covalent Linkage) ms->mass_shift dol_ms Degree of Labeling (from Mass Distribution) ms->dol_ms migration_shift Shift in Migration Time (Indicates Conjugation) ce->migration_shift dol_ce Degree of Labeling (from Peak Distribution) ce->dol_ce heterogeneity Heterogeneity Assessment ce->heterogeneity

Comparison of Mass Spectrometry and Capillary Electrophoresis.

Detailed Experimental Protocols

Conjugation of this compound to a Model Protein (e.g., BSA)

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.

  • Activation of Carboxylic Acids: In a separate tube, dissolve the protein with carboxyl groups in a suitable buffer. Add a 10-fold molar excess of EDC and NHS to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Add a 20-fold molar excess of the this compound solution to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted this compound and coupling reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Concentration Measurement: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

Validation by MALDI-TOF Mass Spectrometry

Materials:

  • Purified this compound conjugated protein

  • Unconjugated protein (control)

  • Sinapinic acid (matrix)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of sinapinic acid in 50:50 ACN:water with 0.1% TFA.

    • Mix the purified conjugate (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallize).

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion linear mode over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated protein.

  • Data Analysis:

    • Process the raw data to obtain a mass spectrum.

    • Identify the peak corresponding to the unconjugated protein.

    • Identify the series of peaks corresponding to the protein conjugated with one, two, three, etc., molecules of this compound. The mass of each subsequent peak should increase by approximately 564.7 Da.

    • Calculate the average degree of labeling (DOL) based on the relative intensities of the conjugated peaks.

Validation by Capillary Electrophoresis

Materials:

  • Purified this compound conjugated protein

  • Unconjugated protein (control)

  • Running buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Capillary Electrophoresis system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate and the unconjugated control to a final concentration of approximately 0.5 mg/mL in the running buffer.

  • CE Analysis:

    • Rinse the capillary with the running buffer.

    • Inject the sample into the capillary (e.g., by pressure injection).

    • Apply a separation voltage (e.g., 20 kV) and monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Analyze the resulting electropherogram.

    • The unconjugated protein will appear as a single peak.

    • The conjugated sample will show a series of peaks with longer migration times than the unconjugated protein, corresponding to species with different numbers of attached this compound molecules.

    • The relative area of each peak can be used to determine the distribution of the different conjugated species and to calculate the average degree of labeling.

Conclusion

Both Mass Spectrometry and Capillary Electrophoresis are indispensable tools for the validation of this compound conjugation. Mass spectrometry provides an unequivocal confirmation of covalent linkage through direct mass measurement, making it the definitive method for identifying the presence of the conjugate. Capillary electrophoresis, with its high resolving power, excels at characterizing the heterogeneity of the product mixture and providing quantitative information on the distribution of species with varying degrees of labeling. For a comprehensive and robust validation of this compound conjugation, a dual approach utilizing both techniques is highly recommended, leveraging the strengths of each to provide a complete picture of the bioconjugate's identity and quality.

A Comparative Analysis of TCO and Azide-Alkyne Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, researchers and drug development professionals require robust and efficient chemical tools to link molecules with precision and stability. Among the most prominent of these are the bioorthogonal click chemistries, which enable rapid and specific reactions in complex biological environments. This guide provides an objective comparison of two leading platforms: the inverse-electron-demand Diels-Alder (iEDDA) reaction involving trans-cyclooctene (B1233481) (TCO) and tetrazine, and the azide-alkyne cycloaddition, which is primarily conducted via copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) pathways.

Overview of the Chemistries

TCO-Tetrazine Ligation: This reaction is a type of iEDDA cycloaddition where an electron-rich dienophile, TCO, reacts with an electron-poor diene, a tetrazine.[1] The reaction is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo applications.[2] The primary byproduct of this reaction is nitrogen gas.[2]

Azide-Alkyne Cycloaddition: This chemistry involves the reaction of an azide (B81097) with an alkyne to form a stable triazole ring.[3]

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is the archetypal click reaction, utilizing a copper(I) catalyst to achieve high reaction rates and regioselectivity.[4][5] However, the cytotoxicity of copper can limit its application in living systems.[6]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): To circumvent the issue of copper toxicity, SPAAC employs strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react with azides without a catalyst.[3][] While highly biocompatible, SPAAC reactions are generally slower than both CuAAC and TCO-tetrazine ligations.[8]

Quantitative Comparison of Key Performance Metrics

The choice between TCO-tetrazine and azide-alkyne click chemistry often depends on the specific requirements of the application, such as the desired reaction speed, the sensitivity of the biological system to catalysts, and the stability of the reactants. The following table summarizes key quantitative data for these reactions.

FeatureTCO-Tetrazine Ligation (iEDDA)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[8][9]10 - 100[9]~1[2]
Biocompatibility Excellent (copper-free)[2]Limited in vivo due to copper cytotoxicity[2]Excellent (copper-free)[]
Reaction Conditions Aqueous media, room temperature, catalyst-free[2]Aqueous media, requires copper(I) catalyst and ligands[4]Aqueous media, room temperature, catalyst-free[3]
Primary Byproduct Nitrogen gas (N₂)[2]NoneNone
Stability of Reactants TCO can isomerize; tetrazine stability varies[2]Azides and alkynes are generally stable[2]Cyclooctynes can be unstable[2]
Bond Stability Covalent and irreversible[2]Stable triazole ring[2]Stable triazole ring[3]

Experimental Protocols

Determining Second-Order Rate Constants

A common method to quantify the kinetics of these reactions is by monitoring the consumption of one of the reactants over time using spectrophotometry or NMR.

Objective: To quantify the reaction kinetics of TCO-Tetrazine ligation, CuAAC, and SPAAC.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Azide-functionalized molecule

  • Terminal alkyne-functionalized molecule

  • Cyclooctyne derivative (e.g., DBCO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or NMR spectrometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO or PBS). The final concentrations should be in the low millimolar to micromolar range.

  • Reaction Initiation:

    • TCO-Tetrazine Ligation & SPAAC: Mix equimolar concentrations of the respective reactants (tetrazine and TCO, or azide and cyclooctyne) in PBS at a controlled temperature (e.g., 25°C or 37°C).

    • CuAAC: In PBS, add the azide and alkyne reactants. To initiate the reaction, add a freshly prepared solution of copper(II) sulfate, sodium ascorbate (to reduce Cu(II) to the active Cu(I) state), and a copper-chelating ligand.[2]

  • Data Acquisition: Monitor the reaction progress by measuring the change in absorbance at a wavelength specific to one of the reactants or by taking time-course NMR spectra.

  • Data Analysis: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizing the Chemistries and Workflows

To further illustrate the differences between these click chemistry reactions, the following diagrams depict the chemical transformations and a typical experimental workflow for bioconjugation.

Chemical Reactions of TCO and Azide-Alkyne Click Chemistry cluster_0 TCO-Tetrazine Ligation (iEDDA) cluster_1 Azide-Alkyne Cycloaddition cluster_2 CuAAC cluster_3 SPAAC TCO Trans-Cyclooctene (TCO) Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine Tetrazine->Dihydropyridazine Final_Product_TCO Stable Conjugate Dihydropyridazine->Final_Product_TCO - N₂ N2 N₂ (gas) Dihydropyridazine->N2 Azide_CuAAC Azide Triazole_CuAAC 1,4-disubstituted Triazole Azide_CuAAC->Triazole_CuAAC + Alkyne Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Triazole_CuAAC Catalyst_CuAAC Cu(I) Catalyst Catalyst_CuAAC->Triazole_CuAAC Azide_SPAAC Azide Triazole_SPAAC Triazole Adduct Azide_SPAAC->Triazole_SPAAC + Strained Alkyne Cyclooctyne Strained Alkyne (e.g., DBCO) Cyclooctyne->Triazole_SPAAC

Caption: Chemical reactions of TCO and Azide-Alkyne Click Chemistry.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis A 1. Antibody Functionalization (Introduce Azide or TCO) C 3. Click Reaction (Conjugation of Drug-Linker to Antibody) A->C B 2. Drug-Linker Synthesis (Introduce Alkyne/Cyclooctyne or Tetrazine) B->C D 4. Purification of ADC (e.g., Size Exclusion Chromatography) C->D E 5. Characterization of ADC (e.g., DAR, Purity) D->E

Caption: General workflow for ADC synthesis using click chemistry.

Conclusion

Both TCO-tetrazine and azide-alkyne click chemistries are powerful tools for bioconjugation, each with distinct advantages and disadvantages. The TCO-tetrazine ligation offers unparalleled reaction speed, making it the premier choice for in vivo applications and reactions with low reactant concentrations.[6] CuAAC provides a balance of good reaction kinetics and small, stable functional groups, but its utility in living systems is hampered by copper toxicity.[4] SPAAC overcomes the biocompatibility issues of CuAAC, making it a robust tool for in vivo and live-cell applications, though at the cost of slower reaction rates.[8] The selection of the appropriate click chemistry is therefore a critical decision that should be guided by the specific demands of the biological system and the experimental goals.

References

Stability of TCO-PEG8-Amine Linkage: A Comparative Analysis for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the stability of the chemical linkage is a critical determinant of the success and reproducibility of an experiment, particularly in drug development and in vivo applications. The trans-cyclooctene (B1233481) (TCO) moiety, especially when functionalized with moieties like PEG8-amine, is a cornerstone of bioorthogonal chemistry, prized for its rapid reaction kinetics with tetrazines. This guide provides an objective comparison of the stability of the TCO-tetrazine linkage with other common bioorthogonal alternatives, supported by experimental data, to assist researchers in making informed decisions for their specific needs.

Understanding the Linkage and Its Stability

The TCO-PEG8-amine construct itself contains stable amide and ether bonds. However, the critical aspects for researchers are the stability of the reactive TCO ring before conjugation and the stability of the resulting dihydropyridazine (B8628806) linkage after its reaction with a tetrazine. The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is renowned for its exceptional speed, which is a major advantage in biological systems where reactant concentrations are low.[1]

The stability of the TCO group can be influenced by several factors. Some highly reactive TCO derivatives can be prone to isomerization to the less reactive cis-isomer, especially in the presence of thiols or certain serum proteins.[2] However, various TCO scaffolds have been developed with improved stability, showing no significant degradation or isomerization in aqueous solutions or human serum over several days.[3]

The initial product of the TCO-tetrazine ligation is a 4,5-dihydropyridazine, which can then tautomerize to a more stable 1,4-dihydropyridazine.[4][5] The stability of this final linkage is crucial for applications requiring long-term tracking or therapeutic effect.

Comparative Stability Data

The selection of a bioorthogonal pair often involves a trade-off between reaction speed and the stability of the reactants and products. The following tables summarize quantitative data comparing the stability and reaction kinetics of the TCO-tetrazine linkage with those of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a common alternative.

Table 1: Reactant Stability Comparison

Bioorthogonal HandleConditionsStability MetricKey FindingsReference
trans-Cyclooctene (TCO) Human Serum, RT, 4 days>97% remained as trans-isomerDemonstrates good stability of certain TCO derivatives under physiological conditions.[3]
trans-Cyclooctene (TCO) 50% Mouse Serum, 37°C, 7 hoursAlmost complete conversion to cis-isomerHighlights potential species-specific instability and the importance of optimized TCO structures.[2]
Dibenzocyclooctyne (DBCO) Stored at -20°C for monthsFunctional group can lose reactivity over timeDBCO is generally stable but can degrade upon long-term storage.[6]
Bicyclononyne (BCN) Aqueous bufferLong-term stabilityBCN and azides are noted for their stability.[7][7]
Tetrazine (dipyridyl-substituted) Cell Lysate, 37°C, 24 hours100% degradationHighly reactive tetrazines can exhibit limited stability in biological media.[8][8]
Azide Common ligation conditionsGenerally very stableAzides are highly stable and bioorthogonal, with some reactivity towards reducing agents like TCEP.[9]

Table 2: Linkage (Product) Stability and Reaction Kinetics Comparison

ReactionLinkage FormedSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Linkage StabilityKey FindingsReference
TCO-Tetrazine (IEDDA) Dihydropyridazine10³ - 10⁶Stable, but the initial product can rearrange.The fastest bioorthogonal reaction, forming a stable covalent bond.[1][10][1][10]
DBCO-Azide (SPAAC) Triazole~1Highly stable.Forms a very stable aromatic triazole, resistant to hydrolysis and enzymatic cleavage.[6][11][6][10][11]
BCN-Azide (SPAAC) Triazole0.1 - 1Highly stable.Slower than TCO-tetrazine but forms a robust triazole linkage.[7][10][7][10]

Experimental Protocols

To provide a standardized method for assessing linker stability, the following protocol outlines a typical in vitro plasma stability assay.

Protocol: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a bioorthogonal linker (e.g., this compound conjugated to a molecule of interest) in plasma over time.

Materials:

  • Test conjugate (e.g., Protein-TCO)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

  • Protein A/G beads (for antibody-drug conjugates)

  • Acetonitrile or other protein precipitation solvent

Procedure:

  • Preparation: Dilute the test conjugate to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma and a parallel sample in PBS (as a control for inherent chemical stability).[12]

  • Incubation: Incubate the samples at 37°C in a shaking incubator.[13]

  • Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C to halt degradation until analysis.[12][13]

  • Sample Processing (for released payload analysis):

    • Thaw samples.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.[14]

    • Collect the supernatant containing the small molecule payload or degraded linker.

  • Sample Processing (for intact conjugate analysis, e.g., ADCs):

    • Isolate the conjugate from plasma using immunoaffinity capture with Protein A/G beads.[12]

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the intact conjugate.

  • LC-MS Analysis:

    • Analyze the processed samples using a suitable LC-MS method to quantify the concentration of the intact conjugate or the amount of released payload/degradation product.[13][15]

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining versus time.

    • Calculate the half-life (t₁/₂) of the linkage in plasma.

Visualizing the Chemistry and Workflow

Diagrams can clarify complex chemical reactions and experimental processes. The following are Graphviz representations of the TCO-tetrazine ligation and the stability assessment workflow.

Caption: TCO-Tetrazine Bioorthogonal Ligation Reaction.

Stability_Workflow start Prepare Test Conjugate in Plasma and PBS incubate Incubate at 37°C start->incubate collect Collect Aliquots at Time Points incubate->collect process Process Samples (e.g., Protein Precipitation) collect->process analyze LC-MS Analysis process->analyze data Calculate Half-Life (t½) analyze->data

Caption: Experimental Workflow for Linker Stability Assessment.

Conclusion

For researchers engaged in bioconjugation, the TCO-tetrazine ligation offers an unparalleled combination of speed and specificity, making it ideal for in vivo and live-cell applications.[1] While the stability of the TCO moiety can be context-dependent, with some derivatives showing excellent stability in physiological conditions, the resulting dihydropyridazine linkage is robust.[1][3] In contrast, SPAAC reactions, while slower, produce an exceptionally stable triazole linkage that is resistant to a wide range of chemical challenges.[11] The choice between these premier bioorthogonal reactions will ultimately depend on the specific experimental requirements, such as the need for rapid kinetics versus absolute long-term stability of the resulting conjugate. The provided experimental protocol offers a reliable framework for conducting head-to-head comparisons to inform this critical decision.

References

A Comparative Guide to T-PEG8-Amine Labeled Antibodies for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive characterization of TCO-PEG8-amine labeled antibodies, offering a comparison with alternative antibody modification strategies. The information herein is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, molecular imaging, and targeted therapeutics. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in the selection of antibody labeling reagents.

Introduction to this compound Labeling

This compound is a heterobifunctional crosslinker that facilitates a two-step antibody labeling process. It contains a trans-cyclooctene (B1233481) (TCO) group and an amine group separated by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer. The amine group allows for covalent attachment to antibodies, typically via reaction with an N-hydroxysuccinimide (NHS) ester, while the TCO group enables an exceptionally fast and selective bioorthogonal "click" reaction with a tetrazine-modified molecule.[1][2] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is a cornerstone of modern bioconjugation, prized for its rapid kinetics and lack of interference with biological systems.[3]

The inclusion of the PEG8 linker is a critical design feature. It aims to enhance the aqueous solubility of the labeled antibody and, crucially, to mitigate the potential for the TCO group to interact with the antibody surface.[3] Such interactions can "mask" the TCO moiety, rendering it non-reactive and lowering the functional yield of the labeling process.[4]

Performance Comparison: this compound vs. Alternatives

The choice of labeling strategy can significantly impact the performance of the final antibody conjugate. Here, we compare this compound labeling with direct TCO conjugation (lacking a PEG spacer) and the alternative approach of labeling the antibody with tetrazine for subsequent reaction with a TCO-bearing probe.

Table 1: Comparison of Antibody Labeling Strategies

FeatureThis compound LabelingDirect TCO Labeling (No PEG)Tetrazine-Antibody Labeling
Reaction Principle Amine-reactive TCO linker followed by IEDDA with tetrazine probe.Amine-reactive TCO linker followed by IEDDA with tetrazine probe.Amine-reactive tetrazine linker followed by IEDDA with TCO probe.
Labeling Efficiency Generally provides a higher functional yield due to reduced TCO masking.[3][4]Prone to lower functional reactivity as TCO can be masked by hydrophobic interactions with the antibody.[4]Dependent on the specific tetrazine linker used.
Pharmacokinetics PEG linker can help maintain favorable pharmacokinetics.TCO modification can increase liver uptake and decrease tumor uptake.[5]May offer an alternative pharmacokinetic profile.[6]
Immunoreactivity PEG linker may help preserve antibody binding affinity.High degrees of labeling can potentially impact antigen binding.Generally well-preserved, but depends on the linker and degree of labeling.
Stability TCO group is susceptible to isomerization to the non-reactive cis-cyclooctene (CCO).[1]TCO group is susceptible to isomerization to the non-reactive cis-cyclooctene (CCO).Tetrazine moieties are generally stable.
Key Advantage Balances reactivity and biocompatibility.[3]Simpler linker structure.Avoids potential issues of TCO instability on the antibody during storage.[6]

Experimental Data

The modification of antibodies with TCO can alter their in vivo behavior. The following table summarizes data from a study investigating the effect of TCO conjugation on the biodistribution of the antibody Herceptin in a human ovarian cancer model.

Table 2: In Vivo Performance of 64Cu-Labeled Herceptin Conjugates (24h p.i.)

Antibody ConjugateTumor Uptake (%ID/g)Liver Uptake (%ID/g)Reference
64Cu-DOTA-Herceptin (Control)16.4 ± 3.68.0 ± 0.7[5]
64Cu-DOTA-TCO-Herceptin (Direct Label)6.9 ± 1.910.9 ± 0.5[5]
DOTA-TCO-Herceptin + 64Cu-DOTA-Tz (Pretargeted)25.7 ± 4.79.6 ± 0.04[5]

These data indicate that direct TCO modification can negatively impact tumor targeting and increase liver accumulation.[5] However, a pretargeting approach, where the TCO-modified antibody is administered first, followed by a radiolabeled tetrazine, can significantly improve tumor uptake.[5]

Experimental Protocols

Protocol 1: Antibody Labeling with TCO-PEG8-NHS Ester

This protocol describes the conjugation of a TCO-PEG8 moiety to an antibody via an NHS ester reaction targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba Spin Desalting Columns, 40K MWCO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method (e.g., Amicon ultrafiltration).[7]

    • Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.[8]

  • TCO-PEG8-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[8]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.[8]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column according to the manufacturer's instructions.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) using MALDI-TOF mass spectrometry or by reacting the TCO-antibody with a fluorescently-labeled tetrazine and measuring the absorbance.

    • Assess the immunoreactivity of the conjugated antibody using methods like ELISA or flow cytometry to ensure it still binds to its target antigen.[4][9]

Protocol 2: Characterization of TCO-Labeled Antibody Reactivity via Flow Cytometry

This protocol outlines a method to determine the number of functional TCO groups on an antibody that is bound to a cell surface.

Materials:

  • Cells expressing the target antigen for the antibody

  • TCO-labeled antibody and a non-binding TCO-labeled control antibody

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Oregon Green 488)

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Labeling (Pretargeting):

    • Incubate the target cells with the TCO-labeled antibody at a suitable concentration (e.g., 10-100 nM) in imaging medium for 30-60 minutes at 37°C.[8]

    • Include control groups: cells with no primary antibody, and cells with a non-binding TCO-labeled control antibody.[4]

  • Washing:

    • Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.

  • Tetrazine Reaction:

    • Resuspend the cells in FACS buffer containing the tetrazine-fluorophore conjugate (e.g., 50 µM Tetrazine-Oregon Green 488).[4]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Final Wash and Analysis:

    • Wash the cells once more with ice-cold FACS buffer.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.[4] The signal from the specifically labeled cells, after subtracting background from control groups, is proportional to the number of reactive TCOs.[4]

Visualizing Workflows and Concepts

Diagrams created using Graphviz to illustrate key processes and relationships.

cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Characterization Ab Antibody in Storage Buffer Purify Buffer Exchange (Remove Amines) Ab->Purify PureAb Purified Antibody in PBS Purify->PureAb Reaction Incubate @ RT PureAb->Reaction TCO_NHS TCO-PEG8-NHS Ester in DMSO TCO_NHS->Reaction Desalt Desalting Column Reaction->Desalt TCO_Ab TCO-Labeled Antibody Final_Ab Purified TCO-Antibody Desalt->Final_Ab Characterize QC Analysis (DOL, Reactivity) Final_Ab->Characterize

Caption: Workflow for TCO-PEG8-NHS Ester Antibody Conjugation.

TCO_Ab TCO-Antibody Product Stable Conjugate (Antibody-Probe) TCO_Ab->Product IEDDA 'Click' Reaction Tetrazine Tetrazine-Probe (e.g., Fluorophore, Drug) Tetrazine->Product N2 N2 Gas Product->N2 releases cluster_amine Amine-Reactive Labeling cluster_alternatives Alternative Strategies center_node Antibody Labeling Strategy TCO_PEG TCO-PEG-Amine (Recommended) center_node->TCO_PEG TCO_Direct Direct TCO (Potential Masking) center_node->TCO_Direct Thiol Thiol-Reactive (Site-Specific) center_node->Thiol Tetrazine_Label Tetrazine-Antibody (Swapped Moiety) center_node->Tetrazine_Label

References

Evaluating the Bioorthogonality of the TCO-Tetrazine Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (tetrazine) has emerged as a cornerstone of bioorthogonal chemistry, enabling researchers to selectively and efficiently label and manipulate biomolecules in complex biological systems.[1][2] Its exceptional performance characteristics, particularly its unparalleled reaction speed and catalyst-free nature, have made it an indispensable tool for a wide range of applications, from live-cell imaging and proteomics to in vivo drug delivery and diagnostics.[3][4]

This guide provides an objective comparison of the TCO-tetrazine ligation's bioorthogonality with other prominent bioorthogonal reactions, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal chemical tool for their specific experimental needs.

Unmatched Reaction Kinetics

The hallmark of the TCO-tetrazine reaction is its extraordinary speed.[3] With second-order rate constants reaching up to 107 M-1s-1, it is the fastest bioorthogonal reaction reported to date.[3] This rapid kinetics allows for efficient labeling at low, physiologically relevant concentrations, minimizing potential off-target effects and cellular perturbation.[5] The reaction's efficiency is largely governed by the ring strain of the TCO and the electronic properties of the tetrazine. Highly strained TCO derivatives and tetrazines bearing electron-withdrawing groups generally exhibit faster reaction rates.[3]

Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions

ReactionReactantsk₂ (M⁻¹s⁻¹)Key Features
TCO-Tetrazine Ligation TCO derivatives + Tetrazine derivatives1 - 3,300,000+[1][6]Extremely fast, catalyst-free, produces N₂ as the only byproduct.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne derivatives (e.g., DBCO, BCN) + Azides~0.1 - 1.0[5]Catalyst-free, good biocompatibility, slower than TCO-tetrazine.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkynes + Azides10 - 100High yielding, but requires a cytotoxic copper(I) catalyst.
Staudinger Ligation Azides + Phosphines~0.002The first bioorthogonal reaction, but suffers from slow kinetics and potential side reactions of the phosphine (B1218219) reagent.

Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.

Superior Bioorthogonality and Stability

A critical requirement for any bioorthogonal reaction is that the reacting partners must be mutually reactive while remaining inert to the vast array of functional groups present in biological systems. The TCO and tetrazine moieties exhibit exceptional bioorthogonality, showing no cross-reactivity with endogenous nucleophiles such as thiols and amines.[1]

However, the stability of TCO and tetrazine derivatives under physiological conditions is a crucial consideration. TCOs can undergo isomerization to their less reactive cis-isomers, a process that can be accelerated by the presence of thiols and copper-containing proteins in serum.[6] Similarly, the stability of tetrazines can be influenced by their substituents, with electron-withdrawing groups that enhance reactivity sometimes leading to decreased stability in aqueous media.[7] Researchers have developed more stable derivatives of both TCO and tetrazine to address these limitations.[6][7]

Table 2: Stability of Selected TCO and Tetrazine Derivatives in Biological Media

ReactantDerivativeStability ConditionsObserved Stability
TCO d-TCOHuman serum, room temperature, 4 days>97% remained as trans-isomer[6]
TCO s-TCOHigh thiol concentration (30 mM)Rapid isomerization[6]
Tetrazine Alkyl-substitutedFetal bovine serum, 37°C, 10 hours>96% remaining[8]
Tetrazine Electron-withdrawing group substitutedFetal bovine serum, 37°C, 10 hoursLess stable than alkyl-substituted derivatives[8]

Experimental Protocols

To rigorously evaluate the bioorthogonality of the TCO-tetrazine reaction, a series of experiments can be performed to assess its selectivity and potential for off-target reactions in a cellular context.

Protocol 1: In Vitro Evaluation of Reaction Kinetics

The second-order rate constant of a TCO-tetrazine pair can be determined using stopped-flow spectrophotometry. This technique allows for the rapid mixing of the two reactants and monitoring the disappearance of the characteristic tetrazine absorbance (around 520 nm) over time.

Materials:

  • TCO derivative

  • Tetrazine derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the TCO and tetrazine derivatives in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired concentrations in PBS.

  • Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the two solutions.

  • Monitor the decrease in absorbance at the λmax of the tetrazine over time.

  • Calculate the pseudo-first-order rate constant from the exponential decay of the absorbance.

  • Determine the second-order rate constant by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

G Workflow for Determining Reaction Kinetics prep_reagents Prepare TCO and Tetrazine Stock Solutions dilute Dilute to Working Concentrations in PBS prep_reagents->dilute load_sf Load into Stopped-Flow Instrument dilute->load_sf mix Rapid Mixing load_sf->mix monitor_abs Monitor Absorbance Decrease mix->monitor_abs calc_k1 Calculate Pseudo-First-Order Rate Constant monitor_abs->calc_k1 calc_k2 Calculate Second-Order Rate Constant calc_k1->calc_k2

Caption: Workflow for determining the second-order rate constant of a TCO-tetrazine reaction.

Protocol 2: Assessing Bioorthogonality in Cell Lysate via Mass Spectrometry

To investigate potential off-target reactions, a TCO or tetrazine probe can be incubated with cell lysate, followed by proteomic analysis to identify any unintended protein modifications.

Materials:

  • TCO- or tetrazine-functionalized probe (e.g., with a biotin (B1667282) handle for enrichment)

  • Cell lysate

  • Streptavidin beads (if using a biotinylated probe)

  • Mass spectrometer

Procedure:

  • Incubate the TCO or tetrazine probe with the cell lysate for a defined period.

  • If a biotinylated probe is used, enrich for modified proteins using streptavidin beads.

  • Digest the proteins into peptides.

  • Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against a protein database to identify any proteins that have been modified by the probe.

G Workflow for Assessing Off-Target Reactions incubate Incubate Probe with Cell Lysate enrich Enrich Modified Proteins incubate->enrich digest Protein Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Identify Modified Proteins lcms->identify

Caption: A general workflow to identify potential off-target protein modifications.

Visualizing the TCO-Tetrazine Ligation Pathway

The TCO-tetrazine reaction proceeds through a well-defined mechanism, initiated by an inverse electron demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas.

G TCO-Tetrazine Reaction Pathway TCO TCO Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine->Intermediate + Product Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ Intermediate->N2 Retro-Diels-Alder

Caption: The reaction pathway of the TCO-tetrazine ligation.

Conclusion

The TCO-tetrazine ligation stands out as a superior bioorthogonal reaction due to its exceptional speed, high specificity, and biocompatibility. While the stability of the reactants requires careful consideration, the development of stabilized derivatives has broadened its applicability. The provided experimental protocols offer a framework for researchers to quantitatively evaluate and compare the performance of the TCO-tetrazine reaction with other bioorthogonal alternatives, ensuring the selection of the most appropriate tool for their specific research needs. Its proven utility in a myriad of biological applications solidifies its position as a powerful and versatile tool in the chemical biology toolbox.

References

A Comparative Guide to TCO-PEG8-Amine Performance in Diverse Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal linker is a critical decision that dictates the efficiency, stability, and biocompatibility of their bioconjugation strategies. Among the plethora of options, TCO-PEG8-amine has emerged as a powerful tool for its role in the exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to facilitate informed decisions in your research and development endeavors.

Executive Summary

This compound is a heterobifunctional linker featuring a trans-cyclooctene (B1233481) (TCO) moiety for rapid, copper-free click chemistry and a terminal amine for versatile conjugation to biomolecules. The integrated eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, improves solubility, and provides steric separation, which can be crucial for maintaining the biological activity of the conjugated molecules.[1] This guide will delve into the performance of this compound in terms of reaction kinetics, stability, and biocompatibility in various biological media, and compare it with other commonly used bioorthogonal linkers.

Performance Comparison: Reaction Kinetics

The hallmark of the TCO-tetrazine ligation is its unparalleled reaction speed. The second-order rate constants for this bioorthogonal reaction are among the highest reported, enabling efficient conjugation even at low concentrations of reactants.[2]

Table 1: Comparative Second-Order Rate Constants (k₂) of Bioorthogonal Reactions

Linker/Reaction PairBiological MediumSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
TCO-PEGn + TetrazinePBS, 37°C~13,000[3]
TCO + 3,6-di-(2-pyridyl)-s-tetrazine9:1 Methanol/Water~2,000[4]
sTCO + 3,6-dipyridyl-s-tetrazineWater, 25°C~3,300,000[3]
DBCO + AzideNot Specified~0.1 - 1.0[5]

Note: The reactivity of TCO linkers can be significantly influenced by their specific chemical structure and the substituents on the tetrazine reaction partner. "sTCO" refers to a strained TCO derivative with enhanced reactivity.

The PEG linker in this compound can influence the accessibility of the TCO group. Studies have shown that while PEGylation can improve the overall properties of a bioconjugate, excessively long PEG chains might slightly decrease the reaction rate in some contexts.[6] However, the hydrophilic nature of the PEG spacer is generally advantageous as it can prevent the hydrophobic TCO group from being masked by the biomolecule it is attached to, thereby preserving its reactivity.[7]

Performance Comparison: Stability in Biological Media

The stability of the linker is paramount for applications in complex biological environments such as serum, plasma, or cell culture media. The strained TCO ring is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form.[8]

Table 2: Stability of TCO-Modified Biomolecules in Biological Media

TCO-Modified MoleculeBiological MediumStability MetricIncubation TimeReference(s)
TCO-conjugated antibodySerum~25% deactivation24 hours[3]
TCO-PEG3-modified IgG100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5~10.5% loss of reactivity4 weeks at 4°C[9]
[¹⁸F]F-d-TCORat Plasma52% intact1 hour at 37°C[6]
d-TCO derivativeHuman SerumNo isomerization or decomposition24 hours at RT[10]

The length of the PEG chain can also play a role in the in vivo stability and biodistribution of the resulting conjugate. Longer PEG chains generally lead to increased circulation times and can shield the bioconjugate from degradation.[11]

Biocompatibility and Cytotoxicity

A significant advantage of copper-free click chemistry, such as the TCO-tetrazine ligation, is its high biocompatibility. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), it avoids the use of cytotoxic copper catalysts, making it suitable for live-cell imaging and in vivo applications.

Table 3: Comparative Cytotoxicity of a TCO-caged Doxorubicin Prodrug

Cell LineCompoundIC₅₀ (µM)Reference(s)
HeLaDoxorubicin0.229[12]
HeLaTCO-Dox2.93[12]
HeLaTCO-Dox (activated with tetrazine)0.439[12]
A549DoxorubicinNot specified[12]
A549TCO-Dox>10[12]
A549TCO-Dox (activated with tetrazine)0.548[12]

These data demonstrate that the TCO-caged prodrug is significantly less toxic than the free drug and that its cytotoxicity can be restored upon reaction with a tetrazine, highlighting the bioorthogonality of the system.

Experimental Protocols

To facilitate the direct comparison of this compound with other linkers, detailed experimental protocols are essential.

Protocol 1: Determination of Second-Order Rate Constants

This protocol describes a general method for determining the second-order rate constant of a bioorthogonal reaction using UV-Vis spectroscopy.

Materials:

  • This compound and alternative linkers (e.g., DBCO-PEG8-amine)

  • Tetrazine or azide-functionalized chromophore/fluorophore

  • Reaction buffer (e.g., PBS, pH 7.4, or biological medium of interest)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the linker and the chromophore/fluorophore in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions into the desired reaction buffer to known concentrations.

  • Initiate the reaction by mixing equal volumes of the linker and chromophore/fluorophore solutions in a cuvette.

  • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and/or the reactants' absorbance changes.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The second-order rate constant (k₂) can be calculated by plotting 1/([A]t - [A]eq) versus time, where [A]t is the concentration of the reactant at time t and [A]eq is the concentration at equilibrium. The slope of the resulting linear plot will be equal to k₂. For reactions with a 1:1 stoichiometry and equal initial concentrations, the equation simplifies to 1/[A]t = k₂t + 1/[A]₀.[13]

Protocol 2: Assessment of Linker Stability in Biological Media

This protocol outlines a method to assess the stability of a TCO-functionalized molecule in a biological medium using HPLC.

Materials:

  • TCO-functionalized molecule of interest (e.g., TCO-PEG8-labeled antibody)

  • Biological medium (e.g., human serum, mouse plasma, cell culture medium)

  • HPLC system with a suitable column (e.g., C18)

  • Quenching solution (e.g., a high concentration of a reactive tetrazine)

Procedure:

  • Incubate the TCO-functionalized molecule at a known concentration in the biological medium at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the mixture.

  • To determine the amount of remaining active TCO, quench the reaction by adding a molar excess of a tetrazine-containing reagent.

  • Analyze the samples by HPLC to separate the unreacted TCO-molecule, the TCO-tetrazine product, and any degradation products.

  • Quantify the peak areas to determine the percentage of active TCO remaining over time and calculate the half-life of the linker in the specific medium.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for evaluating the cytotoxicity of the linkers or their bioconjugates.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound, alternative linkers, or their conjugates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (linkers or conjugates) in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[5]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Bioconjugation Workflow Biomolecule Biomolecule Amine Coupling Amine Coupling Biomolecule->Amine Coupling This compound This compound This compound->Amine Coupling TCO-labeled Biomolecule TCO-labeled Biomolecule Amine Coupling->TCO-labeled Biomolecule iEDDA Reaction iEDDA Reaction TCO-labeled Biomolecule->iEDDA Reaction Tetrazine Probe Tetrazine Probe Tetrazine Probe->iEDDA Reaction Final Conjugate Final Conjugate iEDDA Reaction->Final Conjugate

Figure 1. General workflow for bioconjugation using this compound.

G This compound This compound Performance Metrics Performance Metrics This compound->Performance Metrics Kinetics Kinetics Performance Metrics->Kinetics Fast Stability Stability Performance Metrics->Stability Moderate Biocompatibility Biocompatibility Performance Metrics->Biocompatibility High

Figure 2. Key performance aspects of this compound.

G cluster_0 TCO-Tetrazine (iEDDA) cluster_1 DBCO-Azide (SPAAC) TCO TCO Tetrazine Tetrazine TCO->Tetrazine k₂ ~10³-10⁶ M⁻¹s⁻¹ DBCO DBCO Azide Azide DBCO->Azide k₂ ~10⁻¹-1 M⁻¹s⁻¹

Figure 3. Comparison of reaction kinetics for major bioorthogonal reactions.

Conclusion

This compound stands out as a premier choice for bioorthogonal conjugation when rapid kinetics are paramount. The inclusion of an eight-unit PEG spacer provides a favorable balance of hydrophilicity and steric separation, contributing to its robust performance in biological media. While its stability is a consideration, particularly for long-term in vivo applications, its exceptional reactivity often compensates for this, allowing for efficient labeling before significant degradation occurs. For applications where absolute stability is more critical than reaction speed, alternative linkers such as DBCO may be considered. Ultimately, the optimal choice of linker will depend on the specific requirements of the experimental system, including the nature of the biomolecule, the biological environment, and the desired outcome of the conjugation. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to empower researchers to make the most informed decision for their specific needs.

References

A Comparative Guide to Protein Conjugation: TCO-PEG8-Amine vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the appropriate chemical strategy for protein conjugation is critical for the development of effective diagnostics, therapeutics like Antibody-Drug Conjugates (ADCs), and research tools. This guide provides an objective comparison between two prominent conjugation chemistries: the bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction involving trans-cyclooctene (B1233481) (TCO) and tetrazine, and the traditional thiol-reactive maleimide (B117702) chemistry.

Introduction to the Chemistries

Maleimide Chemistry: This is a widely-used and well-established method for protein modification. Maleimide groups are electrophilic compounds that react with high selectivity towards nucleophilic thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues.[1][2][] This reaction, a Michael addition, forms a stable thioether bond, making it a cornerstone for site-specific conjugation, particularly at engineered cysteine sites.[4]

TCO-PEG8-Amine Chemistry: This represents a cutting-edge bioorthogonal "click chemistry" approach.[5] The process is typically a two-step strategy. First, a protein is functionalized with a TCO group. The this compound linker allows for this functionalization by reacting its primary amine with the protein, often through a pre-activated NHS ester that targets lysine (B10760008) residues.[6][7] The incorporated TCO group can then be specifically and rapidly ligated to a molecule bearing a tetrazine moiety through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[8][9] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[10][11]

Head-to-Head Comparison

The choice between these two methods depends on the specific application, the nature of the protein, and the desired characteristics of the final conjugate.

FeatureMaleimide ChemistryTCO-Tetrazine Chemistry (via this compound)
Target Residue Thiol groups on Cysteine residues.[]Primary amine groups on Lysine residues (when using a TCO-NHS ester).[7][12]
Reaction Type Michael Addition.[4]Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition.[9]
Reaction Rate Efficient, but generally slower than iEDDA.Extremely fast; one of the fastest bioorthogonal reactions known. Second-order rate constants can range from 10³ to 10⁶ M⁻¹s⁻¹.[8][9]
Specificity Highly selective for thiols at pH 6.5-7.5.[4] At pH > 7.5, reactivity with primary amines can occur.[13]Exceptionally high specificity. The TCO and tetrazine groups react exclusively with each other and not with any native functional groups in biological systems.[8]
Bioorthogonality High chemoselectivity, but not strictly bioorthogonal as thiols are endogenous.[2]Truly bioorthogonal; the reactive partners have no counterparts in biology.[11][14]
Stability of Linkage The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to conjugate cleavage, especially in the presence of other thiols like glutathione.[5][15] Stability can be significantly enhanced by hydrolysis of the succinimide (B58015) ring.[15][16]The dihydropyridazine (B8628806) linkage formed is highly stable under physiological conditions.[9]
Workflow Typically a single-step conjugation.[17]A two-step process: 1) Protein modification with TCO linker. 2) Ligation with the tetrazine-functionalized molecule.[8]
Reaction Conditions Optimal at pH 6.5-7.5.[4] Requires thiol-free buffers.[13] Disulfide bonds in the protein may need prior reduction.[1][2]The TCO-NHS ester reaction is optimal at pH 7-9.[12] The subsequent TCO-tetrazine ligation is efficient over a broad pH range (6.0-9.0) and temperature range (4°C to 37°C).[8]

Visualizing the Chemistries

Reaction Mechanisms

The diagrams below illustrate the covalent bond-forming steps for each chemistry.

Caption: Maleimide reaction with a protein thiol group.

TCO_Tetrazine_Reaction cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein_NH2 Protein-Lys-NH₂ Protein_TCO Protein-Lys-NH-CO-PEG8-TCO Protein_NH2->Protein_TCO Amide Bond Formation (pH 7-9) TCO_NHS TCO-PEG8-NHS Ester TCO_NHS->Protein_TCO Protein_TCO_2 Protein-Lys-NH-CO-PEG8-TCO Final_Conjugate Stable Conjugate Protein_TCO_2->Final_Conjugate iEDDA Reaction (Extremely Fast) Tetrazine R'-Tetrazine Tetrazine->Final_Conjugate

Caption: Two-step TCO-tetrazine bioorthogonal conjugation.

Experimental Protocols

Protocol 1: Maleimide Conjugation to Protein Thiols

This protocol provides a general guideline for labeling proteins with maleimide-functionalized molecules.

Materials:

  • Protein containing free thiol groups (1-10 mg/mL).

  • Maleimide-functionalized reagent (e.g., fluorescent dye, drug).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.[1]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent (optional): Free cysteine or β-mercaptoethanol.

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.[2]

  • Purification column (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Protein Preparation: Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[2] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[1][2]

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution while gently stirring.[17][18] Flush the vial with an inert gas (like nitrogen or argon), seal, and protect from light.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction and consume any excess maleimide, a quenching reagent can be added.

  • Purification: Remove unreacted maleimide reagent and byproducts by purifying the conjugate using size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis.[19]

  • Characterization and Storage: Determine the degree of labeling (DOL) via UV-Vis spectrophotometry. Store the final conjugate at 4°C for short-term use or at -20°C (with 50% glycerol) for long-term stability.[17]

Protocol 2: Two-Step TCO-Based Conjugation via this compound Linker

This protocol first modifies a protein's primary amines using a TCO-PEG-NHS ester and then ligates it to a tetrazine-functionalized molecule.

Part A: Protein Modification with TCO-PEG-NHS Ester

Materials:

  • Protein of interest (1-5 mg/mL).

  • Amine-free Buffer: PBS or HEPES, pH 7.5-8.5.[12]

  • TCO-PEG-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[8]

  • Purification column.

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.5) to a concentration of 1-5 mg/mL.[12] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete in the reaction.[8]

  • NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[12]

  • Activation Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein.[12]

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature.[8][20]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[8][12]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column to yield the TCO-functionalized protein.[8]

Part B: Ligation of TCO-Protein with a Tetrazine Molecule

Materials:

  • Purified TCO-functionalized protein from Part A.

  • Tetrazine-functionalized molecule of interest.

  • Reaction Buffer (if needed, typically the buffer from the purification step is sufficient).

Procedure:

  • Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-functionalized protein. A 1.05 to 1.5 molar equivalent of the tetrazine reagent is often recommended.[12]

  • Incubation: The reaction is extremely rapid. Incubate for 30-60 minutes at room temperature.[12][13]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.[9]

  • Storage: Store the final conjugate at 4°C until use.[9]

Experimental Workflow Visualization

Experimental_Workflows cluster_maleimide Maleimide Workflow cluster_tco TCO-Tetrazine Workflow M_Start Start: Protein with Cys-SH M_Reduce Optional: Reduce Disulfides (TCEP) M_Start->M_Reduce M_React Add Maleimide Reagent (10-20x excess) M_Reduce->M_React M_Incubate Incubate (2h @ RT or O/N @ 4°C) M_React->M_Incubate M_Purify Purify (e.g., SEC) M_Incubate->M_Purify M_End Final Conjugate M_Purify->M_End T_Start Start: Protein with Lys-NH₂ T_Modify Step 1: Modify Protein Add TCO-PEG-NHS Ester T_Start->T_Modify T_Incubate1 Incubate (30-60 min) T_Modify->T_Incubate1 T_Purify1 Purify TCO-Protein T_Incubate1->T_Purify1 T_Ligate Step 2: Ligate Add Tetrazine Reagent T_Purify1->T_Ligate T_Incubate2 Incubate (30-60 min) T_Ligate->T_Incubate2 T_Purify2 Optional: Purify T_Incubate2->T_Purify2 T_End Final Conjugate T_Purify2->T_End

Caption: Comparison of experimental workflows.

Conclusion

Both maleimide and TCO-tetrazine chemistries are powerful tools for protein conjugation. Maleimide chemistry offers a straightforward, single-step method for targeting cysteine residues and is highly effective for many applications. However, the potential instability of the resulting linkage is a critical consideration for in vivo applications.[15]

TCO-tetrazine bioorthogonal chemistry provides unparalleled reaction speed, specificity, and conjugate stability.[13] While it involves a two-step process, its ability to function within complex biological systems without cross-reactivity makes it an exceptional choice for live-cell imaging, in vivo pre-targeting, and the construction of complex biomolecular architectures where stability and specificity are paramount. The choice between them will ultimately be guided by the specific requirements for stability, kinetics, and biocompatibility of the intended application.

References

TCO-PEG8-Amine: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the applications, performance, and experimental protocols for the heterobifunctional linker, TCO-PEG8-amine, in the fields of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and in vivo imaging.

In the landscape of advanced bioconjugation, the choice of a chemical linker is paramount to the efficacy and specificity of the final construct. This compound, a heterobifunctional linker, has emerged as a valuable tool for researchers in drug development and diagnostics. This guide provides a comprehensive comparison of this compound's applications, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in its effective implementation.

At its core, this compound features a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows for a two-step conjugation strategy. The primary amine can be readily coupled to a molecule of interest, while the TCO group participates in an exceptionally fast and highly specific bioorthogonal reaction with a tetrazine-functionalized partner.[1][3] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of "click chemistry" and is prized for its rapid kinetics and ability to proceed in complex biological environments without interfering with native biochemical processes.[3][4]

Performance and Comparison with Alternatives

The performance of this compound is largely defined by the rapid kinetics of the TCO-tetrazine ligation. This reaction boasts second-order rate constants as high as 2000 M⁻¹s⁻¹ in aqueous solutions, enabling efficient conjugation even at low reactant concentrations.[3] This is a significant advantage over other click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which typically has slower kinetics.

The inclusion of the PEG8 spacer is a critical design feature that enhances the overall performance of the linker. PEGylation, the process of attaching PEG chains, is known to improve the solubility and stability of biomolecules.[5][6] In the context of TCO linkers, the hydrophilic PEG chain helps to mitigate the hydrophobicity of the TCO group, which can otherwise lead to aggregation and reduced reactivity when conjugated to proteins like antibodies.[7]

Linker FeatureThis compoundTraditional Maleimide Linkers
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Michael Addition
Bioorthogonality HighModerate (can react with free thiols)
Reaction Speed Very Fast (Click Chemistry)Moderate
Stability of Conjugate HighPotential for retro-Michael addition
PEG Spacer Yes (8 units)Often absent or shorter
Key Advantage Speed, specificity, and improved solubilityWell-established chemistry

Applications and Experimental Protocols

The unique properties of this compound make it a versatile tool for a range of applications, from the construction of targeted cancer therapies to advanced in vivo imaging techniques.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a promising class of therapeutics that deliver potent cytotoxic drugs directly to cancer cells. The linker connecting the antibody to the drug is a critical component of an ADC's design, influencing its stability, pharmacokinetics, and efficacy.[8] this compound can be utilized in a two-step process to generate ADCs with a specific drug-to-antibody ratio (DAR).

Experimental Workflow for ADC Synthesis:

A two-stage approach to ADC synthesis.

Protocol for Antibody Modification with Tetrazine:

A general protocol for modifying an antibody with a tetrazine moiety, a prerequisite for conjugation with a TCO-functionalized linker, involves the use of a Tetrazine-NHS ester.[9]

  • Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-5 mg/mL.[9]

  • Reaction: A 5-10 molar excess of Tetrazine-NHS ester (dissolved in DMSO) is added to the antibody solution.[9]

  • Incubation: The reaction mixture is incubated for 1-2 hours at room temperature.[9]

  • Purification: Excess, unreacted tetrazine is removed using a desalting column.[9]

The resulting tetrazine-modified antibody is then ready for conjugation with the this compound-drug construct. The efficiency of the TCO-tetrazine click reaction allows for the use of near-stoichiometric amounts of the reactants, providing better control over the final DAR.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[10] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a productive ternary complex (Target-PROTAC-E3 ligase) and subsequent target degradation.[11]

This compound can serve as a versatile building block in the modular synthesis of PROTACs. Its amine functionality allows for straightforward attachment to either the target-binding ligand or the E3 ligase ligand, while the TCO group enables the subsequent attachment of the other half of the PROTAC via a tetrazine-functionalized component.

Logical Flow of PROTAC Assembly:

PROTAC_Assembly Ligand1 Target-Binding Ligand COOH TCO_PEG8_Amine This compound NH2 TCO Ligand1:f0->TCO_PEG8_Amine:f0 Amide Coupling Intermediate Ligand1-TCO-PEG8 TCO Ligand2 E3 Ligase Ligand Tetrazine Intermediate:f0->Ligand2:f0 TCO-Tetrazine Click PROTAC PROTAC Intermediate->PROTAC

Modular synthesis of a PROTAC molecule.
In Vivo Imaging

Pretargeted in vivo imaging is a two-step strategy that decouples the delivery of a targeting agent (e.g., an antibody) from the administration of an imaging probe.[7] This approach can significantly improve the signal-to-noise ratio in imaging modalities like positron emission tomography (PET) by allowing the targeting agent to accumulate at the site of interest and clear from circulation before the short-lived radiolabeled probe is introduced.[12][13]

The TCO-tetrazine reaction is ideally suited for this application due to its rapid in vivo kinetics.[14] An antibody can be modified with a TCO-PEG linker, such as one derived from this compound, and administered to a subject. After a sufficient period for tumor localization and blood clearance, a tetrazine-functionalized imaging agent (e.g., a radiolabeled small molecule) is injected. The rapid click reaction between the TCO-modified antibody and the tetrazine probe leads to the accumulation of the imaging signal at the target site.[12]

Pretargeted Imaging Workflow:

Pretargeted_Imaging Inject_TCO_Ab 1. Inject TCO-modified Antibody Accumulation 2. Antibody accumulates at target and clears from circulation Inject_TCO_Ab->Accumulation Inject_Tz_Probe 3. Inject radiolabeled Tetrazine probe Accumulation->Inject_Tz_Probe Click_Reaction 4. In vivo TCO-Tetrazine Click Reaction Inject_Tz_Probe->Click_Reaction Imaging 5. PET/SPECT Imaging Click_Reaction->Imaging

Workflow for pretargeted in vivo imaging.

Studies have shown that site-specifically labeling an antibody with a TCO-PEG12 linker for pretargeted PET imaging results in clear tumor delineation and high tumor-to-background ratios.[12] While this study used a PEG12 linker, the principles are directly applicable to the PEG8 variant, with the PEG linker playing a crucial role in maintaining the antibody's properties and facilitating the in vivo click reaction.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that leverages the speed and specificity of TCO-tetrazine click chemistry. The inclusion of an eight-unit PEG spacer enhances its solubility and reduces the potential for aggregation, making it an excellent choice for the construction of complex biomolecules. Its utility in the development of antibody-drug conjugates, PROTACs, and in vivo imaging agents is well-supported by the principles of bioorthogonal chemistry. As the demand for more precise and effective targeted therapies and diagnostics continues to grow, this compound and similar linkers will undoubtedly play an increasingly important role in advancing these fields.

References

A Head-to-Head Battle of Bioorthogonal Reagents: TCO-PEG8-Amine Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of reagents is paramount. This guide provides an objective, data-driven comparison of TCO-PEG8-amine against other leading bioorthogonal reagents, focusing on key performance indicators to inform your experimental design and accelerate your research.

The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics without the need for a cytotoxic copper catalyst.[1] this compound, a key player in this class, combines the highly reactive TCO moiety with an eight-unit polyethylene (B3416737) glycol (PEG) spacer terminating in an amine group. This PEGylation strategy is designed to enhance aqueous solubility, improve stability, and reduce steric hindrance, making it an attractive choice for a variety of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs).[2][3]

This guide will delve into a comparative analysis of this compound's performance against other common bioorthogonal reagents, such as those used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with a focus on reaction kinetics, stability, and impact on cell viability.

Performance Benchmarks: A Quantitative Comparison

The efficacy of a bioorthogonal reaction is largely dictated by its speed, stability, and biocompatibility. The following tables summarize key quantitative data for the TCO-tetrazine ligation and other common click chemistry reactions.

Reaction Reagent 1 Reagent 2 Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Characteristics
iEDDA TCOTetrazine1 x 10³ - 1 x 10⁶[4]Extremely fast, catalyst-free, and bioorthogonal.[1]
SPAAC Cyclooctyne (e.g., DBCO)Azide~1Catalyst-free and bioorthogonal, but significantly slower than iEDDA.
CuAAC Terminal AlkyneAzide10 - 100Requires a cytotoxic copper(I) catalyst, limiting in vivo applications.[1]

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions. This table highlights the significant kinetic advantage of the TCO-tetrazine iEDDA reaction.

Parameter This compound DBCO-PEG-amine Notes
Reaction Rate with Cognate Partner Very High (with Tetrazine)High (with Azide)TCO-tetrazine ligation is generally considered the fastest bioorthogonal reaction.[1]
Aqueous Solubility HighHighThe PEG spacer in both reagents significantly enhances water solubility.[2]
Stability in Aqueous Media TCO functional group is stable for weeks at 4°C.[5] However, TCO can isomerize to the less reactive cis-isomer in the presence of thiols or certain metal ions.[6]DBCO is generally stable but can be sensitive to certain biological conditions.PEGylation can improve the stability of both moieties.[2]
Biocompatibility High (catalyst-free)High (catalyst-free)The absence of a copper catalyst is a major advantage for live-cell applications.[1]

Table 2: Comparative Properties of this compound and DBCO-PEG-amine. This table provides a qualitative comparison of the two PEGylated amine reagents.

Experimental Deep Dive: Protocols for Comparative Analysis

To provide a framework for generating the comparative data presented, this section outlines detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constants

This protocol describes how to quantify and compare the reaction kinetics of TCO-tetrazine ligation and SPAAC.

Materials:

  • This compound

  • Tetrazine-fluorophore conjugate

  • DBCO-PEG-amine

  • Azide-fluorophore conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer or fluorometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of all reagents in PBS.

  • Reaction Initiation:

    • For TCO-tetrazine ligation, rapidly mix equimolar concentrations of this compound and the tetrazine-fluorophore conjugate in the stopped-flow instrument.

    • For SPAAC, rapidly mix equimolar concentrations of DBCO-PEG-amine and the azide-fluorophore conjugate.

  • Monitoring Reaction Progress: Monitor the reaction by observing the decrease in the tetrazine's absorbance (typically around 520 nm) or the change in fluorescence of the fluorophore over time.[7]

  • Data Analysis: Determine the second-order rate constant (k₂) by fitting the kinetic data to the appropriate rate equation.[8]

Protocol 2: Comparative Cell Viability Assay

This protocol outlines the use of an MTT assay to compare the cytotoxicity of this compound and a competing bioorthogonal reagent.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • DBCO-PEG-amine (or other comparator)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator reagent in complete cell culture medium. Replace the medium in the wells with the reagent solutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and generate dose-response curves to determine the IC50 value for each reagent.

Protocol 3: Stability Assessment in Human Plasma

This protocol describes a method to assess the stability of bioorthogonal reagents in a biologically relevant matrix.

Materials:

  • This compound

  • Comparator bioorthogonal reagent

  • Human plasma

  • LC-MS/MS system

Procedure:

  • Incubation: Spike the test reagents into human plasma at a defined concentration. Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the plasma samples.

  • Sample Preparation: Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent reagent remaining at each time point.

  • Data Analysis: Plot the concentration of the reagent versus time to determine its half-life in human plasma.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the underlying chemical principles.

G cluster_0 Protein Modification cluster_1 Bioorthogonal Ligation cluster_2 Analysis Protein Target Protein TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Reaction with primary amines (e.g., Lysine) TCO_NHS TCO-PEG-NHS Ester TCO_NHS->TCO_Protein Labeled_Protein Fluorescently Labeled Protein TCO_Protein->Labeled_Protein iEDDA Reaction Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Labeled_Protein Analysis SDS-PAGE / Mass Spec / Imaging Labeled_Protein->Analysis

Caption: Workflow for protein labeling using TCO-PEG-NHS ester and a tetrazine-fluorophore.

G cluster_0 Pre-targeting cluster_1 Imaging/Therapy Antibody Antibody TCO_Antibody TCO-Antibody Conjugate Antibody->TCO_Antibody TCO_Linker TCO-Linker TCO_Linker->TCO_Antibody Tumor_Cell Tumor Cell TCO_Antibody->Tumor_Cell Targets Tumor Antigen Labeled_Tumor_Cell Labeled Tumor Cell Tumor_Cell->Labeled_Tumor_Cell iEDDA Reaction at Tumor Site Tetrazine_Payload Tetrazine-Payload (Imaging Agent or Drug) Tetrazine_Payload->Labeled_Tumor_Cell

Caption: Pre-targeted imaging/therapy workflow using TCO-antibody conjugates.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of TCO-PEG8-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of in vivo bioconjugation, the stability of their molecular probes is paramount. This guide provides a comprehensive assessment of the in vivo stability of TCO-PEG8-amine conjugates, a popular choice for bioorthogonal chemistry. We objectively compare its performance with alternative strategies, supported by experimental data and detailed protocols to aid in the rational design of in vivo studies.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is renowned for its exceptional speed and biocompatibility, making it a cornerstone of in vivo chemical biology.[1][2] The this compound conjugate, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is frequently employed to enhance solubility and improve pharmacokinetic profiles.[3][4] However, the in vivo environment presents a complex milieu of factors that can impact the stability and, consequently, the efficacy of these conjugates.

Performance Comparison of Bioorthogonal Handles

The choice of a bioorthogonal reaction extends beyond just kinetics. In the dynamic in vivo setting, stability against endogenous molecules and metabolic processes is a critical determinant of success. The following table summarizes key performance metrics for TCO-tetrazine ligation and its common alternatives.

Bioorthogonal ReactionBioorthogonal Handle 1Bioorthogonal Handle 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key In Vivo Stability Considerations
Tetrazine Ligation (IEDDA) Tetrazine (Tz) trans-Cyclooctene (TCO) 10³ - 10⁶ [5]TCO can isomerize to the less reactive cis-cyclooctene (CCO) in the presence of thiols and serum proteins.[6] Highly reactive TCOs may have lower stability.[5] PEGylation can enhance stability and circulation time.[4][7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzideDIBAC/ADIBO~1Generally stable, but some cyclooctynes can react with biological thiols.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzideBicyclononyne (BCN)0.1 - 1BCN is generally more stable to thiols compared to other cyclooctynes.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)NitroneCyclooctyne10 - 60Generally stable, though less commonly used for in vivo applications compared to IEDDA and SPAAC.
Oxime/Hydrazone LigationAldehyde/KetoneAminooxy/Hydrazine10⁻² - 10⁻³The resulting linkage can be reversible, which may be a limitation for long-term stability.

Understanding TCO Instability: Isomerization

A primary concern for the in vivo application of TCO-containing molecules is the potential for isomerization from the reactive trans-conformation to the significantly less reactive cis-conformation. This process can be catalyzed by various biological components, including thiols and serum proteins.[6] The rate of this isomerization is a critical factor in determining the effective concentration of the reactive TCO probe over time.

To address this stability issue, second and third-generation TCO derivatives with improved stability have been developed. For instance, d-TCO (dioxolane-fused trans-cyclooctene) and s-TCO (strained TCO) exhibit enhanced stability while maintaining high reactivity.

The Role of the PEG8 Linker

The inclusion of an eight-unit polyethylene glycol (PEG8) linker in this compound offers several advantages for in vivo applications:

  • Enhanced Solubility: The hydrophilic nature of the PEG linker improves the aqueous solubility of the often-hydrophobic TCO moiety, preventing aggregation and improving bioavailability.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of molecules by reducing renal clearance and shielding them from enzymatic degradation.[4][7][8][]

  • Reduced Immunogenicity: The PEG chain can mask the TCO conjugate from the immune system, reducing the likelihood of an immune response.[4]

Experimental Protocols for Assessing In Vivo Stability

To rigorously evaluate the in vivo stability of this compound conjugates, a combination of in vitro serum stability assays and in vivo pharmacokinetic studies is recommended.

Protocol 1: In Vitro Serum/Plasma Stability Assay

This protocol provides a framework for assessing the stability of a this compound conjugate in serum or plasma, mimicking the circulatory environment.

Materials:

  • This compound conjugated to a molecule of interest (e.g., antibody, small molecule)

  • Freshly collected serum or plasma from the desired species (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS grade water

  • Affinity capture beads (if applicable, for antibody conjugates)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound conjugate in PBS.

    • Spike the conjugate into pre-warmed (37°C) serum or plasma to a final concentration of 1-10 µM.

    • As a control, prepare a parallel sample in PBS.

  • Incubation:

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the incubation mixtures.

  • Protein Precipitation/Affinity Capture:

    • For small molecule conjugates, precipitate proteins by adding 3 volumes of ice-cold ACN. Centrifuge and collect the supernatant.

    • For antibody conjugates, use affinity capture beads (e.g., Protein A/G) to isolate the conjugate from the serum/plasma. Elute the conjugate from the beads.[11][12]

  • LC-MS Analysis:

    • Analyze the processed samples by LC-MS.

    • Use a reverse-phase column suitable for separating the conjugate from potential degradation products.

    • Monitor the mass of the intact conjugate and any potential metabolites or degradation products, such as the isomerized CCO-conjugate.

  • Data Analysis:

    • Quantify the peak area of the intact TCO-conjugate at each time point.

    • Calculate the percentage of the conjugate remaining relative to the t=0 time point to determine its half-life in the biological matrix.

Protocol 2: In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the in vivo stability and clearance rate of a this compound conjugate in an animal model.

Materials:

  • This compound conjugate

  • Sterile, pyrogen-free vehicle for injection (e.g., saline, PBS)

  • Animal model (e.g., mice, rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Anesthesia

  • LC-MS system

Procedure:

  • Administration:

    • Administer the this compound conjugate to the animal model via a relevant route (e.g., intravenous injection).

  • Blood Sampling:

    • At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect blood samples.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Extract the conjugate from the plasma using protein precipitation or another suitable method.

    • Quantify the concentration of the intact conjugate in the plasma samples using a validated LC-MS method.[13]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the conjugate versus time.

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.

Visualizing the Workflow

To better illustrate the process of assessing in vivo stability, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_invitro In Vitro Serum Stability cluster_invivo In Vivo Pharmacokinetics invitro_start Spike Conjugate into Serum/Plasma invitro_incubate Incubate at 37°C invitro_start->invitro_incubate invitro_sample Time-point Sampling invitro_incubate->invitro_sample invitro_process Protein Precipitation/ Affinity Capture invitro_sample->invitro_process invitro_analyze LC-MS Analysis invitro_process->invitro_analyze invitro_data Determine Half-life invitro_analyze->invitro_data invivo_start Administer Conjugate to Animal Model invivo_sample Blood Sampling at Time-points invivo_start->invivo_sample invivo_process Plasma Preparation invivo_sample->invivo_process invivo_analyze LC-MS Quantification invivo_process->invivo_analyze invivo_data Calculate PK Parameters invivo_analyze->invivo_data

Caption: Experimental workflows for assessing conjugate stability.

tco_stability_pathway TCO This compound (Active) Reaction Bioorthogonal Reaction TCO->Reaction Reacts with Isomerization Isomerization (e.g., via thiols) TCO->Isomerization Clearance Metabolism & Clearance TCO->Clearance Tetrazine Tetrazine Probe Tetrazine->Reaction Product Stable Conjugate Reaction->Product Product->Clearance CCO CCO-PEG8-Amine (Inactive) Isomerization->CCO Excreted Excreted Products Clearance->Excreted

Caption: In vivo fate of this compound conjugates.

Conclusion

The in vivo stability of this compound conjugates is a multifaceted issue that requires careful consideration during experimental design. While the TCO-tetrazine ligation offers unparalleled reaction speed, the inherent instability of the TCO moiety through isomerization necessitates a thorough evaluation of its stability in a physiologically relevant context. The inclusion of a PEG8 linker provides significant advantages in terms of solubility and pharmacokinetics. By employing the detailed experimental protocols outlined in this guide, researchers can generate robust and reliable data to inform the selection and application of these powerful bioorthogonal tools in their in vivo studies, ultimately leading to more reproducible and impactful scientific discoveries.

References

A Comparative Guide to TCO-PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal factor in their efficacy as therapeutic agents. The linker, the component connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties. Among the diverse linker strategies, the combination of a trans-cyclooctene (B1233481) (TCO) moiety with a polyethylene (B3416737) glycol (PEG) chain offers unique advantages for PROTAC development, particularly for applications involving bioorthogonal chemistry.

This guide provides a comparative analysis of TCO-PEG linkers in PROTAC design, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The Dual Functionality of TCO-PEG Linkers

TCO-PEG linkers bring together the benefits of two distinct chemical entities:

  • Polyethylene Glycol (PEG): PEG chains are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be precisely controlled.[1][2][3] The inclusion of PEG can enhance the solubility of often large and hydrophobic PROTAC molecules, a crucial factor for their administration and cellular uptake.[2][3] Furthermore, the length of the PEG linker is a key parameter that dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, thereby influencing the efficiency of protein degradation.[1][4][5]

  • Trans-cyclooctene (TCO): TCO is a highly reactive dienophile that participates in rapid and selective inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines.[6][7] This bioorthogonal reaction is exceptionally fast and proceeds efficiently under physiological conditions, making it a powerful tool for various applications in chemical biology, including the in-situ formation or activation of PROTACs.[6][7] The use of TCO in PROTACs opens avenues for developing prodrug strategies, where an inactive TCO-containing PROTAC is activated at a specific site of action by a tetrazine-bearing molecule.

Comparative Analysis of TCO-PEG Linker Performance

The optimal TCO-PEG linker for a given PROTAC is highly dependent on the specific target protein and the E3 ligase being recruited. A systematic variation of the PEG chain length is often necessary to identify the linker that promotes the most stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4CRBN0 PEG units< 500> 90H661
BRD4CRBN1-2 PEG units> 5000< 50H661
BRD4CRBN4-5 PEG units< 500> 90H661
BTKCRBN4 PEG units~10> 90Mino
BTKCRBN6 PEG units~5> 95Mino
BTKCRBN8 PEG units~2> 98Mino

Note: The data presented is a synthesized representation from multiple sources to illustrate the general principles of linker optimization.[8][9] Absolute values will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Table 2: Physicochemical and Permeability Properties of PROTACs with Different Linkers

PROTACLinker TypeMolecular Weight (Da)clogPPAMPA Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl Chain~8504.51.2
PROTAC BShort PEG Chain (n=2)~9003.80.8
PROTAC CLong PEG Chain (n=6)~10502.50.5

Note: This table provides a conceptual comparison of how linker composition can influence the physicochemical properties and permeability of PROTACs.[10][11][12]

Key Experimental Protocols

Accurate evaluation of PROTAC performance is essential for a meaningful comparative study. The following are detailed methodologies for key experiments.

Experimental Protocol 1: Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a TCO-PEG-containing PROTAC.

Materials:

  • Cell line expressing the target protein

  • TCO-PEG PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[13]

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Experimental Protocol 2: Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Several biophysical techniques can be used to characterize this interaction.

Methods:

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually and in the formation of the ternary complex.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation.[14][15]

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the proximity of the target protein and the E3 ligase induced by the PROTAC in real-time.[16]

General Procedure (SPR/BLI):

  • Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.

  • Inject the PROTAC at various concentrations to measure the binary interaction.

  • Inject the target protein alone to assess for any non-specific binding.

  • Inject a pre-incubated mixture of the PROTAC and the target protein to measure the formation of the ternary complex.

  • Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities.[14]

Experimental Protocol 3: Cell Permeability Assays

The ability of a PROTAC to cross the cell membrane is crucial for its activity.

Methods:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[17][18]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium resembling the intestinal barrier, to assess both passive diffusion and active transport.[12][17]

General Procedure (PAMPA):

  • A filter plate is coated with a lipid-infused artificial membrane.

  • The PROTAC solution is added to the donor wells.

  • The acceptor plate is filled with a buffer solution.

  • The donor plate is placed on top of the acceptor plate, and the system is incubated for a set period.

  • The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC TCO-PEG PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin Ub->POI Tags for Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization A Synthesize TCO-PEG PROTAC Library (Varying PEG Length) B Ternary Complex Formation Assays (SPR, ITC, etc.) A->B C Cell Permeability Assays (PAMPA) A->C D Western Blot for Protein Degradation (DC50 & Dmax) B->D C->D E Select Lead PROTAC with Optimal Linker D->E

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The TCO-PEG linker is a powerful and versatile component in the design of advanced PROTACs. The PEG component allows for the fine-tuning of physicochemical properties and the optimization of ternary complex formation, while the TCO moiety enables the use of bioorthogonal chemistry for applications such as prodrug activation. A systematic approach to linker design, involving the synthesis and evaluation of a series of TCO-PEG linkers with varying lengths, is crucial for the development of potent and effective protein degraders. The experimental protocols and workflows provided in this guide offer a framework for the rational design and comparative evaluation of TCO-PEG-containing PROTACs.

References

Safety Operating Guide

Proper Disposal of TCO-PEG8-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of TCO-PEG8-amine, a heterobifunctional linker used in bioconjugation and drug delivery. While specific regulations may vary, the following steps outline a comprehensive approach to managing this chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). Safety data sheets (SDS) for similar compounds, such as TCO-PEG8-NHS ester and Methyl-PEG8-Amine, indicate that this substance may be harmful if swallowed or inhaled, and may cause skin and eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use tightly sealed safety goggles.

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working in an area with insufficient ventilation or where dusts may be generated, use a tested and approved respirator.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid contact with skin and eyes, and do not ingest. In case of accidental contact, follow standard first aid procedures and seek medical advice if necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[2] The following is a general procedural workflow for its disposal:

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment cluster_label Step 3: Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Disposal A Identify Waste Stream: Determine if this compound waste is non-hazardous or hazardous based on institutional guidelines and local regulations. B Use a designated, properly labeled, and sealed waste container. A->B C Segregate from incompatible wastes. B->C Ensure D Clearly label the container with: 'this compound Waste', chemical formula (C27H52N2O10), and any relevant hazard symbols. C->D E Store the waste container in a designated, cool, and dry secondary containment area away from heat and incompatible materials. D->E F Arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. E->F

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

For this compound and related compounds, the following data is available:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberStorage Temperature
This compound C27H52N2O10564.72353409-92-2-20°C[4]
TCO-PEG8-NHS esterC32H54N2O14690.782353409-95-5-20°C
Methyl-PEG8-AmineC17H37NO8---
TCO-PEG3-Amine----

Data for related compounds is provided for comparative purposes.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound during experimental procedures will generate waste that must be managed. Always minimize the generation of waste wherever possible.[3] Unused or expired this compound should also be disposed of following these procedures. Note that TCO compounds are not recommended for long-term storage as they can isomerize and lose reactivity.[4][5]

Key Disposal Considerations:

  • Regulatory Compliance: The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1][2]

  • Waste Characterization: While some safety data for similar compounds suggests low toxicity, it is best practice to treat all chemical waste as potentially hazardous until a formal characterization is made by your institution's safety office.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

By following these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.

References

Personal protective equipment for handling TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling TCO-PEG8-amine. The following procedures are designed to ensure the safe and effective use of this reagent in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.

Protection Type Required Equipment Purpose
Eye and Face Chemical safety goggles or a full-face shield.[1][2][3]Protects against splashes, sprays, and potential irritants.[2]
Hand Nitrile or other chemically resistant gloves.[1][4]Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.[4]
Body A laboratory coat is mandatory. For larger quantities or in case of a significant spill, a chemical-resistant suit or apron may be necessary.[1][2]Protects underlying clothing and skin from contamination.
Respiratory A NIOSH-approved respirator is recommended, especially when generating dust or aerosols.[1][4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3]Minimizes the risk of inhaling potentially harmful airborne particles.

Chemical Handling and Storage Protocol

Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.[1]

Storage:

  • Store at –20°C in a tightly sealed container.[5][6]

  • Protect from moisture and light to preserve the reactivity of the TCO group.[5]

  • The product should be kept away from light at all times.[3]

  • It is advised to fill the container with an inert gas like nitrogen or argon after use.[3]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.[1]

  • Weighing: Carefully weigh the desired amount of this compound in the fume hood.[1]

  • Dissolving: Dissolve the compound in an appropriate anhydrous solvent such as DMSO, DMF, or DCM.[5][6]

  • Solution Storage: If not used immediately, store the stock solution at -20°C under an inert atmosphere.[1]

Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is critical.

Incident Type Immediate Action
Spill 1. Evacuate the immediate area.[1] 2. Wear appropriate PPE, including respiratory protection if necessary.[1] 3. Absorb the spill with an inert material like vermiculite (B1170534) or sand.[1][3] 4. Collect the absorbed material into a sealed container for proper disposal.[1] 5. Clean the spill area with a suitable solvent, followed by soap and water.[1]
Skin Contact 1. Immediately wash the affected area with plenty of soap and water.[7] 2. Remove contaminated clothing.[8]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] 2. Seek immediate medical attention.[8]
Inhalation 1. Move the individual to fresh air.[9] 2. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion 1. Rinse the mouth with water.[4] Do not induce vomiting.[8] 2. Seek immediate medical attention.

Disposal Plan

Waste generated from handling this compound must be disposed of in accordance with federal, state, and local environmental regulations.[7]

  • Chemical Waste: Place unused this compound and any contaminated materials (e.g., gloves, absorbent pads) into a suitable, closed, and labeled container for chemical waste.[4]

  • Do Not: Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh this compound prep_hood->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve storage_solid Store Solid at -20°C (Light & Moisture Protected) handle_weigh->storage_solid If not using all handle_use Use in Experiment handle_dissolve->handle_use storage_solution Store Solution at -20°C (Under Inert Atmosphere) handle_dissolve->storage_solution If not using immediately disp_waste Collect Chemical Waste handle_use->disp_waste disp_dispose Dispose via Approved Vendor disp_waste->disp_dispose

Workflow for Handling this compound

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.